molecular formula C156H244N48O40S2 B15600403 (Tyr34)-pth (7-34) amide (bovine)

(Tyr34)-pth (7-34) amide (bovine)

Katalognummer: B15600403
Molekulargewicht: 3496.0 g/mol
InChI-Schlüssel: UMCRYNCIRHKYKE-DFOPOJAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(Tyr34)-pth (7-34) amide (bovine) is a useful research compound. Its molecular formula is C156H244N48O40S2 and its molecular weight is 3496.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Tyr34)-pth (7-34) amide (bovine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tyr34)-pth (7-34) amide (bovine) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C156H244N48O40S2

Molekulargewicht

3496.0 g/mol

IUPAC-Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C156H244N48O40S2/c1-79(2)56-106(190-149(239)115(67-121(163)210)198-146(236)112(64-89-71-170-77-177-89)196-139(229)103(47-54-245-13)180-129(219)93(160)60-85-28-16-15-17-29-85)130(220)175-73-122(211)179-95(32-20-23-49-157)131(221)195-111(63-88-70-169-76-176-88)145(235)193-109(59-82(7)8)143(233)201-118(75-206)152(242)202-117(74-205)151(241)187-104(48-55-246-14)138(228)185-101(42-45-123(212)213)135(225)183-99(36-27-53-173-156(167)168)140(230)203-126(83(9)10)153(243)188-102(43-46-124(214)215)137(227)194-110(62-87-69-174-94-31-19-18-30-92(87)94)144(234)192-108(58-81(5)6)141(231)184-98(35-26-52-172-155(165)166)133(223)181-96(33-21-24-50-158)132(222)182-97(34-22-25-51-159)134(224)191-107(57-80(3)4)142(232)186-100(41-44-119(161)208)136(226)199-116(68-125(216)217)150(240)204-127(84(11)12)154(244)200-113(65-90-72-171-78-178-90)147(237)197-114(66-120(162)209)148(238)189-105(128(164)218)61-86-37-39-91(207)40-38-86/h15-19,28-31,37-40,69-72,76-84,93,95-118,126-127,174,205-207H,20-27,32-36,41-68,73-75,157-160H2,1-14H3,(H2,161,208)(H2,162,209)(H2,163,210)(H2,164,218)(H,169,176)(H,170,177)(H,171,178)(H,175,220)(H,179,211)(H,180,219)(H,181,223)(H,182,222)(H,183,225)(H,184,231)(H,185,228)(H,186,232)(H,187,241)(H,188,243)(H,189,238)(H,190,239)(H,191,224)(H,192,234)(H,193,235)(H,194,227)(H,195,221)(H,196,229)(H,197,237)(H,198,236)(H,199,226)(H,200,244)(H,201,233)(H,202,242)(H,203,230)(H,204,240)(H,212,213)(H,214,215)(H,216,217)(H4,165,166,172)(H4,167,168,173)/t93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-/m0/s1

InChI-Schlüssel

UMCRYNCIRHKYKE-DFOPOJAZSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (Tyr34)-PTH (7-34) Amide (Bovine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tyr34)-Parathyroid Hormone (7-34) Amide (bovine), a C-terminally amidated synthetic fragment of bovine parathyroid hormone (PTH), functions as a potent and competitive antagonist of the parathyroid hormone 1 receptor (PTH1R). By binding to the PTH1R without eliciting a downstream signal, it effectively blocks the physiological actions of endogenous PTH and PTH-related protein (PTHrP). This antagonism has been demonstrated to inhibit PTH-mediated increases in intracellular cyclic adenosine (B11128) monophosphate (cAMP), reduce urinary phosphate (B84403) excretion, and block calcium mobilization from bone. This technical guide provides a comprehensive overview of the mechanism of action of (Tyr34)-PTH (7-34) amide (bovine), including its interaction with the PTH1R, its effects on downstream signaling pathways, and its physiological consequences observed in preclinical models. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Parathyroid hormone (PTH) is the primary regulator of calcium and phosphate homeostasis in the body. It exerts its effects by binding to the PTH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in bone and kidney. The development of PTH analogs that can antagonize the PTH1R is of significant interest for the potential treatment of conditions characterized by excessive PTH activity, such as hyperparathyroidism.

(Tyr34)-PTH (7-34) amide (bovine) is an N-terminally truncated analog of bovine PTH. The truncation of the first six amino acids removes the domain responsible for receptor activation, while the remaining (7-34) sequence retains the ability to bind to the PTH1R. The amidation of the C-terminus and the substitution of tyrosine at position 34 are modifications that contribute to its stability and binding affinity. This guide will delve into the molecular mechanisms that underpin the antagonistic properties of this compound.

Mechanism of Action: Competitive Antagonism of the PTH1 Receptor

The primary mechanism of action of (Tyr34)-PTH (7-34) amide (bovine) is competitive antagonism of the PTH1R.[1] This interaction can be broken down into two key steps:

  • Inhibition of Downstream Signaling: Upon binding to the PTH1R, PTH and other agonists induce a conformational change in the receptor, leading to the activation of the adenylyl cyclase signaling cascade and a subsequent increase in intracellular cyclic AMP (camp).[4] (Tyr34)-PTH (7-34) amide (bovine), despite binding to the receptor, does not induce this conformational change and therefore does not activate adenylyl cyclase.[1] By occupying the receptor's binding site, it prevents PTH from binding and initiating this signaling pathway, thus acting as a competitive antagonist.[1][5]

Signaling Pathway

The following diagram illustrates the antagonistic effect of (Tyr34)-PTH (7-34) amide (bovine) on the PTH1R signaling pathway.

PTH1R_Antagonism PTH1R Agonist vs. Antagonist Signaling cluster_agonist Agonist Action (PTH) cluster_antagonist Antagonist Action PTH PTH PTH1R_A PTH1 Receptor PTH->PTH1R_A Binds & Activates AC_A Adenylyl Cyclase (Activated) PTH1R_A->AC_A cAMP_A cAMP Production AC_A->cAMP_A Response_A Physiological Response cAMP_A->Response_A Antagonist (Tyr34)-PTH (7-34) amide (bovine) PTH1R_I PTH1 Receptor Antagonist->PTH1R_I Binds & Blocks AC_I Adenylyl Cyclase (Inactive) PTH1R_I->AC_I cAMP_I No cAMP Production AC_I->cAMP_I Response_I Blocked Response cAMP_I->Response_I PTH_agonist PTH

PTH1R Agonist vs. Antagonist Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for (Tyr34)-PTH (7-34) amide (bovine) and its closely related analogs.

Table 1: In Vitro Binding and Functional Activity
CompoundAssayCell/Tissue TypeParameterValueReference
[D-Trp12,Tyr34]bPTH-(7-34)NH2Competitive BindingBovine Renal Cortical MembranesKi69 nM[2]
(Tyr34)-PTH (7-34) amide (bovine)Adenylate Cyclase InhibitionRenal MembranesActivityRapidly and fully inhibited PTH-stimulated adenylate cyclase[5]
(Tyr34)-PTH (7-34) amide (bovine)Competitive BindingROS 17/2.8 cellsPotencyEquipotent to hHCF-(7-34)NH2[3]
hHCF-(7-34)NH2Adenylate Cyclase InhibitionROS 17/2.8 cellsPotency8-fold more potent than (Tyr34)-PTH (7-34) amide (bovine)[3]
Table 2: In Vivo Antagonistic Activity
ModelAgonistAntagonistAntagonist:Agonist Molar RatioEffectReference
Thyroparathyroidectomized RatsPTH(Tyr34)-PTH (7-34) amide (bovine)5:1Partial inhibition of PTH-stimulated urinary phosphate and cAMP excretion[6]
Thyroparathyroidectomized RatsPTH(Tyr34)-PTH (7-34) amide (bovine)10:1Partial inhibition of PTH-stimulated 1α-hydroxylase activity[6]
Thyroparathyroidectomized RatsPTH(Tyr34)-PTH (7-34) amide (bovine)25:1Complete inhibition of PTH-stimulated 1α-hydroxylase activity[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments used to characterize the mechanism of action of (Tyr34)-PTH (7-34) amide (bovine).

In Vitro Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of (Tyr34)-PTH (7-34) amide (bovine) to the PTH1R.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from ROS 17/2.8 cells) start->prep_membranes setup_rxn Set up Binding Reaction - Membranes - Radioligand (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(3-34)amide) - Varying concentrations of (Tyr34)-PTH (7-34) amide prep_membranes->setup_rxn incubate Incubate (e.g., 4 hours at 15°C) setup_rxn->incubate separate Separate Bound and Free Ligand (e.g., vacuum filtration) incubate->separate wash Wash Filters separate->wash count Quantify Radioactivity (gamma counter) wash->count analyze Data Analysis (Scatchard or Cheng-Prusoff analysis to determine Ki) count->analyze end End analyze->end

Workflow for Competitive Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the PTH1R (e.g., ROS 17/2.8 osteosarcoma cells or bovine renal cortical tissue). Cells are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction: The binding reaction is typically performed in a multi-well plate format. Each well contains the cell membranes, a constant concentration of a radiolabeled PTH analog (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(3-34)amide), and varying concentrations of the unlabeled competitor, (Tyr34)-PTH (7-34) amide (bovine).

  • Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium. Incubation times and temperatures can vary but are typically in the range of 2-4 hours at 4-15°C.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound ligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Adenylate Cyclase Inhibition Assay

This protocol describes a typical method for assessing the functional antagonism of (Tyr34)-PTH (7-34) amide (bovine) on PTH-stimulated cAMP production.

AC_Assay_Workflow start Start prep_cells Prepare PTH1R-expressing cells (e.g., ROS 17/2.8 cells or renal cortical membranes) start->prep_cells preincubate Pre-incubate with (Tyr34)-PTH (7-34) amide (varying concentrations) prep_cells->preincubate stimulate Stimulate with a fixed concentration of PTH agonist preincubate->stimulate incubate Incubate (e.g., 10-30 minutes at 37°C) stimulate->incubate terminate Terminate Reaction (e.g., by adding acid or boiling) incubate->terminate measure_cAMP Measure cAMP levels (e.g., radioimmunoassay or ELISA) terminate->measure_cAMP analyze Data Analysis (Determine IC50 for inhibition of cAMP production) measure_cAMP->analyze end End analyze->end

Workflow for Adenylate Cyclase Inhibition Assay

Methodology:

  • Cell/Membrane Preparation: Similar to the binding assay, cells or membranes expressing the PTH1R are prepared and suspended in an appropriate assay buffer.

  • Pre-incubation with Antagonist: The cells or membranes are pre-incubated with varying concentrations of (Tyr34)-PTH (7-34) amide (bovine) for a short period to allow for receptor binding.

  • Stimulation: A fixed, submaximal concentration of a PTH agonist (e.g., PTH(1-34)) is added to the reaction mixture to stimulate adenylate cyclase activity.

  • Incubation: The reaction is incubated for a defined period, typically 10-30 minutes at 37°C, to allow for the production of cAMP. The reaction mixture usually contains ATP as a substrate and an ATP-regenerating system.

  • Termination of Reaction: The enzymatic reaction is terminated, often by adding a weak acid (e.g., trichloroacetic acid) or by boiling, which denatures the enzyme.

  • cAMP Measurement: The amount of cAMP produced is quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of cAMP is plotted against the concentration of the antagonist. The data are then analyzed to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the PTH-stimulated cAMP production.

In Vivo Antagonism in Thyroparathyroidectomized Rats

This protocol outlines a general procedure for evaluating the in vivo efficacy of (Tyr34)-PTH (7-34) amide (bovine).[6]

InVivo_Workflow start Start tptx Thyroparathyroidectomy (TPTX) of Rats start->tptx recovery Post-surgical Recovery tptx->recovery infusion Co-infusion of PTH agonist and (Tyr34)-PTH (7-34) amide (at varying molar ratios) recovery->infusion collection Collect Urine and Blood Samples (at timed intervals) infusion->collection analysis Analyze Samples - Urinary cAMP and phosphate - Plasma calcium and phosphate collection->analysis data_analysis Data Analysis (Compare treatment groups to controls) analysis->data_analysis end End data_analysis->end

Workflow for In Vivo Antagonism Studies in Rats

Methodology:

  • Animal Model: Male rats are surgically thyroparathyroidectomized (TPTX) to remove the endogenous sources of PTH and calcitonin. This creates a model where the effects of exogenously administered PTH can be studied in isolation.

  • Post-operative Care: Following surgery, the animals are allowed to recover and are often maintained on a specific diet (e.g., vitamin D-deficient) to control for other factors influencing calcium and phosphate metabolism.

  • Infusion: The antagonist, (Tyr34)-PTH (7-34) amide (bovine), is co-infused intravenously with a PTH agonist (e.g., PTH(1-34)). Different groups of animals receive different molar ratios of the antagonist to the agonist. A control group receives only the PTH agonist.

  • Sample Collection: Urine and blood samples are collected at regular intervals throughout the infusion period.

  • Biochemical Analysis: The collected samples are analyzed for key parameters of PTH action. Urinary samples are analyzed for cAMP and phosphate levels. Blood plasma is analyzed for calcium and phosphate concentrations.

  • Data Analysis: The results from the antagonist-treated groups are compared to the control group to determine the extent of inhibition of the PTH-induced effects. Dose-response curves can be generated to assess the potency of the antagonist in vivo.

Conclusion

(Tyr34)-PTH (7-34) amide (bovine) is a well-characterized competitive antagonist of the PTH1 receptor. Its mechanism of action involves binding to the receptor without initiating downstream signaling, thereby blocking the effects of endogenous PTH. This has been demonstrated through in vitro assays showing inhibition of adenylate cyclase and in vivo studies in rodent models where it effectively counteracts PTH-induced changes in mineral ion homeostasis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development who are investigating the PTH signaling pathway and the therapeutic potential of PTH1R antagonists. Further research to determine the precise binding kinetics and to explore the full therapeutic window of this and related compounds is warranted.

References

An In-depth Technical Guide to (Tyr34)-PTH (7-34) Amide (Bovine): A Parathyroid Hormone Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tyr34)-Parathyroid Hormone (7-34) amide (bovine), and its analogues, represent a significant class of research tools for studying the physiological roles of parathyroid hormone (PTH) and for the potential development of therapeutics targeting the PTH type 1 receptor (PTH1R). This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental applications of this potent PTH receptor antagonist. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Introduction

Parathyroid hormone (PTH) is the primary regulator of calcium and phosphate (B84403) homeostasis in the body, exerting its effects principally through the PTH1R, a G protein-coupled receptor (GPCR) predominantly expressed in bone and kidney. Dysregulation of PTH signaling is implicated in various skeletal and mineral metabolism disorders. (Tyr34)-PTH (7-34) amide (bovine) is a C-terminal truncated analogue of bovine PTH that lacks the N-terminal amino acids essential for receptor activation. Consequently, it binds to the PTH1R without eliciting a downstream signaling cascade, thereby acting as a competitive antagonist.

This guide focuses on the properties and applications of (Tyr34)-PTH (7-34) amide (bovine) and its highly potent derivative, [D-Trp12,Tyr34]bPTH-(7-34)NH2, which exhibits enhanced receptor affinity.

Biochemical and Pharmacological Properties

(Tyr34)-PTH (7-34) amide (bovine) is a synthetic peptide that competitively inhibits the binding of PTH and PTH-related protein (PTHrP) to the PTH1R. Its antagonist activity has been demonstrated in a variety of in vitro and in vivo models.

Quantitative Data

The following tables summarize the available quantitative data for (Tyr34)-PTH (7-34) amide (bovine) and its more potent analogue.

CompoundParameterValueSystemReference(s)
[D-Trp12,Tyr34]bPTH-(7-34)NH2Ki69 nMBovine renal cortical membranes[1]
[Tyr34]bPTH-(7-34)amide (bovine)Antagonist:Agonist Molar Ratio for Partial Inhibition (in vivo)5:1Thyroparathyroidectomized rats[2]
[Tyr34]bPTH-(7-34)amide (bovine)Antagonist:Agonist Molar Ratio for Complete Inhibition (in vivo)25:1 to 200:1Thyroparathyroidectomized rats[2][3]

Mechanism of Action and Signaling Pathways

(Tyr34)-PTH (7-34) amide (bovine) functions as a competitive antagonist at the PTH1R. By occupying the receptor's binding site, it prevents the endogenous ligands, PTH and PTHrP, from initiating the conformational changes required for signal transduction. The primary signaling pathway inhibited is the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

PTH1R Signaling Pathway

The following diagram illustrates the canonical PTH1R signaling pathway and the point of inhibition by (Tyr34)-PTH (7-34) amide (bovine).

PTH1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH PTH / PTHrP PTH1R PTH1R PTH->PTH1R Binds and Activates Antagonist (Tyr34)-PTH (7-34) amide (bovine) Antagonist->PTH1R Binds and Inhibits G_protein Gs Protein PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets leading to

Caption: PTH1R signaling pathway and antagonist inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize (Tyr34)-PTH (7-34) amide (bovine).

In Vivo Antagonism in Thyroparathyroidectomized (TPTX) Rats

This protocol is designed to assess the in vivo antagonist activity of PTH analogues by measuring their ability to block PTH-induced physiological responses.

4.1.1. Experimental Workflow

TPTX_Rat_Workflow A Surgical Thyroparathyroidectomy (TPTX) of Male Rats B Post-operative Recovery (21 hours) with continuous infusion of a solution containing CaCl2, MgCl2, NaCl, KCl, and glucose A->B C Initiate Intravenous Infusion of (Tyr34)-PTH (7-34) amide (bovine) (Antagonist) B->C D After 1-2 hours, co-infuse with PTH (Agonist) C->D E Collect Urine and Blood Samples at regular intervals D->E F Measure Urinary Phosphate, Urinary cAMP, and Plasma Calcium Levels E->F

Caption: Workflow for in vivo PTH antagonist evaluation.

4.1.2. Methodology

  • Animal Model: Male rats are surgically thyroparathyroidectomized (TPTX) to remove endogenous sources of PTH and calcitonin.

  • Post-Operative Care: Following surgery, rats are placed in metabolic cages and receive a continuous intravenous infusion of a solution containing calcium, magnesium, and other electrolytes to maintain basal homeostasis.

  • Antagonist Administration: A continuous intravenous infusion of (Tyr34)-PTH (7-34) amide (bovine) is initiated. Dosages can range from 0.3 mg/Kg/hr to 1.5 mg/Kg/hr.[3]

  • Agonist Challenge: After a pre-infusion period with the antagonist (typically 1-2 hours), a continuous co-infusion of a PTH agonist (e.g., native PTH or a synthetic analogue like [Nle8,18,Tyr34]bPTH(1-34)NH2) is started.

  • Sample Collection: Urine is collected at regular intervals to measure phosphate and cAMP excretion. Blood samples are collected to determine plasma calcium concentrations.

  • Data Analysis: The ability of the antagonist to inhibit the PTH-induced increases in urinary phosphate, urinary cAMP, and plasma calcium is quantified.

In Vitro Adenylyl Cyclase Inhibition Assay

This assay measures the ability of the antagonist to inhibit PTH-stimulated cAMP production in cell membranes.

4.2.1. Methodology

  • Membrane Preparation: Cell membranes are prepared from a PTH-responsive tissue or cell line (e.g., bovine renal cortex, rat osteosarcoma cells). The tissue is homogenized in a cold buffer, and the membrane fraction is isolated by differential centrifugation.

  • Assay Incubation: The membrane preparation is incubated in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent cAMP degradation, and GTP.

  • Antagonist and Agonist Addition: The membranes are pre-incubated with varying concentrations of (Tyr34)-PTH (7-34) amide (bovine). Subsequently, a fixed concentration of a PTH agonist is added to stimulate adenylyl cyclase activity.

  • Reaction Termination: The reaction is stopped by the addition of a solution like cold ethanol (B145695) or by heat inactivation.

  • cAMP Quantification: The amount of cAMP produced is measured using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-dependent inhibition of PTH-stimulated cAMP production by the antagonist is determined, and IC50 values can be calculated.

Competitive Radioligand Binding Assay

This assay determines the affinity of the antagonist for the PTH receptor by measuring its ability to compete with a radiolabeled PTH analogue for receptor binding.

4.3.1. Methodology

  • Radioligand: A radiolabeled PTH analogue (e.g., 125I-[Nle8,18,Tyr34]bPTH(3-34)amide) is used as the tracer.

  • Membrane Preparation: As described in the adenylyl cyclase assay, a membrane preparation rich in PTH receptors is used.

  • Competitive Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, (Tyr34)-PTH (7-34) amide (bovine).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Inhibition of PTH-Stimulated Phosphate Transport in Opossum Kidney (OK) Cells

This cell-based assay assesses the functional antagonism of PTH-mediated inhibition of sodium-dependent phosphate transport.[4]

4.4.1. Methodology

  • Cell Culture: Opossum kidney (OK) cells, which endogenously express PTH receptors and exhibit PTH-responsive phosphate transport, are grown to confluence in appropriate cell culture plates.

  • Pre-incubation with Antagonist: The cell monolayers are pre-incubated with varying concentrations of (Tyr34)-PTH (7-34) amide (bovine) in a suitable buffer.

  • PTH Stimulation: A fixed concentration of a PTH agonist is then added to the cells, and the incubation continues.

  • Phosphate Uptake Measurement: The medium is replaced with a solution containing radiolabeled phosphate (e.g., 32P-orthophosphate) and sodium. The cells are incubated for a short period to allow for phosphate uptake.

  • Washing and Lysis: The cells are washed with a cold stop solution to remove extracellular radiolabel and then lysed.

  • Quantification: The amount of radioactivity incorporated into the cells is measured by scintillation counting.

  • Data Analysis: The ability of the antagonist to reverse the PTH-induced inhibition of phosphate transport is quantified.

Conclusion

(Tyr34)-PTH (7-34) amide (bovine) and its derivatives are invaluable tools for elucidating the complex roles of PTH in physiology and pathophysiology. As competitive antagonists of the PTH1R, they effectively block the primary signaling cascade initiated by PTH and PTHrP. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize these compounds in their investigations of PTH biology and to explore their potential as therapeutic agents for disorders characterized by excessive PTH receptor activation. The provided quantitative data, though more comprehensive for the highly potent D-Trp12 analogue, serves as a critical reference for experimental design and data interpretation. Further research to delineate the precise binding kinetics and functional inhibitory constants of the unsubstituted (Tyr34)-PTH (7-34) amide (bovine) would be beneficial for the scientific community.

References

(Tyr34)-PTH (7-34) Amide (Bovine): A Technical Guide to a Potent PTH Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tyr34)-Parathyroid Hormone (7-34) amide (bovine), a C-terminal truncated analog of bovine parathyroid hormone (PTH), serves as a competitive antagonist at the PTH receptor type 1 (PTH1R). By binding to the receptor without eliciting a downstream signaling cascade, it effectively blocks the physiological actions of endogenous PTH and PTH-related peptide (PTHrP). This property makes it a valuable tool for in vitro and in vivo research aimed at understanding the roles of PTH in calcium homeostasis, bone metabolism, and various pathological conditions. This technical guide provides an in-depth overview of its mechanism of action, quantitative data on its antagonist activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Mechanism of Action

(Tyr34)-PTH (7-34) amide (bovine) functions as a competitive antagonist by binding to the PTH1R. The PTH1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in regulating calcium and phosphate (B84403) homeostasis.[1][2] The binding of the antagonist occupies the receptor's binding pocket, thereby preventing the binding of the endogenous agonists, PTH and PTHrP.[3][4][5] N-terminally truncated derivatives of PTH(1-34), such as PTH(7-34), are known to bind to PTHR1 without initiating intracellular signaling.[6] The absence of the N-terminal amino acids in the (7-34) fragment is critical for its antagonist activity, as this region is responsible for receptor activation and the subsequent initiation of downstream signaling pathways.

Quantitative Data

The antagonist potency of (Tyr34)-PTH (7-34) amide (bovine) and its analogs has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

AnalogAssay TypeCell/Tissue TypeParameterValueReference
[D-Trp12,Tyr34]-pTH (7-34) amide (bovine)Radioligand BindingBovine renal cortical membraneKi69 nM[7]
[Tyr34]bPTH-(7-34)amide (bovine)Radioligand BindingRenal and bone PTH receptorsEstimated Ki*~828 nM[8]

*Note: The Ki for [Tyr34]bPTH-(7-34)amide is estimated based on the finding that the [D-Trp12] substitution increases the binding affinity 12-fold compared to the unsubstituted analog.[8]

AnalogAssay TypeCell TypeEffectMolar Excess for InhibitionReference
[Tyr34]bPTH-(7-34)amideAdenylyl Cyclase InhibitionCanine renal membranes, UMR-106 osteosarcoma cellsRapidly and fully inhibited PTH-stimulated adenylyl cyclaseNot specified[3][4]
[D-Trp12,Tyr34]bPTH(7-34)NH2cAMP and NaPiT responsesRenal epithelial cellsMarkedly attenuated responses to PTH or PTHrP10³ to 10⁴-fold greater concentration[9]

Signaling Pathways

The PTH1R, upon activation by an agonist, couples to multiple heterotrimeric G proteins, primarily Gs and Gq.[1][2] This coupling initiates distinct downstream signaling cascades. (Tyr34)-PTH (7-34) amide (bovine) blocks these pathways by preventing the initial agonist binding.

PTH1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gs Gs Pathway cluster_gq Gq Pathway PTH_PTHrP PTH / PTHrP (Agonist) PTH1R PTH1R PTH_PTHrP->PTH1R Antagonist (Tyr34)-PTH (7-34) amide (Antagonist) Antagonist->PTH1R Blocks Binding Gs Gs PTH1R->Gs Gq Gq PTH1R->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Gs Cellular Response (e.g., increased bone formation) PKA->Cellular_Response_Gs PLC Phospholipase C Gq->PLC DAG DAG PLC->DAG cleaves PIP2 to IP3 IP3 PLC->IP3 PIP2 PIP2 PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cellular_Response_Gq Cellular Response (e.g., increased intracellular Ca²⁺) PKC->Cellular_Response_Gq

Caption: PTH1R Signaling Pathways and Antagonism.

Experimental Protocols

Solid-Phase Peptide Synthesis of (Tyr34)-PTH (7-34) amide (bovine)

A standard protocol for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry can be employed.

SPPS_Workflow Start Start with Rink Amide Resin Fmoc_Deprotection1 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection1 Wash1 2. Wash (DMF) Fmoc_Deprotection1->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIEA in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat steps 1-4 for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection1 Next cycle Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Wash3 6. Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage 7. Cleavage and Side-Chain Deprotection (e.g., TFA/TIS/H₂O) Wash3->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Characterization 10. Characterization (Mass Spectrometry) Purification->Characterization End Lyophilized Peptide Characterization->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of (Tyr34)-PTH (7-34) amide (bovine).

Binding_Assay_Workflow Prepare_Membranes 1. Prepare Membranes (e.g., from ROS 17/2.8 cells or bovine kidney) Incubation 3. Incubation - Membranes - Radioligand (fixed concentration) - Unlabeled Antagonist (increasing concentrations) Prepare_Membranes->Incubation Prepare_Reagents 2. Prepare Reagents - Radioligand (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]hPTH-(1–34) amide) - Unlabeled Antagonist (Tyr34)-PTH (7-34) amide - Binding Buffer Prepare_Reagents->Incubation Separation 4. Separation of Bound and Free Ligand (e.g., Vacuum Filtration through GF/C filters) Incubation->Separation Washing 5. Washing (Ice-cold buffer) Separation->Washing Counting 6. Radioactivity Counting (Gamma Counter) Washing->Counting Data_Analysis 7. Data Analysis - Plot % Inhibition vs. [Antagonist] - Calculate IC₅₀ - Calculate Ki using Cheng-Prusoff equation Counting->Data_Analysis Result Determine Ki value Data_Analysis->Result

Caption: Radioligand Binding Assay Workflow.

Adenylyl Cyclase Activity Assay

This protocol measures the ability of (Tyr34)-PTH (7-34) amide (bovine) to inhibit PTH-stimulated cAMP production.

AC_Assay_Workflow Cell_Culture 1. Culture Cells (e.g., ROS 17/2.8 cells) Pre_incubation 2. Pre-incubation - Cells - (Tyr34)-PTH (7-34) amide (increasing concentrations) Cell_Culture->Pre_incubation Stimulation 3. Stimulation - Add PTH agonist (e.g., bPTH-(1-34)) at a fixed concentration Pre_incubation->Stimulation Incubation 4. Incubation (Short duration, e.g., 10-15 min at 37°C) Stimulation->Incubation Lysis 5. Cell Lysis (e.g., with HCl or specific lysis buffer) Incubation->Lysis cAMP_Measurement 6. cAMP Measurement (e.g., ELISA or Radioimmunoassay) Lysis->cAMP_Measurement Data_Analysis 7. Data Analysis - Plot % Inhibition of cAMP production vs. [Antagonist] - Calculate IC₅₀ cAMP_Measurement->Data_Analysis Result Determine IC₅₀ value Data_Analysis->Result

Caption: Adenylyl Cyclase Assay Workflow.

In Vivo Studies

In vivo studies in thyroparathyroidectomized (TPTX) rats have demonstrated the efficacy of (Tyr34)-PTH (7-34) amide (bovine) as a PTH antagonist.[10][11] These studies typically involve the continuous infusion of a PTH agonist to induce hypercalcemia, followed by the administration of the antagonist to assess its ability to block this effect.

Typical In Vivo Experimental Design:

  • Animal Model: Thyroparathyroidectomized (TPTX) rats are often used to eliminate the influence of endogenous PTH.[10][11]

  • Agonist Infusion: A PTH agonist, such as [Nle8,18,Tyr34]bPTH(1-34)NH2, is continuously infused to induce a stable hypercalcemic state.

  • Antagonist Administration: (Tyr34)-PTH (7-34) amide (bovine) is administered, often as a co-infusion or a pre-infusion.

  • Monitoring: Plasma calcium levels are monitored over time to determine the extent of inhibition of the PTH-induced hypercalcemia.

  • Dose-Response: The antagonist is typically tested at various molar excess ratios relative to the agonist to establish a dose-response relationship. For instance, at a molar dose ratio as low as 5:1 of antagonist to PTH, partial inhibition of PTH-stimulated urinary phosphate and cAMP excretion has been observed.[10] Complete inhibition of PTH-stimulated 1α-hydroxylase activity was seen at a 25:1 molar ratio.[10]

Conclusion

(Tyr34)-PTH (7-34) amide (bovine) is a well-characterized competitive antagonist of the PTH1R. Its ability to block the actions of PTH both in vitro and in vivo makes it an indispensable research tool for elucidating the physiological and pathophysiological roles of PTH signaling. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the fields of endocrinology, bone biology, and drug development.

References

An In-Depth Technical Guide on the Structure and Function of Bovine Parathyroid Hormone (7-34) Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine parathyroid hormone (7-34) amide, often denoted as bPTH(7-34) amide, is a synthetically derived, truncated fragment of the native 84-amino acid bovine parathyroid hormone. This peptide has been instrumental in elucidating the structure-activity relationships of parathyroid hormone (PTH) and its interaction with the PTH receptor type 1 (PTH1R). As a competitive antagonist, bPTH(7-34) amide effectively blocks the downstream signaling cascades initiated by the binding of full-length PTH or its agonistic fragments, without eliciting an agonist response itself. This technical guide provides a comprehensive overview of the structural and functional characteristics of bovine parathyroid hormone (7-34) amide, including its amino acid sequence, conformational properties, and its inhibitory effects on PTH-mediated signaling. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are also presented to serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development.

Core Structure of Bovine Parathyroid Hormone (7-34) Amide

Amino Acid Sequence

Bovine parathyroid hormone (7-34) amide is a 28-amino acid peptide. Its sequence corresponds to residues 7 through 34 of the full-length bovine parathyroid hormone, with the C-terminus amidated. A common variant used in research is [Tyr34]bPTH(7-34) amide, where the naturally occurring Phenylalanine at position 34 is replaced with Tyrosine to facilitate radioiodination for binding assays.

Table 1: Amino Acid Sequence of [Tyr34]bPTH(7-34) Amide

Position1-Letter Code3-Letter Code
7FPhe
8MMet
9HHis
10NAsn
11LLeu
12GGly
13KLys
14HHis
15LLeu
16SSer
17SSer
18MMet
19EGlu
20RArg
21VVal
22EGlu
23WTrp
24LLeu
25RArg
26KLys
27KLys
28LLeu
29QGln
30DAsp
31VVal
32HHis
33NAsn
34YTyr

Note: The C-terminus is amidated (-NH2).

Three-Dimensional Conformation

An experimentally determined three-dimensional structure of bovine parathyroid hormone (7-34) amide is not publicly available in protein structure databases. However, structural studies, primarily using nuclear magnetic resonance (NMR) spectroscopy on related N-terminal fragments of PTH, such as human PTH(1-34), have provided significant insights into its likely conformation.[1][2][3][4] These studies have revealed that the N-terminal region of PTH has a propensity to form α-helical structures, particularly in membrane-mimicking environments.[1][2][3] It is widely accepted that the (7-34) region of PTH contains key residues for receptor binding and adopts a helical conformation upon interaction with the PTH1R. This helical structure is crucial for its antagonist activity.

Functional Activity as a PTH Receptor Antagonist

Bovine parathyroid hormone (7-34) amide acts as a competitive antagonist at the PTH1R. It binds to the receptor but fails to induce the conformational changes necessary for the activation of downstream signaling pathways. This inhibitory action has been characterized through various in vitro and in vivo studies.

Quantitative Analysis of Antagonistic Potency

The antagonistic properties of bPTH(7-34) amide and its analogs have been quantified using receptor binding and functional assays. The data consistently demonstrates its ability to inhibit PTH-stimulated adenylyl cyclase activity.

Table 2: Quantitative Data for bPTH(7-34) Amide and its Analogs

CompoundAssay TypeCell/Tissue TypeParameterValueReference
[D-Trp12,Tyr34]bPTH(7-34) amideReceptor BindingBovine renal cortical membranesKi69 nM[5]
[Tyr34]bPTH(7-34) amideAdenylyl Cyclase InhibitionCanine renal membranes-Rapid and full inhibition[6]
[Tyr34]bPTH(7-34) amideAdenylyl Cyclase InhibitionUMR-106 osteosarcoma cells-Rapid and full inhibition[6]
[Tyr34]bPTH(7-34) amideIn vivo inhibition of PTH-stimulated phosphate (B84403) and cAMP excretionThyroparathyroidectomized ratsMolar dose ratio for partial inhibition5:1 (antagonist:PTH)[7][8]
[Tyr34]bPTH(7-34) amideIn vivo inhibition of PTH-stimulated 1α-hydroxylase activityThyroparathyroidectomized ratsMolar dose ratio for complete inhibition25:1 (antagonist:PTH)[7][8]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is adapted from methodologies described for PTH receptor binding assays.[9][10][11]

Objective: To determine the binding affinity (Kd) or inhibitory constant (Ki) of bovine parathyroid hormone (7-34) amide for the PTH1R.

Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing the PTH1R (e.g., HEK293-PTH1R, ROS 17/2.8).

  • Radioligand: [125I]-[Tyr34]bPTH(1-34) amide or another suitable radiolabeled PTH analog.

  • Competitor: Unlabeled bovine parathyroid hormone (7-34) amide.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Gamma Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing PTH1R in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A range of concentrations of unlabeled bPTH(7-34) amide (for competition assay) or binding buffer (for saturation assay).

    • A fixed concentration of radioligand.

    • Cell membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of a competitor.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled PTH.

    • Specific Binding: Total binding - non-specific binding.

    • Plot specific binding as a function of ligand concentration and analyze the data using non-linear regression to determine Kd or IC50, from which Ki can be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol is a generalized procedure based on descriptions of adenylyl cyclase assays for PTH.[12][13]

Objective: To measure the inhibitory effect of bovine parathyroid hormone (7-34) amide on PTH-stimulated adenylyl cyclase activity.

Materials:

  • Cells: Cells expressing the PTH1R (e.g., HEK293-PTH1R, UMR-106).

  • PTH Agonist: Bovine PTH(1-34) or a similar agonist.

  • PTH Antagonist: Bovine parathyroid hormone (7-34) amide.

  • Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis Buffer.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, TR-FRET, or AlphaScreen).

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to near confluence.

  • Pre-incubation with Antagonist: Wash the cells with stimulation buffer and then pre-incubate with a range of concentrations of bPTH(7-34) amide for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation with Agonist: Add a fixed concentration of the PTH agonist to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction by removing the stimulation buffer and adding lysis buffer to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP concentration as a function of the bPTH(7-34) amide concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist-induced cAMP production.

Signaling Pathways and Experimental Workflows

PTH1R Signaling and Competitive Antagonism

The parathyroid hormone receptor type 1 (PTH1R) is a G protein-coupled receptor (GPCR). Upon binding of an agonist like PTH(1-84) or PTH(1-34), the receptor activates primarily the Gs and Gq G proteins. Gs activation stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC). Bovine PTH(7-34) amide competitively binds to the PTH1R, preventing the agonist from binding and thereby inhibiting the activation of these downstream signaling pathways.

PTH1R_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gs Gs Pathway cluster_gq Gq Pathway PTH (Agonist) PTH (Agonist) PTH1R PTH1R PTH (Agonist)->PTH1R Binds and Activates bPTH(7-34) amide (Antagonist) bPTH(7-34) amide (Antagonist) bPTH(7-34) amide (Antagonist)->PTH1R Competitively Binds and Inhibits Gs Gs PTH1R->Gs Gq Gq PTH1R->Gq AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC activate Ca_PKC->Cellular Response mediate

Figure 1. PTH1R Signaling and Competitive Antagonism by bPTH(7-34) amide.

Experimental Workflow for Antagonist Characterization

The characterization of a PTH receptor antagonist like bovine PTH(7-34) amide typically involves a series of in vitro experiments to determine its binding affinity and functional inhibitory potency. The following diagram illustrates a logical workflow for these experiments.

Antagonist_Workflow start Start: Antagonist Characterization receptor_prep Prepare PTH1R-expressing cell membranes or whole cells start->receptor_prep binding_assay Perform Radioligand Binding Assay receptor_prep->binding_assay functional_assay Perform Adenylyl Cyclase Functional Assay receptor_prep->functional_assay data_analysis_binding Analyze binding data: Determine Ki binding_assay->data_analysis_binding data_analysis_functional Analyze functional data: Determine IC50 functional_assay->data_analysis_functional conclusion Conclusion: Characterize Antagonist Potency and Mechanism data_analysis_binding->conclusion data_analysis_functional->conclusion

Figure 2. Experimental Workflow for PTH Receptor Antagonist Characterization.

Conclusion

Bovine parathyroid hormone (7-34) amide is a well-characterized and invaluable tool for the study of the parathyroid hormone receptor. Its defined structure and potent competitive antagonist activity have enabled significant advancements in our understanding of PTH1R-ligand interactions and the downstream signaling events that govern calcium homeostasis and bone metabolism. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals engaged in the ongoing exploration of PTH biology and the development of novel therapeutics targeting the PTH signaling axis. The continued use and study of bPTH(7-34) amide and its analogs will undoubtedly contribute to future breakthroughs in the treatment of endocrine and skeletal disorders.

References

The N-Terminus of Parathyroid Hormone: A Technical Guide to Function, Signaling, and Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-terminal region of the parathyroid hormone (PTH) is the primary determinant of its biological activity, mediating its profound effects on calcium and phosphate (B84403) homeostasis and bone metabolism. This technical guide provides an in-depth exploration of the structure-function relationships of the PTH N-terminus, the signaling cascades it initiates, and the experimental methodologies used to elucidate its actions. A comprehensive understanding of this domain is critical for the development of novel therapeutics for disorders such as osteoporosis and hypoparathyroidism.

The Structural and Functional Core of PTH: The N-Terminus

The full biological activity of the 84-amino acid parathyroid hormone is largely encapsulated within its N-terminal 1-34 fragment, commonly referred to as PTH(1-34) or teriparatide.[1] This fragment has been shown to reproduce all the characteristic biological responses of the intact hormone.[1] Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed that PTH(1-34) adopts a helical conformation, particularly within two segments, from approximately residue 4 to 14 and 17 to 30, which is believed to be the bioactive conformation for receptor interaction.[2][3]

The interaction of the PTH N-terminus with its cognate receptor, the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR), is a sophisticated two-step process.[4][5] The C-terminal portion of the PTH(1-34) fragment first engages with the large N-terminal extracellular domain (ECD) of the PTH1R.[6] This initial binding event is followed by the insertion of the extreme N-terminus of the PTH ligand into the juxtamembrane and transmembrane domain (TMD) of the receptor, a critical step for triggering downstream signaling cascades.[4][5]

Quantitative Analysis of N-Terminal Function

The functionality of the PTH N-terminus and its analogs is quantitatively assessed through receptor binding affinity (Kd or IC50) and the potency of downstream signaling, most commonly the activation of adenylyl cyclase to produce cyclic AMP (cAMP), measured by the half-maximal effective concentration (EC50).

Receptor Binding Affinity

The affinity of PTH N-terminal fragments for the PTH1R is a key determinant of their biological activity. Truncations and specific amino acid substitutions can significantly alter this binding.

Peptide/AnalogCell Line/SystemRadioligandBinding Affinity (Kd or Ki)Citation(s)
hPTH(1-34)ROS 17/2.8 cells[Tyr34]hPTH(1-34)NH24 ± 1 nM (Kd)[7]
[Ala4,Tyr34]hPTH(1-34)NH2ROS 17/2.8 cells[Tyr34]hPTH(1-34)NH2653 ± 270 nM (Kd)[7]
[Arg2,Tyr34]hPTH(1-34)NH2ROS 17/2.8 cells[Tyr34]hPTH(1-34)NH231 ± 10 nM (Kd)[7]
rPTH(1-34)Opossum Kidney (OK) cells[125I]rPTH(1-34)2-10 nM (Kd)[8]
hPTH(1-34)HEK293 cells expressing nLuc-PTHR1PTH(1-34)-K35TMR4.4 ± 0.8 nM (KD)[3]
PTHrP(1-34)HEK293 cells expressing nLuc-PTHR1PTHrP(1-34)-35KTMR2.1 ± 0.6 nM (KD)[3]
PTHrP(1-34)Rat Supraoptic Nucleus Membranes[125I]PTHrP-(1-34)36.4 ± 6.4 nM (Kd)[9]
Adenylyl Cyclase Activation (cAMP Production)

The activation of adenylyl cyclase and the subsequent rise in intracellular cAMP is a primary signaling event following PTH1R activation. The potency of N-terminal fragments in stimulating this pathway is a critical measure of their agonistic activity.

Peptide/AnalogCell LineEC50 for cAMP ProductionCitation(s)
hPTH(1-34)COS-7 cells expressing PTH1r0.1 nM[10]
hPTH(1-34)GS22 cells expressing nLuc-PTHR10.1 nM[11]
hPTH(1-34)LLC-PK1 cells expressing human P1Rc1.9 ± 0.5 nM[12]
[Ala3,12,Gln10,Har11,Trp14]PTH-(1-14)NH2LLC-PK1 cells expressing human P1Rc0.12 ± 0.04 µM[12]
[Ala3,Gln10,Har11]PTH-(1-11)NH2LLC-PK1 cells expressing human P1Rc3.1 ± 1.5 µM[12]
[Aib1,3,M]PTH(1-14)HKRK-B28 cells1.1 ± 0.1 nM[13]
[Aib1,3,M]PTH(1-11)HKRK-B28 cells4 ± 1 nM[13]
PTH(1-14)COS-7 cells expressing PTH-1 receptor1-100 µM[14]
PTH(1-34)MC3T3-E1 cells~1 nM[15]
PTH(1-34)HEK293 cells19 nM (for IP1 accumulation)[16]

Signaling Pathways Activated by the PTH N-Terminus

The binding of the PTH N-terminus to the PTH1R initiates a complex network of intracellular signaling pathways that ultimately mediate the physiological effects of the hormone.

PTH_Signaling_Pathways cluster_receptor Cell Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_MAPK MAPK Pathway PTH1R PTH1 Receptor Gs Gs PTH1R->Gs Activation Gq Gq PTH1R->Gq Activation beta_arrestin β-Arrestin PTH1R->beta_arrestin Recruits PTH PTH N-Terminus PTH->PTH1R Binding AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Physiological_Effects Physiological Effects (Bone Remodeling, Ca²⁺ Homeostasis) CREB->Physiological_Effects PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Ca2_release->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Activates PKC->Physiological_Effects beta_arrestin->ERK Mediates ERK->Physiological_Effects Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Homogenization & Centrifugation) start->prep_membranes incubation Incubate Membranes with Radiolabeled PTH ([¹²⁵I]PTH) & Unlabeled Competitor prep_membranes->incubation separation Separate Bound from Free Ligand (Filtration or Centrifugation) incubation->separation quantification Quantify Radioactivity (Gamma Counting) separation->quantification analysis Data Analysis (Scatchard or Non-linear Regression) quantification->analysis results Determine K_d and B_max analysis->results end End results->end

References

An In-depth Technical Guide to the (Tyr34)-PTH (7-34) Amide (Bovine) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tyr34)-Parathyroid Hormone (7-34) Amide (bovine), often abbreviated as [Tyr34]bPTH(7-34)NH2, is a C-terminal fragment of bovine parathyroid hormone (PTH). It is a well-established competitive antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). By binding to PTH1R without activating it, this peptide effectively blocks the downstream signaling cascades initiated by the endogenous ligands, PTH and Parathyroid Hormone-related Protein (PTHrP). This guide provides a comprehensive overview of the signaling pathway of (Tyr34)-PTH (7-34) amide (bovine), including its mechanism of action, quantitative data on its interactions, and detailed experimental protocols for its characterization.

Mechanism of Action: Competitive Antagonism of PTH1R

The Parathyroid Hormone 1 Receptor (PTH1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in calcium and phosphate (B84403) homeostasis. Upon activation by PTH or PTHrP, PTH1R undergoes a conformational change that allows it to couple to and activate heterotrimeric G proteins, primarily Gs and Gq[1][2][3][4].

  • Gs Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating many of the physiological effects of PTH.

  • Gq Pathway: Activation of Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5]. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[5]. DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC)[5].

(Tyr34)-PTH (7-34) amide (bovine) acts as a competitive antagonist by binding to PTH1R, thereby preventing the binding of PTH and PTHrP and inhibiting the activation of both the Gs and Gq signaling cascades[6][7][8]. This inhibitory action has been demonstrated to rapidly and fully inhibit PTH-stimulated adenylate cyclase activity[6][7][8]. Furthermore, it has been shown to block the PTH-mediated elevation of plasma calcium in vivo[4].

A structurally related analog, [D-Trp12,Tyr34]bPTH-(7-34)NH2, exhibits significantly higher potency as a PTH antagonist. This analog, with a D-tryptophan substitution at position 12, has been shown to be 12-fold more potent in inhibiting PTH binding and 13- to 27-fold more potent in inhibiting PTH-stimulated adenylate cyclase activity compared to its unsubstituted counterpart[9].

Quantitative Data

While specific Ki and IC50 values for (Tyr34)-PTH (7-34) amide (bovine) are not consistently reported across the literature, its antagonistic properties are well-documented qualitatively. The more potent analog, [D-Trp12,Tyr34]bPTH-(7-34)NH2, serves as a key reference for its competitive nature.

CompoundParameterValueCell/Tissue TypeReference
[D-Trp12,Tyr34]bPTH-(7-34)NH2Ki69 nMBovine renal cortical membranes[10][11]
(Tyr34)-PTH (7-34) amide (bovine)ActivityRapid and full inhibition of PTH-stimulated adenylate cyclaseCanine renal membranes and UMR-106 osteosarcoma cells[6][7][8]
(Tyr34)-PTH (7-34) amide (bovine)In Vivo EffectInhibition of PTH-mediated elevation of plasma calciumThyroparathyroidectomized rats[4]

Signaling Pathway Diagrams

PTH1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH PTH / PTHrP PTH1R PTH1 Receptor PTH->PTH1R Activates Antagonist (Tyr34)-PTH (7-34) amide (bovine) Antagonist->PTH1R Blocks Gs Gs PTH1R->Gs Activates Gq Gq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2_cyto->PKC Co-activates Cellular_Response_Ca Cellular Response PKC->Cellular_Response_Ca

Caption: PTH1R signaling and antagonism by (Tyr34)-PTH (7-34) amide.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of (Tyr34)-PTH (7-34) amide (bovine) for the PTH1R through competitive displacement of a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing PTH1R Incubation Incubate membranes, radioligand, and antagonist at RT for 90 min Membrane_Prep->Incubation Radioligand_Prep Prepare [125I]-PTH(1-34) (Radioligand) Radioligand_Prep->Incubation Antagonist_Prep Prepare serial dilutions of (Tyr34)-PTH (7-34) amide Antagonist_Prep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Washing Wash filters to remove nonspecific binding Filtration->Washing Counting Quantify bound radioactivity using a gamma counter Washing->Counting Competition_Curve Plot % specific binding vs. antagonist concentration Counting->Competition_Curve IC50_Calc Calculate IC50 from the competition curve Competition_Curve->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare membranes from cells overexpressing PTH1R (e.g., HEK293 or COS-7 cells). Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]-labeled PTH (e.g., [125I]-PTH(1-34)), and increasing concentrations of unlabeled (Tyr34)-PTH (7-34) amide (bovine).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium[12].

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine non-specific binding from wells containing an excess of unlabeled PTH. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This protocol measures the ability of (Tyr34)-PTH (7-34) amide (bovine) to inhibit PTH-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis Cell_Culture Culture PTH1R-expressing cells in a 384-well plate Antagonist_Add Add serial dilutions of (Tyr34)-PTH (7-34) amide Cell_Culture->Antagonist_Add Incubate1 Incubate for 15 min at 37°C Antagonist_Add->Incubate1 Agonist_Add Add a fixed concentration of PTH (e.g., EC80) Incubate1->Agonist_Add Incubate2 Incubate for 30 min at 37°C Agonist_Add->Incubate2 Lysis Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) Incubate2->Lysis Incubate3 Incubate for 60 min at RT Lysis->Incubate3 Read_Plate Read HTRF signal on a compatible plate reader Incubate3->Read_Plate Standard_Curve Generate cAMP standard curve Read_Plate->Standard_Curve Dose_Response Plot cAMP concentration vs. antagonist concentration Read_Plate->Dose_Response IC50_Calc Calculate IC50 value Dose_Response->IC50_Calc

Caption: Workflow for an HTRF-based cAMP antagonism assay.

Detailed Methodology:

  • Cell Plating: Seed cells expressing PTH1R into a 384-well plate and culture overnight.

  • Antagonist Addition: Pre-incubate the cells with various concentrations of (Tyr34)-PTH (7-34) amide (bovine) for 15 minutes at 37°C[13].

  • Agonist Stimulation: Add a fixed concentration of PTH (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for 30 minutes at 37°C[13].

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol[14][15].

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium[14].

  • Measurement: Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced[15][16].

  • Data Analysis: Use a cAMP standard curve to convert the HTRF ratios to cAMP concentrations. Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of (Tyr34)-PTH (7-34) amide (bovine) to inhibit PTH-induced increases in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Calcium_Assay_Workflow cluster_loading Cell Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Cell_Plating Plate PTH1R-expressing cells on coverslips Fura2_Loading Load cells with Fura-2 AM (e.g., 1 µg/ml for 30 min at RT) Cell_Plating->Fura2_Loading Deesterification Wash and incubate for 30 min to allow for de-esterification Fura2_Loading->Deesterification Mount Mount coverslip in an imaging chamber Deesterification->Mount Baseline Record baseline fluorescence (Ex: 340nm & 380nm, Em: 510nm) Mount->Baseline Antagonist_Add Add (Tyr34)-PTH (7-34) amide Baseline->Antagonist_Add Agonist_Add Add PTH to stimulate calcium release Antagonist_Add->Agonist_Add Record_Response Record fluorescence changes over time Agonist_Add->Record_Response Ratio_Calc Calculate the 340/380nm fluorescence ratio Record_Response->Ratio_Calc Plot_Data Plot the ratio change over time to visualize the calcium transient Ratio_Calc->Plot_Data Quantify_Inhibition Quantify the inhibition of the PTH-induced calcium peak Plot_Data->Quantify_Inhibition

References

The Discovery and Evolution of PTH Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Parathyroid Hormone (PTH) antagonists, from early peptide fragments to the development of potent, orally bioavailable small molecules. It details the scientific journey of understanding the PTH-PTH1 receptor (PTH1R) signaling axis and the subsequent rational design and screening of compounds that modulate its activity. This document includes detailed experimental protocols for key assays, quantitative data on the pharmacological properties of various antagonists, and a historical timeline of major milestones in the field. The aim is to furnish researchers, scientists, and drug development professionals with an in-depth resource to support ongoing and future research in this critical therapeutic area.

Introduction: The Role of PTH and the Rationale for Antagonism

Parathyroid hormone (PTH) is the primary regulator of calcium and phosphate (B84403) homeostasis in the body.[1] It exerts its effects by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein coupled receptor (GPCR) predominantly expressed in bone and kidney tissues.[2] Upon activation by PTH or Parathyroid Hormone-related Protein (PTHrP), the PTH1R initiates a cascade of intracellular signaling events, primarily through the Gαs/adenylyl cyclase/cAMP and Gαq/phospholipase C/IP3/Ca2+ pathways, which ultimately leads to increased serum calcium levels.[3]

While essential for physiological function, excessive PTH1R activation, due to conditions such as primary hyperparathyroidism or humoral hypercalcemia of malignancy (HHM), can lead to significant morbidity, including hypercalcemia, bone loss, and kidney stones.[4] This has driven the scientific pursuit of PTH1R antagonists as a therapeutic strategy to mitigate the pathological effects of PTH and PTHrP overactivity.

The History and Discovery of PTH Antagonists: A Timeline

The development of PTH antagonists has been a multi-decade endeavor, evolving from modified peptide fragments of the native hormone to highly specific, orally bioavailable small molecules.

  • 1925: James Collip prepares a potent biological extract of PTH, unequivocally establishing its role in calcium metabolism.[5]

  • Early 1980s: The first generation of PTH antagonists emerges from the synthesis of N-terminally truncated peptide fragments of PTH. These early antagonists, such as [Nle-8, Nle-18, Tyr-34]bPTH-(3-34)amide and [Tyr34]bPTH-(7-34)amide, demonstrate the principle of competitive antagonism at the PTH1R in vitro and in animal models.[6][7]

  • Late 1990s: Further refinements in peptide chemistry lead to the development of more potent and stable peptide antagonists, such as BIM-44002. While effective in preclinical studies, this antagonist did not demonstrate clinical efficacy in lowering serum calcium in patients with hyperparathyroidism, highlighting the challenges in translating preclinical findings to human subjects.[8]

  • 2007: A significant breakthrough occurs with the discovery of the first small-molecule PTH1R antagonist, the benzoxazepinone SW106.[9] This discovery was enabled by a novel screening approach using a modified N-terminal PTH fragment as a probe for the transmembrane domain of the receptor.[9] This pivotal finding opened the door for the development of orally bioavailable PTH antagonists.

  • Late 2000s - 2010s: The focus shifts towards the discovery and optimization of non-peptide antagonists. Various chemical scaffolds, including 1,3,4-benzotriazepines and 1,4-benzodiazepin-2-ones, are explored, leading to compounds with nanomolar affinity for the PTH1R.[2][10]

  • 2019 - Present: Continued medicinal chemistry efforts lead to the identification of potent and orally bioavailable non-peptide antagonists, such as DS08210767 and DS37571084, with improved pharmacokinetic properties.[10] Companies like Crinetics Pharmaceuticals advance their own pipeline of oral, nonpeptide PTHR1 antagonists for the treatment of hyperparathyroidism and other conditions of PTHR1 over-activation.[11]

The PTH1 Receptor Signaling Pathway

The PTH1R, upon binding of an agonist like PTH or PTHrP, undergoes a conformational change that allows it to couple to and activate intracellular heterotrimeric G proteins. The primary signaling cascades are:

  • Gαs Pathway: Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

PTH antagonists competitively bind to the PTH1R, preventing the binding of endogenous agonists and thereby blocking the initiation of these downstream signaling events.

PTH1R_Signaling PTH PTH / PTHrP PTH1R PTH1 Receptor PTH->PTH1R Activates Antagonist PTH Antagonist Antagonist->PTH1R Blocks G_alpha_s Gαs PTH1R->G_alpha_s G_alpha_q Gαq PTH1R->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Response Cellular Response (↑ Ca²⁺, etc.) PKA->Response PKC->Response Ca_release->Response

Caption: PTH1R Signaling Pathway and Point of Antagonist Intervention.

Quantitative Data of Selected PTH Antagonists

The following tables summarize the pharmacological properties of key peptide and non-peptide PTH antagonists.

Table 1: Peptide PTH Antagonists

Compound NameStructure/ModificationBinding Affinity (Ki/IC50)Functional Potency (IC50)Reference
[Tyr34]bPTH-(7-34)amideN-terminally truncated bovine PTHNot ReportedInhibits PTH-stimulated cAMP production and 1α-hydroxylase activity[7]
[Nle8,18,Tyr34]bPTH-(3-34)amideN-terminally truncated and modified bovine PTHNot ReportedPotent in vitro antagonist[6]
BIM-44002[Nle8,18,D-Trp12,monoiodinated Tyr34]bPTH(7-34)amideHigh affinity for PTH/PTHrP receptorComplete inhibition of PTH agonist in rats[8][12]
PTHrP(7-34)NH2N-terminally truncated PTHrPNot ReportedPotent antagonist of PTHrP-stimulated cAMP production[3]

Table 2: Non-Peptide PTH1R Antagonists

Compound NameChemical ClassBinding Affinity (Ki/IC50)Functional Potency (IC50)Reference
SW106Benzoxazepinone~10-fold weaker than PTH-(1-34)Antagonizes cAMP response induced by PTH-(1-34)[13]
DS082107671,4-Benzodiazepin-2-oneNanomolar rangeNanomolar-level PTH1R antagonist activity[10]
DS37571084Pyrido[2,3-d][14]benzazepin-6-oneNot Reported0.17 µM (cAMP assay)[15]
ANT-5 (Crinetics)Not disclosedLow nanomolarPotent antagonist in human and rat PTH1R functional assays[11]

Detailed Experimental Protocols

Radioligand Binding Assay for PTH1R

This protocol is a general guideline for determining the binding affinity of a test compound for the PTH1R using a competitive binding assay.

Radioligand_Binding_Assay start Start prep_membranes Prepare Membranes (from cells expressing PTH1R) start->prep_membranes add_reagents Add to Assay Plate: 1. Membranes 2. Radiolabeled Ligand (e.g., ¹²⁵I-PTH(1-34)) 3. Unlabeled Competitor (Test Compound) prep_membranes->add_reagents incubate Incubate (e.g., 60-90 min at 30°C) add_reagents->incubate filter Separate Bound from Free Ligand (Vacuum filtration through GF/C filters) incubate->filter wash Wash Filters (with ice-cold buffer) filter->wash count Quantify Radioactivity (Scintillation counting) wash->count analyze Data Analysis (Calculate IC50 and Ki values) count->analyze end End analyze->end cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing PTH1R (e.g., HEK293, Saos-2) in a 96-well plate start->seed_cells pre_incubate Pre-incubate with Test Compound (Antagonist) and a phosphodiesterase inhibitor (e.g., IBMX) seed_cells->pre_incubate stimulate Stimulate with a PTH1R Agonist (e.g., PTH(1-34) at EC80) pre_incubate->stimulate incubate Incubate (e.g., 15-30 min at 37°C) stimulate->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_cAMP Detect Intracellular cAMP (e.g., HTRF, ELISA, AlphaScreen) lyse_cells->detect_cAMP analyze Data Analysis (Calculate IC50) detect_cAMP->analyze end End analyze->end

References

(Tyr34)-PTH (7-34) Amide (Bovine): A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of the bovine parathyroid hormone (PTH) fragment, (Tyr34)-PTH (7-34) amide. This peptide is a notable antagonist of the parathyroid hormone 1 receptor (PTH1R), a key player in calcium homeostasis and bone metabolism. This document summarizes quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Core Concepts: Receptor Antagonism

(Tyr34)-PTH (7-34) amide (bovine) is a C-terminally amidated synthetic fragment of bovine parathyroid hormone, incorporating a tyrosine residue at position 34. It acts as a competitive antagonist at the PTH1R. By binding to the receptor, it blocks the downstream signaling typically initiated by the endogenous ligands, PTH and PTH-related protein (PTHrP), without eliciting a biological response itself. This antagonistic activity makes it a valuable tool for studying PTH1R function and a potential lead compound in the development of therapeutics for conditions characterized by excessive PTH signaling, such as hypercalcemia of malignancy.

Quantitative Receptor Binding Affinity

CompoundReceptor/TissueAssay TypeRadioligandAffinity (Ki)Reference
(D-Trp12,Tyr34)-pTH (7-34) amide (bovine)Bovine Renal Cortical MembranesCompetitive Radioligand BindingNot Specified69 nM[1][2][3]

Table 1: Receptor Binding Affinity of a Potent (Tyr34)-PTH (7-34) Amide Analog. The inhibition constant (Ki) indicates the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

It is important to note that while (Tyr34)-bPTH(7-34)amide is a known potent competitive antagonist of native PTH, the D-Trp12 modification in the analog described above significantly increases its potency.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity for compounds like (Tyr34)-PTH (7-34) amide (bovine) is commonly achieved through a competitive radioligand binding assay using preparations of cells or tissues expressing the target receptor, such as bovine renal cortical membranes.

I. Preparation of Bovine Renal Cortical Membranes
  • Tissue Procurement: Obtain fresh bovine kidneys from a local abattoir and transport them on ice.

  • Dissection: Isolate the renal cortex from the medulla.

  • Homogenization: Mince the cortical tissue and homogenize it in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Membrane Isolation: Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C until use.

II. Competitive Radioligand Binding Assay
  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

  • Reaction Setup: In a microtiter plate, combine the following components:

    • A fixed concentration of a suitable radiolabeled PTH analog (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(1-34)NH₂).

    • Increasing concentrations of the unlabeled competitor ligand ((Tyr34)-PTH (7-34) amide).

    • A constant amount of the prepared bovine renal cortical membranes.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Centrifugation Method: Centrifuge the reaction tubes at high speed to pellet the membranes. Carefully aspirate the supernatant containing the free radioligand.

  • Washing: Quickly wash the filters or membrane pellets with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters or in the pellets using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The parathyroid hormone 1 receptor (PTH1R) is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling pathways. The primary pathways are the adenylyl cyclase and phospholipase C pathways. (Tyr34)-PTH (7-34) amide, as an antagonist, blocks the initiation of these cascades by the native ligands.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Kidney Bovine Kidney Cortex Renal Cortex Isolation Kidney->Cortex Homogenize Homogenization Cortex->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Wash Membranes Pellet->Wash Store Store at -80°C Wash->Store Setup Assay Setup: - Membranes - Radioligand - Competitor Store->Setup Incubate Incubation Setup->Incubate Separate Separation (Filtration) Incubate->Separate Quantify Quantification (Gamma Counting) Separate->Quantify Analyze Data Analysis (IC50 -> Ki) Quantify->Analyze

Fig 1. Experimental workflow for a PTH receptor binding assay.

PTH1R_Signaling_Pathways cluster_receptor Cell Membrane cluster_gs Adenylyl Cyclase Pathway cluster_gq Phospholipase C Pathway PTH1R PTH1R Gs Gs PTH1R->Gs couples to Gq Gq PTH1R->Gq couples to AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response_A Cellular Response A (e.g., increased bone resorption) PKA->Response_A leads to PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Ca2->PKC co-activates Response_B Cellular Response B (e.g., altered gene expression) PKC->Response_B leads to Ligand PTH / PTHrP Ligand->PTH1R binds & activates Antagonist (Tyr34)-PTH (7-34) amide Antagonist->PTH1R binds & blocks

Fig 2. PTH1R signaling pathways and point of antagonist action.

References

The Pivotal Role of Tyrosine-34 in the Activity of Parathyroid Hormone (7-34) Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH), a primary regulator of calcium and phosphate (B84403) homeostasis, exerts its effects through the PTH receptor 1 (PTHR1), a G protein-coupled receptor. The N-terminal region of PTH is crucial for receptor activation, while the C-terminal portion is primarily involved in receptor binding. The synthetic fragment PTH(7-34) amide, which lacks the initial six N-terminal amino acids, is a competitive antagonist of PTH action. This guide delves into the specific and critical role of the tyrosine residue at position 34 (Tyr34) in the biological activity of PTH(7-34) amide, providing a comprehensive overview of its structure-activity relationships, the experimental methodologies used for its characterization, and the signaling pathways it modulates. The substitution of the native phenylalanine with tyrosine at this position has been a key strategy in the development of more potent and stable PTH antagonists.

Quantitative Analysis of Tyr34-Containing PTH(7-34) Amide Analogs

The introduction of a tyrosine residue at position 34, along with other modifications, has been shown to significantly enhance the antagonistic properties of PTH(7-34) amide. The following tables summarize the quantitative data from various studies, highlighting the impact of these substitutions on receptor binding affinity and the inhibition of PTH-stimulated adenylate cyclase activity.

AnalogReceptor SourceAssay TypeKi (nM)Fold Increase in Potency vs. UnsubstitutedReference
[D-Trp12,Tyr34]bPTH-(7–34)NH2Bovine Renal Cortical MembraneReceptor Binding6912[1][2]
[D-Trp12,Tyr34]bPTH-(7–34)NH2Renal and Bone PTH ReceptorsReceptor Binding-12[2][3]

Table 1: Receptor Binding Affinity of Tyr34-Containing PTH(7-34) Amide Analogs. This table presents the inhibitory constant (Ki) for the binding of [D-Trp12,Tyr34]bPTH-(7–34)NH2 to PTH receptors. A lower Ki value indicates a higher binding affinity. The fold increase in potency is in comparison to the analog without the D-Trp12 substitution.

AnalogCell/Tissue TypeAssay TypePotencyFold Increase in Potency vs. UnsubstitutedReference
[D-Trp12,Tyr34]bPTH-(7–34)NH2Renal and Bone Adenylate CyclaseAdenylate Cyclase Inhibition-13–27[2][3]
[Tyr34]bPTH-(1-34)amideRenal Adenylyl CyclaseAdenylyl Cyclase Stimulation16,100 MRC Units/mg~3[4]
[Nle8,Nle18,Tyr34]bPTH-(1-34)amideRenal Adenylyl CyclaseAdenylyl Cyclase Stimulation10,100 MRC Units/mg~1.9[4]
Unsubstituted bPTH-(1-34)Renal Adenylyl CyclaseAdenylyl Cyclase Stimulation5400 MRC Units/mg1[4]

Table 2: Functional Activity of Tyr34-Containing PTH Analogs. This table showcases the potency of various Tyr34-containing PTH analogs in either inhibiting or stimulating adenylate cyclase activity. The data for the (1-34) fragments demonstrate that the Tyr34 substitution also enhances agonist activity in the full-length N-terminal fragment.

Experimental Protocols

The characterization of Tyr34-containing PTH(7-34) amide analogs involves a series of sophisticated experimental procedures, from peptide synthesis to functional cellular assays.

Solid-Phase Peptide Synthesis

The synthesis of PTH analogs such as [Tyr34]bPTH-(7-34)amide and its derivatives is typically achieved through solid-phase peptide synthesis.

  • Resin: A suitable resin, such as a polyamide or polystyrene support, is used as the solid phase.

  • Amino Acid Protection: The α-amino group of the amino acids is protected with a temporary protecting group (e.g., Fmoc or Boc), while the side chains have more permanent protecting groups.

  • Coupling: The C-terminal amino acid is first attached to the resin. Subsequently, the protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent (e.g., DCC, HBTU).

  • Deprotection: After each coupling step, the temporary protecting group on the α-amino group is removed to allow for the next coupling reaction.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Receptor Binding Assays

These assays are performed to determine the affinity of the PTH analogs for the PTH receptor.

  • Membrane Preparation: Membranes rich in PTH receptors are prepared from target tissues (e.g., bovine renal cortex, rat osteosarcoma cells) through homogenization and centrifugation.

  • Radioligand: A radiolabeled PTH analog (e.g., 125I-[Nle8,21,Tyr34]rPTH-(1–34)amide) is used as a tracer.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor analog (e.g., [D-Trp12,Tyr34]bPTH-(7–34)NH2).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by filtration.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated from the IC50 value.

Adenylate Cyclase Activity Assays

These functional assays measure the ability of the PTH analogs to inhibit PTH-stimulated intracellular cyclic AMP (cAMP) production.

  • Cell Culture: Target cells expressing PTH receptors (e.g., rat osteosarcoma cells ROS 17/2.8, opossum kidney cells) are cultured to confluence.

  • Assay Conditions: The cells are pre-incubated with the antagonist analog at various concentrations.

  • Stimulation: The cells are then stimulated with a fixed concentration of a PTH agonist (e.g., bPTH-(1-34)).

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive protein binding assay or a radioimmunoassay.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and the inhibitory potency is determined.

Signaling Pathways and Experimental Workflows

The interaction of PTH and its analogs with the PTHR1 initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PTH antagonists.

PTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist_action Antagonist Action PTH PTH / PTH(7-34) Amide PTHR1 PTH Receptor 1 (PTHR1) PTH->PTHR1 Binds G_Protein G Protein (Gs) PTHR1->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Calcium Homeostasis) PKA->Cellular_Response Phosphorylates Targets Antagonist [Tyr34]PTH(7-34) Amide Antagonist->PTHR1 Block Blocks PTH Binding Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Interpretation A1 Solid-Phase Synthesis of [Tyr34]PTH(7-34) Amide Analogs A2 RP-HPLC Purification A1->A2 A3 Mass Spectrometry & Amino Acid Analysis A2->A3 B2 Competitive Binding with Radiolabeled PTH A3->B2 C2 Adenylate Cyclase Inhibition Assay A3->C2 B1 Preparation of Receptor-Rich Membranes B1->B2 B3 Determination of Ki B2->B3 D1 Structure-Activity Relationship (SAR) Analysis B3->D1 C1 Cell Culture (e.g., ROS 17/2.8) C1->C2 C3 Measurement of cAMP Levels C2->C3 C3->D1

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of (Tyr34)-PTH (7-34) Amide (Bovine) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tyr34)-Parathyroid Hormone (7-34) amide (bovine), hereafter referred to as (Tyr34)-bPTH(7-34) amide, is a C-terminal fragment of bovine parathyroid hormone (PTH). It is a well-characterized competitive antagonist of the parathyroid hormone 1 receptor (PTH1R). By binding to PTH1R, it inhibits the actions of endogenous PTH and other PTH1R agonists. This antagonistic activity makes it a valuable tool in research to probe the physiological roles of PTH signaling and as a potential therapeutic agent in conditions characterized by excessive PTH activity.

The PTH1R is a G protein-coupled receptor (GPCR) that, upon activation by agonists like PTH(1-34), primarily couples to Gαs to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. In certain tissues, PTH1R can also couple to Gαq, activating the phospholipase C (PLC) pathway. The antagonistic properties of (Tyr34)-bPTH(7-34) amide are typically assessed by its ability to inhibit these signaling events.

These application notes provide detailed protocols for three key in vitro assays to characterize the activity of (Tyr34)-bPTH(7-34) amide: a cAMP accumulation assay, a competitive radioligand binding assay, and a phosphate (B84403) uptake assay.

Data Presentation

The following table summarizes the quantitative data for the inhibitory activity of PTH antagonists, including (Tyr34)-bPTH(7-34) amide and its analogs, from various in vitro studies.

AntagonistAssay TypeCell Line/SystemAgonistParameterValue
[D-Trp12,Tyr34]-bPTH(7-34) amideCompetitive BindingBovine renal cortical membranes-Ki69 nM
[Nle8,18,Tyr34]bPTH(3-34)NH2cAMP AccumulationOpossum Kidney (OK) cellsbPTH(1-34)Ki1.4 x 10⁻⁷ M
[D-Trp12,Tyr34]bPTH(7-34)NH2cAMP AccumulationOpossum Kidney (OK) cellsbPTH(1-34)Ki2 x 10⁻⁷ M
hPTHrP(7-34)NH2cAMP AccumulationOpossum Kidney (OK) cellsbPTH(1-34)Ki4.7 x 10⁻⁷ M
[Tyr34]hPTH(7-34)NH2cAMP AccumulationOpossum Kidney (OK) cellsbPTH(1-34)Ki3.7 x 10⁻⁶ M
[Nle8,18,Tyr34]bPTH(3-34)NH2cAMP AccumulationOpossum Kidney (OK) cellshPTHrP(1-34)Ki1.9 x 10⁻⁷ M
hPTHrP(7-34)NH2cAMP AccumulationOpossum Kidney (OK) cellshPTHrP(1-34)Ki7.2 x 10⁻⁷ M

Signaling Pathway and Experimental Workflows

PTH1R Signaling Pathway

PTH1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH_Agonist PTH Agonist (e.g., PTH(1-34)) PTH1R PTH1 Receptor (PTH1R) PTH_Agonist->PTH1R Activates PTH_Antagonist (Tyr34)-bPTH(7-34) amide PTH_Antagonist->PTH1R Inhibits G_Protein Gαs PTH1R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of phosphate uptake) PKA->Cellular_Response Phosphorylates Targets

Caption: PTH1R signaling cascade initiated by an agonist and inhibited by an antagonist.

Experimental Workflow for cAMP Accumulation Assay

cAMP_Workflow Start Start Cell_Culture Culture HEK293-PTH1R or OK cells to 80-90% confluency Start->Cell_Culture Harvest_Plate Harvest and seed cells into a 96-well plate Cell_Culture->Harvest_Plate Incubate_Overnight Incubate overnight Harvest_Plate->Incubate_Overnight Pre-incubation Pre-incubate with (Tyr34)-bPTH(7-34) amide and a phosphodiesterase inhibitor (IBMX) Incubate_Overnight->Pre-incubation Stimulation Stimulate with a PTH agonist (e.g., PTH(1-34)) Pre-incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis cAMP_Detection Detect cAMP levels using TR-FRET, ELISA, or reporter assay Lysis->cAMP_Detection Data_Analysis Analyze data to determine IC50 of the antagonist cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining antagonist activity via a cAMP accumulation assay.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes from HEK293-PTH1R or target tissue Start->Membrane_Prep Incubation_Setup Set up incubation with membranes, radiolabeled PTH analog, and varying concentrations of (Tyr34)-bPTH(7-34) amide Membrane_Prep->Incubation_Setup Incubate Incubate to reach binding equilibrium Incubation_Setup->Incubate Separation Separate bound from free radioligand (e.g., via filtration) Incubate->Separation Quantification Quantify bound radioactivity using a scintillation counter Separation->Quantification Data_Analysis Analyze data to determine Ki of the antagonist Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining antagonist binding affinity via a competitive radioligand binding assay.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of (Tyr34)-bPTH(7-34) amide to inhibit the production of cAMP stimulated by a PTH agonist in whole cells.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human PTH1 receptor (HEK293-PTH1R) or Opossum Kidney (OK) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For HEK293-PTH1R cells, include a selection antibiotic (e.g., G418) if required.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free DMEM.

  • Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • PTH Agonist: Bovine PTH(1-34) or Human PTH(1-34).

  • (Tyr34)-bPTH(7-34) amide: Test compound.

  • cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., TR-FRET, ELISA, or luciferase-based reporter assay).

  • Cell Lysis Buffer: As provided in the cAMP detection kit.

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding:

    • Culture HEK293-PTH1R or OK cells in T75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS, detach them using trypsin-EDTA, and neutralize with culture medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh culture medium, and count the cells.

    • Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • The following day, gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Prepare a solution of (Tyr34)-bPTH(7-34) amide at various concentrations in assay buffer containing 0.5 mM IBMX. Also prepare a vehicle control (assay buffer with 0.5 mM IBMX only).

    • Add 50 µL of the antagonist solution or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Prepare a solution of the PTH agonist (e.g., PTH(1-34)) at a concentration that elicits a submaximal response (e.g., EC₈₀) in assay buffer.

    • Add 50 µL of the agonist solution to all wells except the basal control wells (which receive 50 µL of assay buffer).

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Aspirate the assay solutions from the wells.

    • Lyse the cells by adding the lysis buffer provided in the cAMP detection kit and incubate as per the manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., TR-FRET, ELISA).

  • Data Analysis:

    • Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the (Tyr34)-bPTH(7-34) amide concentration.

    • Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Competitive Radioligand Binding Assay

This assay determines the affinity of (Tyr34)-bPTH(7-34) amide for the PTH1R by measuring its ability to compete with a radiolabeled PTH analog for binding to the receptor.

Materials:

  • Cell Line/Tissue: HEK293-PTH1R cells or bovine renal cortical membranes.

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EDTA, and a protease inhibitor cocktail.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: ¹²⁵I-labeled [Nle8,18,Tyr34]-bPTH(1-34) amide or a similar high-affinity radiolabeled PTH analog.

  • (Tyr34)-bPTH(7-34) amide: Unlabeled competitor.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled PTH(1-34).

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation fluid and scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest cultured cells or homogenize tissue in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, set up the following reactions in a final volume of 200 µL:

      • Total Binding: 50 µL of membrane preparation (20-50 µg protein), 50 µL of radioligand (at a concentration close to its Kd), and 100 µL of binding buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, 50 µL of non-specific binding control, and 50 µL of binding buffer.

      • Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 100 µL of (Tyr34)-bPTH(7-34) amide at various concentrations.

    • Incubate the reactions for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in binding buffer using a filtration apparatus.

    • Wash the filters three times with 5 mL of ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the (Tyr34)-bPTH(7-34) amide concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphate Uptake Assay

This functional assay measures the ability of (Tyr34)-bPTH(7-34) amide to antagonize the PTH-induced inhibition of sodium-dependent phosphate (NaPi) transport in renal cells.

Materials:

  • Cell Line: Opossum Kidney (OK) cells.

  • Culture Medium: As described for the cAMP assay.

  • Uptake Buffer: 137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES (pH 7.4).

  • Wash Buffer: Ice-cold uptake buffer.

  • Radiolabeled Phosphate: ³²P-orthophosphate.

  • PTH Agonist: Bovine PTH(1-34).

  • (Tyr34)-bPTH(7-34) amide: Test compound.

  • 0.5 N NaOH.

  • Scintillation fluid and scintillation counter.

  • 24-well cell culture plates.

Protocol:

  • Cell Culture:

    • Seed OK cells in 24-well plates and grow to confluency.

  • Phosphate Uptake Assay:

    • Wash the confluent cell monolayers twice with pre-warmed uptake buffer.

    • Pre-incubate the cells for 15-30 minutes at 37°C with 0.5 mL of uptake buffer containing various concentrations of (Tyr34)-bPTH(7-34) amide or vehicle.

    • Add the PTH agonist (e.g., PTH(1-34)) to a final concentration that causes significant inhibition of phosphate uptake and incubate for an additional 60-120 minutes at 37°C.

    • Initiate the phosphate uptake by adding 0.5 mL of uptake buffer containing ³²P-orthophosphate (final concentration ~0.1 mM, ~2 µCi/mL).

    • Incubate for 10 minutes at room temperature.

    • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with 1 mL of ice-cold wash buffer.

    • Solubilize the cells by adding 0.5 mL of 0.5 N NaOH to each well and incubating for at least 1 hour at room temperature.

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity.

    • Determine the protein concentration in each well to normalize the phosphate uptake.

  • Data Analysis:

    • Calculate the rate of phosphate uptake (e.g., in nmol/mg protein/min).

    • Determine the extent of inhibition of phosphate uptake by the PTH agonist in the absence and presence of different concentrations of (Tyr34)-bPTH(7-34) amide.

    • Plot the phosphate uptake rate against the logarithm of the antagonist concentration to determine its ability to reverse the agonist-induced inhibition.

Application Notes and Protocols for In Vivo Administration of (Tyr34)-PTH (7-34) Amide (Bovine) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the parathyroid hormone (PTH) antagonist, (Tyr34)-PTH (7-34) amide (bovine), in rat models. This document includes detailed experimental protocols, a summary of its biological effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

(Tyr34)-PTH (7-34) amide (bovine) is a synthetic C-terminal fragment of bovine parathyroid hormone. It functions as a competitive antagonist of the PTH/PTH-related peptide (PTHrP) receptor, making it a valuable tool for studying the physiological roles of PTH and for investigating potential therapeutic interventions in conditions characterized by excessive PTH activity, such as hypercalcemia.[1][2][3][4] This analog has been shown to effectively inhibit various PTH-mediated actions in vivo, including elevations in plasma calcium and changes in urinary phosphate (B84403) and cyclic AMP excretion, without exhibiting agonist activity.[1][2][3][4]

Biological Effects and Mechanism of Action

(Tyr34)-PTH (7-34) amide (bovine) exerts its effects by competitively binding to the PTH/PTHrP receptor, thereby blocking the binding of endogenous PTH and PTHrP.[5] This receptor is a G protein-coupled receptor that, upon activation by an agonist, primarily stimulates the adenylyl cyclase (AC) and phospholipase C (PLC) signaling pathways. By preventing agonist binding, (Tyr34)-PTH (7-34) amide inhibits the downstream signaling cascades, including the production of cyclic AMP (cAMP).[1][4][6] This antagonism has been demonstrated in both kidney and bone tissues.[1][2][3]

Signaling Pathway of PTH Receptor Antagonism

PTH_Antagonism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PTHR1 PTH/PTHrP Receptor (PTH1R) G_Protein Gs Protein PTHR1->G_Protein Activation Blocked PTH_Agonist PTH / PTHrP (Agonist) PTH_Agonist->PTHR1 Binding Prevented Antagonist (Tyr34)-PTH (7-34) amide (Antagonist) Antagonist->PTHR1 Binds and Blocks AC Adenylyl Cyclase G_Protein->AC Activation Blocked cAMP cAMP AC->cAMP Production Inhibited PKA Protein Kinase A cAMP->PKA Activation Inhibited Response Physiological Response PKA->Response Inhibition

Caption: PTH receptor antagonism by (Tyr34)-PTH (7-34) amide.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies in rats investigating the effects of (Tyr34)-PTH (7-34) amide (bovine).

Table 1: Inhibition of PTH-Stimulated Responses by (Tyr34)-PTH (7-34) amide (bovine)

ParameterPTH AgonistAntagonist:Agonist Molar Ratio% InhibitionAnimal ModelReference
Urinary Phosphate ExcretionbPTH200:1CompleteVitamin D-deficient TPTX rats[1][4]
Urinary cAMP ExcretionbPTH200:1CompleteVitamin D-deficient TPTX rats[1][4]
Plasma Calcium Elevation[Nle8,18,Tyr34]bPTH(1-34)NH210:140-50%TPTX rats[1]
Plasma Calcium Elevation[Nle8,18,Tyr34]bPTH(1-34)NH2200:184%TPTX rats[1]
25-hydroxyvitamin D3-1α-hydroxylase activityPTH10:1PartialVitamin D-deficient TPTX rats[7]
25-hydroxyvitamin D3-1α-hydroxylase activityPTH25:1CompleteVitamin D-deficient TPTX rats[7]

Table 2: Dosage Information for In Vivo Administration in Rats

CompoundDosageAdministration RouteAnimal ModelReference
(Tyr34)-bPTH(7-34)amide0.3 mg/Kg/hr - 1.5 mg/Kg/hrInfusionNot specified[8]
(Tyr34)-bPTH(7-34)amide12 nmol/hIntravenous infusionTPTX rats[1]
hPTH-(1-34)1 nmol/hIntravenous infusionTPTX rats[9]
hPTH-(7-84)3-10 nmol/hIntravenous infusionTPTX rats[9]

Experimental Protocols

Experimental Workflow for In Vivo Antagonism Study

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_sampling Sample Collection & Analysis A Male Sprague Dawley Rats (225-250 g) B Thyroparathyroidectomy (TPTX) A->B C Catheter Implantation (Femoral Vein & Bladder) B->C D Acclimatization Period C->D E Infusion of Antagonist ((Tyr34)-PTH (7-34) amide) D->E F Coinfusion of Agonist (e.g., PTH (1-34)) E->F G Blood Sampling F->G H Urine Collection F->H I Biochemical Analysis (Calcium, Phosphate, cAMP) G->I H->I

Caption: General workflow for in vivo PTH antagonism studies in rats.

Protocol 1: Thyroparathyroidectomy (TPTX) in Rats

Objective: To create an animal model devoid of endogenous parathyroid hormone to study the effects of exogenous PTH and its analogs.

Materials:

  • Male Sprague Dawley rats (225-250 g)

  • Anesthesia: Isoflurane delivered in N₂O:O₂ (4:1)

  • Surgical instruments

  • Sutures

Procedure:

  • Anesthetize the rat using isoflurane.

  • Make a midline incision in the neck to expose the trachea.

  • Carefully separate the thyroid gland from the surrounding tissues.

  • Ligate the blood vessels supplying the thyroid and parathyroid glands.

  • Excise the thyroid and parathyroid glands completely.

  • Suture the incision.

  • Allow the animal to recover before further experimentation.

Protocol 2: In Vivo Infusion of (Tyr34)-PTH (7-34) Amide and PTH Agonist

Objective: To assess the antagonistic effects of (Tyr34)-PTH (7-34) amide on PTH-induced physiological changes.

Materials:

  • TPTX rats with indwelling catheters in the femoral vein and bladder

  • (Tyr34)-PTH (7-34) amide (bovine) solution

  • PTH agonist (e.g., bPTH(1-34)) solution

  • Infusion pumps

  • Metabolic cages for urine collection

Procedure:

  • House the catheterized TPTX rats in metabolic cages.

  • Begin an intravenous infusion of the vehicle solution.

  • For antagonist studies, start the infusion of (Tyr34)-PTH (7-34) amide at the desired dose (e.g., 12 nmol/h).[1] A lead-in time of 1-2 hours for the antagonist infusion may be necessary to establish a steady-state blockade.[1]

  • After the antagonist lead-in period, begin the co-infusion of the PTH agonist at the desired dose (e.g., 1 nmol/h of hPTH-(1-34)).[9]

  • Collect blood samples from the femoral artery or another appropriate site at baseline and at specified time points during the infusion.

  • Collect urine continuously from the bladder catheter.

  • At the end of the experiment, euthanize the animal according to approved protocols.

Protocol 3: Measurement of Biochemical Parameters

Objective: To quantify the physiological responses to PTH agonism and antagonism.

Materials:

  • Blood and urine samples from the in vivo experiment

  • Centrifuge

  • Calcium analyzer

  • Phosphate assay kit

  • cAMP immunoassay kit

Procedure:

  • Plasma Calcium:

    • Centrifuge the blood samples to separate the plasma.

    • Measure the ionized calcium concentration using a calcium-specific electrode or a suitable biochemical analyzer.

  • Urinary Phosphate:

    • Measure the volume of urine collected over specific time intervals.

    • Determine the phosphate concentration in the urine samples using a colorimetric phosphate assay kit.

    • Calculate the urinary phosphate excretion rate.

  • Urinary Cyclic AMP (cAMP):

    • Measure the cAMP concentration in the urine samples using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

    • Calculate the urinary cAMP excretion rate.

Concluding Remarks

The in vivo administration of (Tyr34)-PTH (7-34) amide (bovine) in rats is a well-established method for investigating the physiological and pathophysiological roles of the PTH/PTHrP signaling axis. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the complexities of calcium and phosphate homeostasis and to evaluate novel therapeutic strategies targeting the PTH receptor. Careful adherence to surgical and experimental procedures is critical for obtaining reliable and reproducible results.

References

Application Note: Determination of the Dose-Response Curve for the PTH1 Receptor Antagonist, (Tyr34)-PTH (7-34) Amide, in a cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) are key regulators of calcium and phosphate (B84403) homeostasis, primarily through their interaction with the parathyroid hormone 1 receptor (PTH1R). The PTH1R is a class B G-protein coupled receptor (GPCR) that, upon activation, predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Dysregulation of PTH1R signaling is implicated in various disorders, including hyperparathyroidism and humoral hypercalcemia of malignancy.

(Tyr34)-PTH (7-34) amide is a C-terminal fragment of bovine PTH that acts as a competitive antagonist of the PTH1R.[3][4] By binding to the receptor without eliciting a downstream signaling cascade, it can inhibit the effects of PTH and PTHrP. This application note provides a detailed protocol for determining the dose-response curve of (Tyr34)-PTH (7-34) amide in a competitive cAMP assay, enabling the characterization of its antagonistic potency. A modified, more potent version of this antagonist, [(D-Trp12,Tyr34)-pTH (7-34) amide], has a reported Ki of 69 nM in bovine renal cortical membranes.[1][4] The human equivalent, hHCF-(7-34)NH2, has been shown to be a potent inhibitor of PTH-stimulated cAMP production and can exhibit weak partial agonist activity at high concentrations in rat osteosarcoma (ROS) 17/2.8 cells.[3][5][6][]

Principle of the Assay

This protocol describes a competitive antagonist assay. Cells expressing the PTH1R are treated with a fixed concentration of a PTH1R agonist (e.g., PTH(1-34)) to stimulate cAMP production. Concurrently, varying concentrations of the antagonist, (Tyr34)-PTH (7-34) amide, are added. The ability of the antagonist to inhibit the agonist-induced cAMP production is measured, allowing for the determination of its inhibitory concentration 50 (IC50) value. The intracellular cAMP levels can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Lance TR-FRET assays.[8][9][10]

Data Presentation

The following tables represent expected data from a dose-response experiment for (Tyr34)-PTH (7-34) amide.

Table 1: Antagonist Dose-Response Data

Antagonist Concentration (M)% Inhibition of Agonist Response
1.00E-105
1.00E-0915
1.00E-0835
1.00E-0750
1.00E-0675
1.00E-0595

Table 2: Key Assay Parameters

ParameterValue
Agonist (PTH(1-34)) Concentration1 nM (EC80)
Cell LineROS 17/2.8
Assay Format384-well plate
cAMP Detection MethodHTRF
IC50 of (Tyr34)-PTH (7-34) amide~1 x 10-7 M

Experimental Protocols

Materials and Reagents
  • Cell Line: Rat osteosarcoma cell line ROS 17/2.8 (RRID:CVCL_0508) or Opossum Kidney (OK) cells.[11][12]

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

  • Agonist: Human PTH(1-34)

  • Antagonist: (Tyr34)-PTH (7-34) amide (bovine)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.[9]

  • cAMP Assay Kit: HTRF cAMP assay kit (e.g., from Cisbio) or LANCE Ultra cAMP kit (e.g., from PerkinElmer).[8][9]

  • Plate: White, opaque 384-well microplate.[9]

  • Reagents for Cell Culture: Trypsin-EDTA, PBS.

Cell Culture
  • Culture ROS 17/2.8 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.[11]

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

cAMP Antagonist Assay Protocol
  • Cell Seeding:

    • Harvest ROS 17/2.8 cells using Trypsin-EDTA and resuspend in assay buffer.

    • Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of (Tyr34)-PTH (7-34) amide in an appropriate solvent (e.g., DMSO or water with 0.1% BSA).

    • Perform a serial dilution of the antagonist in assay buffer to create a range of concentrations (e.g., from 10 µM to 10 pM).

    • Prepare a solution of PTH(1-34) agonist at a concentration that elicits ~80% of the maximal response (EC80), typically around 1 nM.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add the diluted antagonist solutions to the respective wells.

    • Immediately add the EC80 concentration of the PTH(1-34) agonist to all wells except the negative control wells.

    • Incubate the plate at room temperature for 30 minutes.[8]

  • cAMP Detection (HTRF Method):

    • Following the manufacturer's instructions for the HTRF cAMP kit, add the d2-labeled cAMP conjugate followed by the cryptate-labeled anti-cAMP antibody to each well.[8]

    • Incubate the plate at room temperature for 60 minutes in the dark.[8]

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[8]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the positive control (agonist only) and negative control (buffer only).

    • Plot the percent inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PTH1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH PTH / PTHrP PTH1R PTH1 Receptor PTH->PTH1R Binds and Activates Antagonist (Tyr34)-PTH (7-34) amide Antagonist->PTH1R Binds and Inhibits G_protein Gαs PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: PTH1R Signaling and Antagonism.

cAMP_Assay_Workflow start Start seed_cells Seed ROS 17/2.8 cells in 384-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_antagonist Add serial dilutions of (Tyr34)-PTH (7-34) amide incubate1->add_antagonist add_agonist Add PTH(1-34) agonist (EC80) add_antagonist->add_agonist incubate2 Incubate 30 min at RT add_agonist->incubate2 add_detection_reagents Add HTRF cAMP detection reagents incubate2->add_detection_reagents incubate3 Incubate 60 min at RT add_detection_reagents->incubate3 read_plate Read plate on HTRF reader incubate3->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: cAMP Antagonist Assay Workflow.

Antagonist_Dose_Response cluster_plot Dose-Response Relationship y_axis x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_line IC50 ic50_line_y->p4 ic50_line_x->p4

Caption: Antagonist Dose-Response Curve.

References

Application Notes and Protocols for an Experimental Model of Hypercalcemia of Malignancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercalcemia of malignancy (HCM) is a common and serious metabolic complication of cancer, affecting up to 30% of patients.[1] It is most frequently associated with malignancies such as multiple myeloma, breast cancer, and squamous cell carcinomas.[2][3] The two primary mechanisms underlying HCM are humoral hypercalcemia of malignancy (HHM) and local osteolytic hypercalcemia (LOH).[4] HHM, accounting for approximately 80% of cases, is mediated by the systemic effects of tumor-secreted factors, most notably parathyroid hormone-related protein (PTHrP).[1][4] LOH, responsible for about 20% of cases, results from the localized breakdown of bone by metastatic tumor cells.[1]

This document provides detailed application notes and protocols for establishing and utilizing a robust in vivo experimental model of HCM using human cancer cell xenografts in immunodeficient mice. This model is critical for investigating the pathophysiology of HCM, identifying novel therapeutic targets, and evaluating the efficacy of new treatment strategies.

Key Mechanisms in Hypercalcemia of Malignancy

HCM is primarily driven by increased bone resorption. In HHM, tumor-derived PTHrP mimics the action of parathyroid hormone (PTH), binding to the PTH/PTHrP receptor (PTH1R) in bone and kidney. This leads to increased osteoclastic bone resorption and enhanced renal calcium reabsorption.[4] In LOH, tumor cells that have metastasized to bone secrete factors, including PTHrP, that locally stimulate osteoclast activity and bone destruction.[4]

A key signaling pathway in this process is the Receptor Activator of Nuclear Factor-κB (RANK) ligand (RANKL)/RANK/Osteoprotegerin (OPG) axis. Tumor-derived factors, particularly PTHrP, stimulate osteoblasts to increase their expression of RANKL.[5][6] RANKL then binds to its receptor, RANK, on the surface of osteoclast precursors, promoting their differentiation and activation into mature, bone-resorbing osteoclasts.[7][8][9] This process leads to the release of calcium from the bone matrix into the bloodstream, resulting in hypercalcemia. Released growth factors from the bone matrix, such as TGF-β, can create a vicious cycle by further stimulating tumor cells to produce PTHrP.[5][6]

Experimental Models of Hypercalcemia of Malignancy

Xenograft models using immunodeficient mice (e.g., athymic nude, SCID) are the cornerstone for studying human HCM in vivo. These models involve the implantation of human cancer cell lines known to induce hypercalcemia.

In Vitro Model: Cancer Cell Lines

A variety of human cancer cell lines that secrete PTHrP are utilized to induce HCM in vivo. The choice of cell line can influence the type and severity of the resulting hypercalcemia.

Table 1: Human Cancer Cell Lines for Establishing Hypercalcemia of Malignancy Models

Cell LineTumor TypeReference
RWGT2 Squamous Cell Carcinoma (Lung)[10]
KEsC-2 Esophageal Carcinoma[11][12]
FA-6 Pancreatic Carcinoma[11][12]
HARA Lung Cancer
BEN Squamous Cell Carcinoma (Lung)
786-0 Renal Carcinoma
MDA-MB-231 Breast Cancer[10]
RV-ATL Adult T-cell Leukemia/Lymphoma[13][14]
In Vivo Models: Xenograft Establishment

The choice of tumor implantation site can influence tumor growth, metastasis, and the development of hypercalcemia.

  • Subcutaneous Xenografts: This is the most common and technically straightforward method. It is suitable for studying HHM where systemic circulation of PTHrP is the primary driver of hypercalcemia.

  • Orthotopic Xenografts: Implanting tumor cells into their organ of origin (e.g., lung cancer cells into the lung) can create a more clinically relevant tumor microenvironment.

  • Intracardiac/Intravenous Injection: These methods are used to model metastasis and can lead to the development of bone lesions and subsequent LOH.

Data Presentation

The following tables summarize representative quantitative data from experimental HCM models. Note that values can vary depending on the specific experimental conditions, including the specific cell line passage, number of cells injected, and the strain and age of the mice.

Table 2: In Vivo Tumor Growth and Biochemical Parameters in a Humoral Hypercalcemia of Malignancy Model (RV-ATL Cells)

Time PointTumor Volume (mm³)Total Serum Calcium (mg/dL)Ionized Serum Calcium (mg/dL)Plasma PTHrP (pmol/L)
Early (Day 20) Palpable10.5 ± 1.0Not significantly different from controlNot significantly different from control
Late (Day 20-32) Established Tumors15.8 ± 2.86.7 ± 1.0Markedly increased and correlated with calcium
Control No Tumor8.7 ± 0.44.9 ± 0.2Undetectable

Data adapted from a study using SCID/beige mice inoculated intraperitoneally with RV-ATL cells.[13][14]

Table 3: PTHrP Production and Hypercalcemia in Various Human Tumor Xenografts in Nude Mice

Cell LineTumor TypeIn Vitro PTHrP Secretion (pmol/1.5x10⁹ cells/24h)In Vivo Hypercalcemia
KEsC-2 Esophageal Carcinoma450.0Yes
FA-6 Pancreatic Carcinoma45.0Yes
SEKI Melanoma3.6Yes
Lu-65A Lung Carcinoma3.0Yes
MIA PaCa-2 Pancreatic CarcinomaNot DetectedNo
PLC/PRF/5 Hepatocellular CarcinomaNot DetectedNo

Data from a study where tumors were grown to approximately 1.5 g in nude mice.[11][12]

Table 4: Local PTHrP and Osteolysis in a Normocalcemic Bone Metastasis Model (MDA-MB-231 Cells)

ParameterTumor-bearing MiceControl Mice
Plasma Ionized Calcium (mM) 1.26 ± 0.031.29 ± 0.03
Plasma PTHrP (pM) 1.05 ± 0.091.04 ± 0.06
Bone Marrow Plasma PTHrP (pM) 2.46 ± 0.34Undetectable
Total Area of Osteolytic Lesions (mm²) Significantly higher than controlN/A

Data from a study using intracardiac injection of MDA-MB-231 human breast cancer cells in nude mice, demonstrating local PTHrP action in the absence of systemic hypercalcemia.[10]

Experimental Protocols

Protocol 1: In Vitro Culture of PTHrP-Secreting Cancer Cells
  • Cell Culture: Culture human cancer cell lines (e.g., RWGT2, KEsC-2, MDA-MB-231) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

  • Cell Harvesting for In Vivo Injection:

    • Wash cells with phosphate-buffered saline (PBS).

    • Detach cells using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS at the desired concentration for injection.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: Subcutaneous Xenograft Model of Humoral Hypercalcemia of Malignancy
  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude mice, SCID mice).

  • Cell Preparation: Prepare a single-cell suspension of a PTHrP-secreting human cancer cell line (e.g., RWGT2, KEsC-2) in sterile PBS or serum-free media at a concentration of 1 x 10⁷ cells/mL.

  • Injection:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Tumor Monitoring:

    • Monitor the mice for tumor growth by palpation twice weekly.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width²)/2.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or when signs of morbidity (e.g., significant weight loss, lethargy) are observed.

Protocol 3: Measurement of Serum Calcium
  • Blood Collection:

    • Collect blood from mice via cardiac puncture or from the tail vein at the experimental endpoint.

    • For serum, collect blood into tubes without anticoagulant and allow it to clot.

    • For plasma, collect blood into tubes containing an anticoagulant (e.g., heparin).

  • Sample Processing:

    • Centrifuge the clotted or anticoagulated blood to separate the serum or plasma.

  • Calcium Measurement:

    • Measure total serum or plasma calcium concentrations using a colorimetric assay kit or an automated clinical chemistry analyzer.

    • Ionized calcium can be measured using an ion-selective electrode.

Protocol 4: Measurement of Serum PTHrP
  • Sample Collection and Processing: Collect and process blood to obtain plasma as described in Protocol 3. It is crucial to use tubes containing protease inhibitors to prevent PTHrP degradation.

  • PTHrP Quantification:

    • Measure plasma PTHrP concentrations using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for human PTHrP.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation of the plasma sample in antibody-coated wells, followed by detection with a conjugated secondary antibody and a substrate.

    • Determine PTHrP concentration by comparing the sample absorbance to a standard curve.

Mandatory Visualizations

Signaling Pathways

PTHrP_Signaling_Pathway Tumor Tumor Cell PTHrP PTHrP Tumor->PTHrP secretes Osteoblast Osteoblast PTHrP->Osteoblast binds to PTH1R RANKL RANKL Osteoblast->RANKL upregulates Osteoclast_Precursor Osteoclast Precursor RANKL->Osteoclast_Precursor binds to RANK Osteoclast Activated Osteoclast Osteoclast_Precursor->Osteoclast differentiation & activation Bone Bone Matrix Osteoclast->Bone resorbs Calcium Ca²⁺ Bone->Calcium releases TGFb TGF-β Bone->TGFb releases Calcium->Tumor stimulates PTHrP production TGFb->Tumor stimulates PTHrP production

Caption: PTHrP signaling pathway in humoral hypercalcemia of malignancy.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 recruits NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathways (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 auto-amplification AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 activates AP1->NFATc1 induces Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression promotes Differentiation Osteoclast Differentiation, Activation, and Survival Gene_Expression->Differentiation

Caption: RANKL/RANK signaling in osteoclast differentiation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture PTHrP-secreting Cancer Cells Cell_Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Xenograft 3. Establish Xenograft in Immunodeficient Mice Cell_Harvest->Xenograft Tumor_Monitoring 4. Monitor Tumor Growth (Calipers) Xenograft->Tumor_Monitoring Blood_Collection 5. Collect Blood Samples at Endpoint Tumor_Monitoring->Blood_Collection Calcium_Assay 6a. Measure Serum Calcium Blood_Collection->Calcium_Assay PTHrP_Assay 6b. Measure Serum PTHrP Blood_Collection->PTHrP_Assay

Caption: Experimental workflow for the in vivo model of HCM.

References

Application Notes and Protocols for (Tyr34)-PTH (7-34) Amide (Bovine) in Blocking PTH-Mediated Bone Resorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis, with its primary physiological actions being mediated through the PTH receptor 1 (PTHR1), a G protein-coupled receptor. While intermittent administration of PTH can have anabolic effects on bone, continuous high levels of PTH lead to increased bone resorption by stimulating osteoclast activity. This process is implicated in various pathological conditions, including osteoporosis and humoral hypercalcemia of malignancy.

(Tyr34)-PTH (7-34) amide (bovine) is a C-terminal truncated analog of bovine parathyroid hormone. It acts as a competitive antagonist of the PTH receptor, effectively blocking the downstream signaling cascades initiated by PTH. This document provides detailed application notes and experimental protocols for utilizing (Tyr34)-PTH (7-34) amide (bovine) and its more potent derivative, (D-Trp12,Tyr34)-PTH (7-34) amide (bovine), to inhibit PTH-mediated bone resorption in vitro.

Mechanism of Action

(Tyr34)-PTH (7-34) amide (bovine) functions by competitively binding to the PTHR1.[1] This binding event prevents the conformational change in the receptor that is necessary for the activation of downstream signaling pathways, most notably the adenylyl cyclase-cyclic AMP (cAMP) pathway.[2] By blocking PTH binding, the antagonist inhibits the PTH-induced production of RANKL by osteoblasts and osteocytes, a key cytokine responsible for osteoclast differentiation and activation.[3][4] The D-Trp12 substitution in (D-Trp12,Tyr34)-PTH (7-34) amide (bovine) has been shown to significantly increase its inhibitory potency.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for (Tyr34)-PTH (7-34) amide (bovine) and its D-Trp12 analog.

CompoundParameterValueCell/Tissue SystemReference
(D-Trp12,Tyr34)-pTH (7-34) amide (bovine)Ki69 nMBovine renal cortical membrane[6][7][8]
(D-Trp12,Tyr34)-pTH (7-34) amide (bovine)Potency12-fold > unsubstitutedPTH receptor binding (renal & bone)[1]
(D-Trp12,Tyr34)-pTH (7-34) amide (bovine)Potency13-27-fold > unsubstitutedInhibition of PTH-stimulated adenylyl cyclase[1]

Signaling Pathway Diagram

PTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH PTH PTHR1 PTH Receptor 1 (PTHR1) PTH->PTHR1 Binds Antagonist (Tyr34)-PTH (7-34) amide Antagonist->PTHR1 Competitively Binds & Blocks G_Protein G Protein (Gs) PTHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates RANKL_exp RANKL Expression CREB->RANKL_exp Increases

Caption: PTH signaling pathway and its inhibition by (Tyr34)-PTH (7-34) amide.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of (Tyr34)-PTH (7-34) amide to the PTH receptor.

Materials:

  • Cells or tissues expressing PTHR1 (e.g., ROS 17/2.8 cells, bovine renal cortical membranes)

  • [125I]-labeled PTH analog (e.g., [125I]PTH(1-34))

  • Unlabeled (Tyr34)-PTH (7-34) amide (bovine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., cold binding buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Prepare cell membranes or whole cells expressing PTHR1.

  • In a multi-well plate, add a fixed concentration of [125I]-labeled PTH analog to each well.

  • Add increasing concentrations of unlabeled (Tyr34)-PTH (7-34) amide to the wells (competition assay).[9]

  • Add the cell membrane preparation or whole cells to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.[9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.[4]

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data using non-linear regression to determine the IC50, which can then be used to calculate the Ki value.[4]

Adenylyl Cyclase Activity Assay

This assay measures the ability of (Tyr34)-PTH (7-34) amide to inhibit PTH-stimulated cAMP production.

Materials:

  • Cells expressing PTHR1 (e.g., ROS 17/2.8 cells, opossum kidney (OK) cells)

  • PTH (1-34)

  • (Tyr34)-PTH (7-34) amide (bovine)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or RIA based)

  • Plate reader or gamma counter

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with increasing concentrations of (Tyr34)-PTH (7-34) amide for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of PTH (1-34) for a specific time (e.g., 10-15 minutes).

  • Terminate the reaction and lyse the cells according to the cAMP assay kit instructions.

  • Measure the intracellular cAMP concentration using the cAMP assay kit.

  • Plot the cAMP concentration against the concentration of the antagonist to determine the IC50 for the inhibition of adenylyl cyclase activity.

In Vitro Bone Resorption (Pit) Assay

This assay directly assesses the inhibitory effect of (Tyr34)-PTH (7-34) amide on osteoclast-mediated bone resorption.

Materials:

  • Bovine cortical bone slices or calcium phosphate-coated plates

  • Osteoclast precursors (e.g., murine bone marrow macrophages)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • PTH (1-34)

  • (Tyr34)-PTH (7-34) amide (bovine)

  • Cell culture medium (e.g., α-MEM with 10% FBS)

  • Toluidine blue stain or other methods for pit visualization

  • Microscope with imaging software (e.g., ImageJ)

Procedure:

  • Prepare osteoclast precursors from murine bone marrow.

  • Seed the precursors onto bovine bone slices or calcium phosphate-coated plates in the presence of M-CSF.[10]

  • Differentiate the precursors into mature osteoclasts by adding RANKL to the culture medium.[10]

  • Once mature osteoclasts are formed, treat the cultures with:

    • Vehicle control

    • PTH (1-34) alone (to stimulate resorption)

    • PTH (1-34) in the presence of increasing concentrations of (Tyr34)-PTH (7-34) amide

  • Incubate for several days (e.g., 5-7 days) to allow for bone resorption.

  • Remove the osteoclasts from the bone slices (e.g., by sonication or treatment with sodium hypochlorite).

  • Stain the bone slices with toluidine blue to visualize the resorption pits.[3]

  • Capture images of the resorption pits using a microscope.

  • Quantify the total area of resorption pits using image analysis software like ImageJ.[1][6]

Experimental Workflow Diagram

Bone_Resorption_Assay_Workflow cluster_osteoclast_prep Osteoclast Preparation cluster_treatment Treatment cluster_resorption Resorption & Analysis Isolate_Precursors Isolate Osteoclast Precursors (e.g., Bone Marrow Macrophages) Seed_Precursors Seed Precursors onto Bone Slices/Coated Plates Isolate_Precursors->Seed_Precursors Differentiate_OCs Differentiate with M-CSF & RANKL Seed_Precursors->Differentiate_OCs Treat_Cultures Treat Mature Osteoclasts: - Vehicle - PTH (1-34) - PTH + (Tyr34)-PTH (7-34) amide Differentiate_OCs->Treat_Cultures Incubate Incubate for 5-7 Days Treat_Cultures->Incubate Remove_Cells Remove Osteoclasts Incubate->Remove_Cells Stain_Pits Stain Resorption Pits (e.g., Toluidine Blue) Remove_Cells->Stain_Pits Image_Pits Image Pits with Microscope Stain_Pits->Image_Pits Quantify Quantify Pit Area (ImageJ) Image_Pits->Quantify

Caption: Workflow for the in vitro bone resorption (pit) assay.

Conclusion

(Tyr34)-PTH (7-34) amide (bovine) and its analogs are valuable research tools for investigating the role of PTH in bone metabolism. The protocols outlined in this document provide a framework for characterizing the antagonist's activity and for studying its potential as a therapeutic agent to inhibit pathological bone resorption. Researchers should optimize the specific conditions for their experimental systems to ensure robust and reproducible results.

References

Application Notes and Protocols for In Vivo PTH Antagonist Testing in a Thyroparathyroidectomized (TPTX) Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thyroparathyroidectomized (TPTX) rat is a widely utilized and valuable model for the in vivo evaluation of parathyroid hormone (PTH) antagonists. By surgically removing the thyroid and parathyroid glands, the endogenous sources of calcitonin and PTH are eliminated, creating a hypocalcemic and hyperphosphatemic state that is highly sensitive to exogenous PTH administration. This model allows for the precise assessment of the antagonistic potential of novel compounds targeting the PTH receptor 1 (PTH1R) by measuring their ability to block the effects of a PTH challenge on serum calcium levels. These application notes provide detailed protocols for the TPTX surgery, experimental procedures for testing PTH antagonists, and methods for data analysis and visualization.

Experimental Protocols

Thyroparathyroidectomy (TPTX) Surgery in Rats

This protocol details the surgical removal of the thyroid and parathyroid glands in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Sutures or wound clips

  • Sterile saline

  • Betadine or other surgical scrub

  • Warming pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an approved anesthetic protocol. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), shave the ventral neck area and sterilize the surgical site with a surgical scrub. Place the rat in a dorsal recumbent position on a warming pad to maintain body temperature.[1]

  • Incision: Make a midline ventral incision (approximately 2 cm) in the skin of the neck.

  • Muscle Retraction: Gently separate the salivary glands and retract the sternohyoid muscles to expose the trachea and the underlying thyroid gland.[1][2]

  • Gland Removal: The thyroid gland consists of two lobes located on either side of the trachea. The parathyroid glands are small, whitish bodies embedded in the thyroid tissue. Carefully dissect the thyroid lobes, including the embedded parathyroid glands, away from the trachea. Ligate any small blood vessels to prevent bleeding.[3]

  • Closure: After ensuring hemostasis, close the muscle layer with absorbable sutures and the skin incision with sutures or wound clips.[1]

  • Post-operative Care: Administer analgesics as prescribed. Monitor the rat for recovery from anesthesia, signs of pain, and any complications. Provide easy access to food and water. TPTX rats will become hypocalcemic; therefore, provide drinking water supplemented with calcium (e.g., 1% calcium chloride or calcium gluconate) to maintain their health until the day of the experiment.

Preparation and Administration of PTH Agonists and Antagonists

Materials:

  • PTH agonist (e.g., human PTH (1-34))

  • Test PTH antagonist compound

  • Vehicle (e.g., sterile saline, phosphate-buffered saline with 0.1% bovine serum albumin)

Procedure:

  • Reconstitution: Reconstitute the lyophilized PTH agonist and antagonist peptides in the appropriate vehicle to the desired stock concentrations. Prepare fresh solutions on the day of the experiment.

  • Dose Preparation: Dilute the stock solutions to the final desired concentrations for injection. The doses will vary depending on the potency of the compounds. Typical doses for PTH(1-34) can range from 1-10 µg/kg.[4] Antagonist doses should be determined based on their expected potency.

  • Administration: PTH agonists and antagonists are typically administered via subcutaneous (SC) or intravenous (IV) injection. For screening purposes, co-administration of the antagonist and agonist or pre-administration of the antagonist can be employed.

Blood Collection and Serum Calcium Measurement

Materials:

  • Blood collection tubes (serum separator tubes)

  • Syringes and needles (e.g., 25-27 gauge)

  • Centrifuge

  • Calcium assay kit or automated clinical chemistry analyzer

Procedure:

  • Blood Collection: At predetermined time points after compound administration (e.g., 0, 2, 4, 6, and 24 hours), collect blood samples from the rats. Common methods for serial blood sampling in rats include the tail vein, saphenous vein, or submandibular vein. For terminal blood collection, cardiac puncture can be performed under deep anesthesia.[5][6][7] The volume of blood collected should not exceed the recommended guidelines to avoid undue stress on the animal.[8]

  • Serum Separation: Allow the blood to clot at room temperature for approximately 30 minutes. Centrifuge the tubes at 2000-3000 x g for 10-15 minutes to separate the serum.[9]

  • Calcium Measurement: Carefully collect the serum supernatant and measure the total calcium concentration using a commercially available calcium assay kit or an automated analyzer.[10]

Data Presentation

Quantitative data from the in vivo PTH antagonist testing should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment GroupDoseNSerum Calcium (mg/dL) at Time (hours)
0
Vehicle-86.5 ± 0.3
PTH (1-34)5 µg/kg86.6 ± 0.2
Antagonist A10 mg/kg86.5 ± 0.3
PTH (1-34) + Antagonist A5 µg/kg + 10 mg/kg86.7 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group. #p < 0.05 compared to PTH (1-34) group.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment animal_procurement Animal Procurement (Sprague-Dawley Rats) acclimatization Acclimatization (1 week) animal_procurement->acclimatization tptx_surgery TPTX Surgery acclimatization->tptx_surgery recovery Post-operative Recovery (Calcium Supplementation) tptx_surgery->recovery baseline_blood Baseline Blood Sample (t=0) recovery->baseline_blood dosing Compound Administration (Vehicle, PTH, Antagonist) baseline_blood->dosing serial_blood Serial Blood Sampling (e.g., 2, 4, 6, 24h) dosing->serial_blood serum_analysis Serum Calcium Analysis serial_blood->serum_analysis data_analysis Statistical Analysis serum_analysis->data_analysis reporting Reporting data_analysis->reporting

Caption: Workflow for in vivo PTH antagonist testing in TPTX rats.

PTH Signaling Pathway

cluster_ec Extracellular cluster_mem Cell Membrane cluster_ic Intracellular cluster_g G-Protein Signaling cluster_response Cellular Response PTH PTH PTH1R PTH1R PTH->PTH1R binds & activates Antagonist PTH Antagonist Antagonist->PTH1R binds & blocks Gs Gs PTH1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Calcium Increased Serum Calcium PKA->Calcium leads to

Caption: Simplified PTH signaling pathway via Gs/cAMP.

References

Troubleshooting & Optimization

stability of (Tyr34)-PTH (7-34) amide (bovine) in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of (Tyr34)-PTH (7-34) amide (bovine), a potent antagonist of the parathyroid hormone (PTH) receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this peptide in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is (Tyr34)-PTH (7-34) amide (bovine) and what is its primary mechanism of action?

(Tyr34)-PTH (7-34) amide (bovine) is a synthetic peptide fragment derived from bovine parathyroid hormone. It acts as a competitive antagonist of the parathyroid hormone 1 receptor (PTH1R). By binding to PTH1R, it blocks the downstream signaling typically initiated by PTH or parathyroid hormone-related protein (PTHrP), such as the production of cyclic AMP (cAMP).

Q2: What are the common applications of (Tyr34)-PTH (7-34) amide (bovine) in research?

This peptide is primarily used in studies investigating the physiological roles of PTH and PTHrP. Its antagonistic properties make it a valuable tool for blocking PTH1R signaling to understand its impact on calcium homeostasis, bone metabolism, and various cellular processes.

Q3: How should I store and handle the lyophilized peptide and its stock solutions?

For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store stock solutions at -80°C for up to six months or at -20°C for up to one month.

Q4: I am observing a reduced or inconsistent effect of the peptide in my long-term cell culture experiments. What could be the cause?

A common issue with peptides in cell culture is their limited stability in the media. Peptides, including (Tyr34)-PTH (7-34) amide, are susceptible to degradation by proteases present in serum (like fetal bovine serum, FBS) and those secreted by the cells themselves. This degradation can lead to a decrease in the effective concentration of the active peptide over time, resulting in diminished or inconsistent biological effects.

Troubleshooting Guide: Peptide Instability in Cell Culture Media

This guide addresses common problems related to the stability of (Tyr34)-PTH (7-34) amide in cell culture experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or reduced biological effect over time. Peptide degradation by proteases in the cell culture medium.1. Reduce Serum Concentration: If your cell line permits, lower the percentage of FBS in your culture medium. 2. Use Serum-Free Media: For short-term experiments, consider using a serum-free medium to minimize protease activity. 3. Heat-Inactivate Serum: Heat-inactivating FBS (56°C for 30 minutes) can denature some heat-labile proteases. 4. Add Protease Inhibitors: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail. Note: Test for any effects of the inhibitors on your cells beforehand. 5. Replenish Peptide: For long-term experiments, replenish the medium with freshly prepared peptide at regular intervals (e.g., every 12-24 hours) to maintain its effective concentration.
High variability between experimental replicates. Inconsistent peptide degradation rates between wells or plates.1. Ensure Homogeneous Cell Seeding: Uneven cell density can lead to variable levels of secreted proteases. 2. Standardize Media Preparation: Prepare a master mix of the complete medium containing the peptide to ensure a consistent starting concentration in all replicates. 3. Perform a Stability Test: Determine the stability of the peptide in your specific experimental setup (see Experimental Protocols section).
Complete lack of biological effect. 1. Peptide Degradation: The peptide may be completely degraded before it can exert its effect. 2. Incorrect Peptide Concentration: Calculation errors or improper reconstitution can lead to a lower than expected concentration. 3. Cell Line Insensitivity: The cell line may not express sufficient levels of the PTH1R.1. Verify Peptide Integrity: Test a fresh vial of the peptide. 2. Confirm Reconstitution: Double-check calculations and ensure the peptide is fully dissolved. 3. Assess Receptor Expression: Confirm PTH1R expression in your cell line using techniques like qPCR or western blotting. 4. Perform a Dose-Response Curve: Test a wide range of peptide concentrations to determine the optimal inhibitory concentration.

Experimental Protocols

Protocol 1: Assessing the Stability of (Tyr34)-PTH (7-34) Amide in Cell Culture Media

This protocol outlines a method to determine the half-life of (Tyr34)-PTH (7-34) amide in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • (Tyr34)-PTH (7-34) amide (bovine)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cell culture plates (24-well)

  • Your cell line of interest

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Microcentrifuge tubes

Methodology:

  • Prepare Peptide Solution: Reconstitute (Tyr34)-PTH (7-34) amide to a known stock concentration. Prepare a working solution in your complete cell culture medium at the final concentration you use in your experiments.

  • Set Up Experimental Conditions:

    • Cell-Free Condition: Add the peptide-containing medium to empty wells of a 24-well plate. This will assess chemical stability and degradation by components in the medium alone.

    • With Cells Condition: Seed your cells in a 24-well plate at your standard density. Once the cells have adhered, replace the medium with the peptide-containing medium.

  • Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the cell culture supernatant from both conditions.

  • Sample Preparation for HPLC:

    • To stop further degradation, immediately process the samples. A common method is protein precipitation by adding an equal volume of cold acetonitrile with 0.1% TFA.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact (Tyr34)-PTH (7-34) amide based on its retention time from the t=0 sample.

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide under both cell-free and with-cells conditions by fitting the data to a one-phase decay model.

Data Presentation

Table 1: Hypothetical Stability Data of (Tyr34)-PTH (7-34) Amide in Different Cell Culture Media

This table presents illustrative data. Researchers should determine the stability in their own experimental systems.

MediumSerum ConditionHalf-life (t½) in hours
DMEM10% FBS8 - 12
DMEMSerum-Free24 - 36
MEM10% FBS10 - 14
RPMI-164010% FBS6 - 10

Visualizations

PTH1R_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH PTH / PTHrP PTH1R PTH1 Receptor (PTH1R) PTH->PTH1R Binds and Activates Antagonist (Tyr34)-PTH (7-34) amide Antagonist->PTH1R Binds and Blocks G_protein Gs Protein PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Blocked Blocked cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylates Targets

Caption: Antagonistic action of (Tyr34)-PTH (7-34) amide on the PTH1R signaling pathway.

Stability_Workflow start Start: Prepare Peptide in Medium incubate Incubate under Cell Culture Conditions start->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Protein Precipitation (e.g., with Acetonitrile) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Quantify Peak Area of Intact Peptide hplc->analyze end End: Calculate Half-Life analyze->end

Caption: Experimental workflow for determining peptide stability in cell culture media.

Technical Support Center: In Vitro Stability of PTH Peptide Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Parathyroid Hormone (PTH) peptide antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of your peptide antagonists during in vitro experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PTH peptide antagonist degradation in vitro?

A1: PTH peptide antagonists, like other peptides, are susceptible to degradation in vitro through several mechanisms. The most common causes are:

  • Proteolytic Degradation: Enzymes present in cell culture media, serum, or tissue homogenates can cleave the peptide bonds of the antagonist, leading to inactivation.[1][2] Serine, cysteine, and metalloproteases are often implicated in this process.[1]

  • Chemical Instability: Certain amino acid residues within the peptide sequence are prone to chemical modifications under specific conditions. These include:

    • Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation, which can alter the peptide's conformation and activity.[3]

    • Deamidation: Asparagine and glutamine residues can undergo deamidation, especially at neutral or alkaline pH, leading to changes in charge and structure.[3]

    • Hydrolysis: The peptide backbone can be hydrolyzed, particularly at aspartic acid residues under acidic conditions.[3]

  • Physical Instability: Factors such as repeated freeze-thaw cycles, exposure to light, and adsorption to surfaces can also contribute to peptide degradation and loss of activity.[4]

Q2: How can I minimize proteolytic degradation of my PTH peptide antagonist?

A2: The most effective way to prevent proteolytic degradation is to use protease inhibitors. You can either use a single inhibitor if the specific proteases are known or a broad-spectrum protease inhibitor cocktail.

  • Protease Inhibitor Cocktails: These are mixtures of inhibitors that target a wide range of proteases. Commercial cocktails are available and typically contain inhibitors for serine, cysteine, aspartic proteases, and aminopeptidases.[3][5] EDTA is often included to inhibit metalloproteases.[1][5]

  • Specific Inhibitors:

    • Aprotinin: A serine protease inhibitor that has been shown to significantly reduce the degradation of intact PTH in serum.[1][6]

    • Leupeptin: Inhibits both serine and cysteine proteases and can stabilize PTH levels for up to 24 hours.[1][2]

    • EDTA: A chelating agent that inhibits metalloproteases by binding divalent cations necessary for their activity.[1]

Q3: What are the optimal storage and handling conditions for PTH peptide antagonists?

A3: Proper storage and handling are critical for maintaining the stability of your peptide antagonists.

  • Storage of Lyophilized Peptides:

    • Store lyophilized peptides at -20°C or -80°C for long-term stability.[4]

    • Keep vials tightly sealed and protected from light.[4]

    • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption.[4]

  • Storage of Peptides in Solution:

    • Peptide solutions are much less stable than lyophilized powders. It is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store aliquots at -20°C or -80°C.

    • For peptides containing cysteine, methionine, or tryptophan, using oxygen-free solvents for reconstitution is recommended to prevent oxidation.

  • Reconstitution:

    • Use sterile, high-purity water or a buffer recommended by the manufacturer.

    • If the peptide is difficult to dissolve, gentle warming (up to 40°C) or sonication can be helpful.

Q4: How does pH affect the stability of PTH peptide antagonists?

A4: The pH of the experimental buffer can significantly impact the stability of PTH peptide antagonists.

  • Acidic pH (below 5): Can lead to hydrolysis of the peptide backbone, particularly at aspartate residues.[3]

  • Neutral to Alkaline pH (above 7): Can promote deamidation of asparagine and glutamine residues.[3]

  • Optimal pH: Generally, a slightly acidic pH (around 6.0) is recommended for storing peptide solutions to minimize both hydrolysis and deamidation. However, the optimal pH will be sequence-dependent, and it is advisable to consult the manufacturer's recommendations or perform stability studies.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of peptide activity over time in cell culture experiments. Proteolytic degradation by enzymes in serum or secreted by cells.Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. Consider using serum-free or reduced-serum media if compatible with your cell line.
Chemical degradation (oxidation, deamidation).Prepare fresh peptide solutions for each experiment. If storing solutions, use a slightly acidic buffer (pH ~6.0) and store at -80°C. For oxidation-prone peptides, use degassed buffers.
Adsorption to plasticware.Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your peptide solution.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the peptide stock solution.Aliquot the peptide stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Inaccurate peptide concentration due to improper dissolution or storage.Ensure the peptide is fully dissolved before use. Store lyophilized powder and solutions under recommended conditions. Periodically check the concentration of your stock solution.
Precipitation of the peptide upon reconstitution or dilution. The peptide has low solubility in the chosen solvent.Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the aqueous buffer. Gentle warming or sonication may also help. Refer to the manufacturer's solubility data.
The pH of the solution is at the isoelectric point (pI) of the peptide.Adjust the pH of the buffer to be at least one unit away from the pI of the peptide.

Quantitative Data Summary

Table 1: In Vitro Stability of Intact PTH (iPTH) in Human Blood Samples at Room Temperature over 24 Hours

Sample TypeAdditiveMean % Degradation
Serum (Plain Tube)None24.7%
Serum (Plain Tube)Aprotinin (200 KIU/mL)9.6%
PlasmaEDTANo significant degradation

Data from Anderson et al. (2003)[6]

Table 2: In Vitro Stability of PTH in Blood Samples Stored at Room Temperature over 48 Hours

AdditiveMean % Decrease in PTH Level
None40.7%
Protease Inhibitor CocktailNo significant change
Aprotinin (500 KIU/mL)17.1%
Leupeptin (100 µmol/L)16.0%
E-64 (10 µmol/L)26.2%
EDTA (10 µmol/L)32.1%

Data from Lee et al. (2009)[1]

Table 3: Half-life of a PTH Antagonist in Rat Tissue Homogenates

TissueHalf-life (minutes)
Kidney5.7
Lung18.9
Liver32.2

Data from Wu et al. (2012)

Experimental Protocols

Protocol 1: General In Vitro Peptide Stability Assay

This protocol provides a general workflow for assessing the stability of a PTH peptide antagonist in a biological matrix (e.g., serum, plasma, cell culture media).

  • Peptide Stock Solution Preparation:

    • Reconstitute the lyophilized PTH peptide antagonist in an appropriate sterile solvent (e.g., sterile water, 0.1% acetic acid) to a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into single-use, low-protein-binding tubes and store at -80°C.

  • Incubation:

    • Thaw an aliquot of the peptide stock solution and the biological matrix on ice.

    • Spike the biological matrix with the peptide antagonist to a final desired concentration (e.g., 10 µg/mL).

    • If testing the effect of inhibitors, add the protease inhibitor cocktail or specific inhibitor to the matrix before adding the peptide.

    • Incubate the samples at the desired temperature (e.g., 37°C) in a shaking water bath or incubator.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Processing:

    • Immediately stop the degradation reaction in the collected aliquots. This can be achieved by:

      • Adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile (B52724) with 1% formic acid).

      • Placing the samples on ice and immediately processing.

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to precipitate proteins.

    • Carefully collect the supernatant containing the peptide for analysis.

  • Analysis:

    • Analyze the amount of intact peptide remaining in the supernatant using a suitable analytical method such as RP-HPLC or LC-MS/MS (see Protocols 2 and 3).

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide under the tested conditions.

Protocol 2: RP-HPLC Method for PTH Peptide Antagonist Analysis

This protocol provides a starting point for developing an RP-HPLC method to quantify PTH peptide antagonists. Optimization will be required based on the specific peptide and HPLC system.

  • Column: C18 reversed-phase column with a wide pore size (e.g., 300 Å) suitable for peptides. A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95% to 5% B (linear gradient to re-equilibrate)

    • 50-60 min: 5% B (isocratic re-equilibration)

  • Injection Volume: 20-100 µL.

Protocol 3: LC-MS/MS Method for PTH Peptide Antagonist Quantification

This protocol outlines a general approach for developing a sensitive and specific LC-MS/MS method for PTH peptide antagonist quantification.

  • Sample Preparation: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB) to extract and concentrate the peptide from the biological matrix while removing interfering substances.

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column with appropriate dimensions for the LC system (e.g., 2.1 x 50 mm, 1.7 µm for UPLC).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.2-0.4 mL/min (will vary with column dimensions).

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B, optimized to provide good separation of the analyte from matrix components.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Determine the precursor ion (the m/z of the intact peptide) and one or more product ions (fragments of the peptide) by infusing a standard solution of the peptide into the mass spectrometer. The transition from the precursor ion to the product ion(s) will be monitored for quantification.

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the selected MRM transitions.

  • Quantification: Use a stable isotope-labeled version of the peptide antagonist as an internal standard to correct for matrix effects and variations in sample processing and instrument response. Create a calibration curve by analyzing standards of known concentrations.

Visualizations

PTH_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH Antagonist PTH Antagonist PTH1R PTH1R PTH Antagonist->PTH1R Binds and Blocks PTH PTH PTH->PTH1R Binding Inhibited G_protein G Protein (Gs/Gq) PTH1R->G_protein No Activation AC Adenylate Cyclase PLC Phospholipase C cAMP cAMP IP3_DAG IP3 / DAG PKA PKA PKC PKC Cellular_Response Blocked Cellular Response

Caption: PTH antagonist binding to PTH1R blocks downstream signaling.

Experimental_Workflow start Start: PTH Antagonist Stock incubation Incubate with Biological Matrix (e.g., Serum, Media) start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching analysis Analyze Supernatant (RP-HPLC or LC-MS/MS) quenching->analysis data Data Analysis: % Remaining vs. Time analysis->data

Caption: Workflow for in vitro PTH antagonist stability testing.

Troubleshooting_Logic problem Inconsistent or No Peptide Activity check_storage Check Storage & Handling Procedures problem->check_storage check_proteases Suspect Proteolytic Degradation? check_storage->check_proteases Storage OK add_inhibitors Add Protease Inhibitor Cocktail check_proteases->add_inhibitors Yes check_solubility Check Peptide Solubility check_proteases->check_solubility No run_control Run Positive Control (Fresh Peptide) add_inhibitors->run_control optimize_solvent Optimize Reconstitution Solvent/Buffer check_solubility->optimize_solvent Poor Solubility check_solubility->run_control Good Solubility optimize_solvent->run_control

References

Technical Support Center: Optimizing In Vivo PTH Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection protocols for in vivo studies involving Parathyroid Hormone (PTH) antagonists. Below are troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right vehicle for my PTH antagonist?

A1: The choice of vehicle is critical and depends on the antagonist's properties (e.g., peptide vs. small molecule) and its solubility.

  • Peptide Antagonists: These are often lyophilized powders. The primary goal is to achieve complete dissolution in a biocompatible medium.

    • Start with Sterile Aqueous Solutions: Attempt to dissolve the peptide in sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at a neutral pH.

    • Address Charged Peptides: If solubility is poor, determine if the peptide is acidic or basic. For basic peptides (net positive charge), add a small amount of dilute acidic solvent (e.g., 10% acetic acid) to dissolve, then dilute with your desired buffer. For acidic peptides (net negative charge), use a dilute basic solvent (e.g., 0.1% ammonium (B1175870) hydroxide) before diluting.

    • Hydrophobic Peptides: For highly hydrophobic peptides, dissolve first in a minimal amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO), then slowly dilute with the aqueous vehicle. Caution: Ensure the final DMSO concentration is low (typically <5%) and consistent across all experimental groups, as it can have biological effects.

  • Small Molecule Antagonists: These often have better solubility but may still require specific formulations. Common vehicles include saline, PBS, or solutions containing solubilizing agents like cyclodextrins or specific co-solvents. Always consult the manufacturer's data sheet for recommendations.

Q2: What is the optimal route of administration (IV, SC, or IP)?

A2: The best route depends on the desired pharmacokinetic profile and the experimental goals.

  • Intravenous (IV) Injection: Delivers the antagonist directly into circulation, achieving rapid and high peak plasma concentrations (Cmax). However, many peptide antagonists are subject to very rapid clearance by the liver and kidneys.[1][2] This route is best for acute, short-term effect studies but may require continuous infusion for sustained antagonism.

  • Subcutaneous (SC) Injection: Generally provides slower absorption and a more sustained plasma concentration compared to IV. This is the most common route for repeated dosing or for achieving prolonged exposure, especially when using osmotic pumps.[3][4] It also avoids the first-pass hepatic effect, which can significantly reduce the bioavailability of some antagonists.[1][2]

  • Intraperitoneal (IP) Injection: Offers a larger surface area for absorption than SC, leading to faster absorption but is generally more variable. It is a viable alternative to IV for bolus dosing when rapid systemic exposure is needed but IV access is difficult.

Q3: How often should I administer the PTH antagonist?

A3: Dosing frequency is dictated by the antagonist's half-life (t½). Most peptide PTH antagonists have very short half-lives due to rapid clearance.[1][2]

  • Bolus Dosing: For antagonists with short half-lives, multiple daily injections may be necessary to maintain effective concentrations.

  • Continuous Infusion: For long-term studies requiring stable plasma levels, continuous subcutaneous infusion via an osmotic minipump is the gold-standard method.[3][4] This approach bypasses the need for frequent handling and injection, reducing animal stress and improving data consistency.

Q4: How do I determine the correct dose for my study?

A4: Dose determination should be systematic.

  • Review Literature: Start with doses reported in similar in vivo studies.

  • In Vitro to In Vivo Scaling: Use in vitro potency (e.g., IC50) as a starting point, but be aware that in vivo efficacy requires much higher concentrations.

  • Dose-Response Study: Conduct a pilot study with a range of doses to determine the effective dose for your specific model and endpoint (e.g., blocking PTH-induced hypercalcemia). Studies have shown that a significant molar excess of antagonist to agonist (PTH) is often required for effective inhibition. For example, a 200-fold molar excess of [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 was needed to achieve maximal (84%) inhibition of PTH-induced calcemic response in rats.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Observed Biological Effect (e.g., no change in serum calcium)1. Inadequate Dose: The antagonist concentration at the receptor is insufficient. 2. Rapid Clearance: The antagonist is cleared before it can exert its effect. 3. Poor Bioavailability: The vehicle or administration route is suboptimal. 4. Degraded Antagonist: Improper storage or handling has led to loss of activity.1. Increase the dose. Conduct a dose-response study to find the optimal concentration.[5] 2. Change the administration strategy. Switch from bolus injection to continuous infusion via an osmotic pump to maintain plasma levels.[3][4] 3. Optimize formulation. Re-evaluate the vehicle for better solubility and stability. Consider a different administration route (e.g., SC instead of IP). 4. Verify antagonist integrity. Prepare fresh solutions for each experiment. Aliquot stock to avoid freeze-thaw cycles. Confirm storage conditions (-20°C or -80°C).
High Variability in Animal Responses 1. Inconsistent Injection Technique: Variation in injection volume, depth, or location. 2. Animal Stress: Stress from handling and injection can alter physiological responses. 3. Formulation Issues: The antagonist is not fully solubilized or is precipitating out of solution.1. Standardize the protocol. Ensure all personnel use the exact same technique. For SC injections, use a consistent site (e.g., mid-scapular region). 2. Acclimate animals. Allow sufficient time for animals to acclimate to handling. Use restrainers for short periods if necessary. For long-term studies, osmotic pumps are preferred.[6] 3. Check solution clarity. Visually inspect the solution before each injection. If precipitation is observed, the formulation needs to be optimized.
Injection Site Reactions (Swelling, Redness, Necrosis)1. Irritating Vehicle: The vehicle itself (e.g., high concentration of DMSO, non-neutral pH) is causing inflammation.[7][8] 2. High Injection Volume: Injecting too large a volume for the site. 3. Substance Irritation: The antagonist itself is an irritant. 4. Contamination: The solution or injection equipment was not sterile.1. Run a vehicle-only control group. Test for reactions to the vehicle alone. Lower the concentration of co-solvents like DMSO. Ensure the final solution pH is near neutral (7.2-7.4).[9] 2. Reduce injection volume. Split the dose into two separate injection sites if a large volume is necessary. For rats, a typical SC injection volume is 5-10 ml/kg; for mice, it is 10 ml/kg.[7][8] 3. Rotate injection sites. If repeated injections are required, use different locations to allow previous sites to heal.[9] 4. Use strict aseptic technique. Use a new sterile needle and syringe for each animal. Prepare solutions in a sterile environment.

Quantitative Data Summary

Table 1: In Vivo Dose-Response of a Peptide PTH Antagonist in Rats This table summarizes the dose-dependent inhibition of PTH-induced hypercalcemia by the antagonist [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 when co-infused with a PTH agonist in thyroparathyroidectomized (TPTX) rats.

Molar Dose Ratio (Antagonist:Agonist)Antagonist Infusion RatePre-infusion Time% Inhibition of Calcemic ResponseReference
10:10.6 nmol/h2 hours40-50%[5]
200:112 nmol/h1 hour84% (Maximal)[5]

Table 2: Example Pharmacokinetic Parameters of a Peptide PTH Antagonist in Rats This table shows the rapid clearance of the antagonist [Nle8,18,D-Trp12,monoiodinated Tyr34]bPTH(7-34)amide following a single intravenous (IV) injection.

ParameterValueNotesReference
Route Intravenous (IV)Single bolus injection[1][2]
Time to Cmax 10 minutesDemonstrates rapid distribution[1][2]
Clearance RapidPrimarily cleared by the liver, followed by the kidneys.[1][2]
Implication -The short half-life suggests that multiple or sustained dosing schemes are necessary to achieve a continuous pharmacological effect.[1][2]

Experimental Protocols

Protocol 1: Preparation and Subcutaneous Bolus Injection of a Peptide PTH Antagonist

  • Reconstitution:

    • Calculate the required amount of peptide based on the dose and number of animals.

    • Following the solubility guidelines in FAQ A1, reconstitute the lyophilized peptide. For example, dissolve in a small volume of 10% acetic acid and then dilute to the final concentration with sterile saline (0.9% NaCl). Ensure the final solution is clear.

    • Prepare the solution in a sterile environment (e.g., laminar flow hood).

  • Animal Preparation:

    • Properly restrain the animal (mouse or rat). Manual restraint by scruffing the neck is common for mice.[8]

    • Select an injection site in the mid-scapular region on the animal's back where the skin is loose. It is not typically necessary to sterilize the skin with antiseptics for SC injections.[9]

  • Injection Procedure:

    • Use a new, sterile syringe and an appropriate gauge needle (e.g., 25-27G for mice).[10]

    • Gently lift the loose skin to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

    • Slightly pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-attempt in a different location with a fresh needle/syringe.[7]

    • Inject the solution slowly and smoothly into the subcutaneous space.

    • Withdraw the needle and apply gentle pressure to the site for a few seconds to prevent leakage.[10]

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Measuring Serum Calcium Response in Mice

  • Experimental Groups: Establish groups for vehicle control, PTH agonist only, and PTH agonist + antagonist at various doses.

  • Antagonist/Agonist Administration: Administer the antagonist at a predetermined time before the agonist (e.g., 1-2 hours pre-infusion, as established in dose-response studies).[5] Administer compounds via the chosen route (e.g., SC injection).

  • Blood Collection:

    • At specified time points after agonist administration (e.g., 0, 1, 2, 4, 6 hours), collect a small volume of blood.

    • For mice, tail vein or saphenous vein sampling are common methods for repeated collection.

    • Place the collected blood into serum separator tubes.

  • Serum Preparation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Calcium Measurement:

    • Measure total or ionized calcium concentrations using an automated colorimetric method or an ion-selective electrode analyzer, respectively.

    • Analyze the data by comparing the serum calcium levels in the antagonist-treated groups to the PTH agonist-only group.

Visualizations

Signaling & Experimental Workflows

PTH_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PTH PTH / PTHrP Receptor PTH1R (GPCR) PTH->Receptor Binds & Activates Antagonist PTH Antagonist Antagonist->Receptor Binds & Blocks Gs G Protein (Gs) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Effect Physiological Effect (e.g., ↑ Serum Ca2+) PKA->Effect Leads to Experimental_Workflow A 1. Antagonist Preparation (Vehicle Selection & Solubilization) B 2. Dose-Response Pilot Study (Determine Effective Dose) A->B C 3. Main Experiment Setup (Define Groups, Timeline) B->C D 4. Administration (e.g., SC Injection or Osmotic Pump) C->D E 5. Sample Collection (e.g., Timed Blood Draws) D->E F 6. Biomarker Analysis (e.g., Serum Calcium Assay) E->F G 7. Data Analysis & Interpretation F->G Troubleshooting_Tree Start Experiment Failed: No Biological Effect CheckDose Was the dose sufficient? (Molar excess over agonist) Start->CheckDose CheckPK Is rapid clearance an issue? CheckDose->CheckPK Yes Sol_Dose Action: Increase dose or perform new dose-response study. CheckDose->Sol_Dose No CheckRoute Is the formulation/route optimal? CheckPK->CheckRoute No Sol_PK Action: Switch to continuous infusion (osmotic pump). CheckPK->Sol_PK Yes CheckDrug Is the antagonist active? Sol_Drug Action: Prepare fresh solutions. Verify storage conditions. CheckDrug->Sol_Drug No CheckRoute->CheckDrug Yes Sol_Route Action: Re-evaluate vehicle for solubility. Test alternative route (e.g., SC). CheckRoute->Sol_Route No

References

Technical Support Center: (Tyr34)-PTH (7-34) Amide In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (Tyr34)-PTH (7-34) amide in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for (Tyr34)-PTH (7-34) amide?

A1: (Tyr34)-PTH (7-34) amide is a synthetic peptide analog of the parathyroid hormone (PTH). It functions as a competitive antagonist of the parathyroid hormone 1 receptor (PTH1R).[1][2] By binding to PTH1R, primarily in bone and kidney tissues, it blocks the downstream signaling typically initiated by endogenous PTH or PTH-related protein (PTHrP).[1] The N-terminal region of PTH is crucial for receptor activation and subsequent second messenger signaling.[2] Since (Tyr34)-PTH (7-34) amide is an N-terminally truncated analog, it binds to the receptor without stimulating this signaling cascade, thereby inhibiting the physiological effects of PTH, such as increases in serum calcium and urinary cyclic AMP (cAMP) excretion.[2][3][4]

Q2: What are the expected in vivo effects of (Tyr34)-PTH (7-34) amide?

A2: As a PTH antagonist, (Tyr34)-PTH (7-34) amide is expected to inhibit PTH-mediated effects in vivo. In appropriate experimental models, its administration can lead to a decrease in plasma calcium levels and a reduction in urinary phosphate (B84403) and cAMP excretion.[2][3][4][5] It has been shown to effectively block the calcemic response to PTH infusion in thyroparathyroidectomized (TPTX) rats.[3] The magnitude of this effect is dose-dependent.

Q3: Why am I observing low or no efficacy with my (Tyr34)-PTH (7-34) amide in vivo?

A3: Several factors can contribute to the low efficacy of (Tyr34)-PTH (7-34) amide in vivo. A primary reason is its potential inactivation by plasma proteases, which can reduce its bioavailability and effective concentration at the target receptor.[6] Additionally, as a competitive antagonist, its efficacy is highly dependent on the ratio of antagonist to agonist (endogenous PTH or co-infused agonist). A significant molar excess of the antagonist is often required to achieve substantial inhibition.[2] Other factors can include the specific animal model used, the route and method of administration (bolus injection vs. continuous infusion), and the stability of the peptide preparation.

Q4: Is there a difference between the in vitro and in vivo activity of PTH antagonists?

A4: Yes, a dichotomy between in vitro and in vivo effects of PTH analogs has been observed. Some analogs that act as potent antagonists in vitro may exhibit weak agonist activity or a lack of efficacy in vivo. This discrepancy can be attributed to factors such as metabolic degradation in the bloodstream, which is not accounted for in in vitro assays.[6] Therefore, in vitro potency does not always translate directly to in vivo effectiveness.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with (Tyr34)-PTH (7-34) amide.

Problem 1: No significant inhibition of PTH-induced hypercalcemia.
Potential Cause Recommended Action
Inadequate Antagonist-to-Agonist Ratio (Tyr34)-PTH (7-34) amide is a competitive antagonist. Ensure a sufficient molar excess of the antagonist relative to the PTH agonist is being administered. Ratios of 50- to 200-fold have been used effectively.[2]
Peptide Instability/Degradation The peptide may be degraded by plasma proteases.[6] Consider using protease inhibitors during sample preparation if analyzing plasma concentrations. For the in vivo experiment itself, ensure the peptide is properly stored and handled to prevent degradation before administration. The use of more stable analogs could also be considered.
Suboptimal Administration Method Continuous intravenous infusion is often more effective than single bolus injections for maintaining adequate plasma concentrations of the antagonist.[2] Consider using an osmotic pump or a tethered infusion system for prolonged and stable delivery.[7][8]
Animal Model Considerations The metabolic rate and physiological response can vary between different animal models (e.g., rats, mice, birds).[5] Ensure the chosen model is appropriate and that baseline PTH and calcium levels are well-characterized. Using a thyroparathyroidectomized (TPTX) model can help to eliminate the influence of endogenous PTH.[3][9]
Problem 2: High variability in experimental results.
Potential Cause Recommended Action
Inconsistent Peptide Preparation Ensure the peptide is fully solubilized and the concentration is accurate. Prepare fresh solutions for each experiment if stability is a concern.
Variable Surgical Outcomes (TPTX model) Incomplete removal of the parathyroid glands can lead to variable endogenous PTH levels. Verify the success of the TPTX surgery by measuring post-operative serum calcium levels; levels below 8.0 mg/dL are indicative of successful surgery.[9]
Stress-induced Physiological Changes Animal stress can influence hormone levels and physiological responses. Allow for an adequate acclimatization period after surgery and before the start of the experiment. Ensure consistent handling and housing conditions.
Inaccurate Sample Collection and Processing Standardize the timing and method of blood and urine collection. For PTH and cAMP measurements, use appropriate preservatives and storage conditions to prevent degradation.[10]

Quantitative Data Summary

Table 1: In Vivo Administration and Efficacy of (Tyr34)-PTH (7-34) Amide and Related Antagonists

Animal ModelAntagonistAdministration RouteAntagonist Dose/RateAgonist (if any)Molar Ratio (Antagonist:Agonist)Observed Effect
Thyroparathyroidectomized (TPTX) Rats[Tyr34]bPTH(7-34)amideIntravenous (IV) Infusion50-200 fold higher than PTHbPTH(1-84)50-200:1Near complete inhibition of PTH-mediated increases in urinary phosphate and cAMP.[2]
Parathyroid-intact European Starlings[Tyr34]bPTH(7-34)amideInfusion0.05 mg/hrEndogenous PTHN/ASignificant decrease in plasma calcium and phosphate excretion.[5]
TPTX Rats[Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2IV Infusion12 nmol/h[Nle8,18,Tyr34]bPTH(1-34)NH2200:184% decline in serum calcium compared to agonist alone.
Hypercalcemic Nude Mice (with tumor)[D-Trp12,Tyr34]bPTH(7-34)amideIV1 mg/mL bolus, then 0.1 mg/mL for 6hEndogenous PTHrPN/ANo significant effect on serum calcium levels.[6]

Experimental Protocols

Protocol 1: Evaluation of PTH Antagonist in Thyroparathyroidectomized (TPTX) Rats

1. Animal Model:

  • Use male Sprague-Dawley rats (225-250g).[11]

  • Perform surgical thyroparathyroidectomy (TPTX) under anesthesia (e.g., isoflurane).[11][12]

  • After surgery, provide moisturized pellet food for easier digestion.[9]

  • Allow a recovery period of at least 5 days. Confirm successful TPTX by measuring serum calcium; levels should be below 8.0 mg/dL.[9]

2. Catheter and Infusion Pump Setup:

  • For continuous infusion, implant a catheter into the jugular or femoral vein.[1][11]

  • Exteriorize the catheter and connect it to a swivel and tether system to allow free movement of the animal.[1]

  • Use a calibrated infusion pump (e.g., syringe pump or osmotic pump) for accurate delivery of solutions.[1][7]

3. Infusion Protocol:

  • Prepare sterile solutions of the PTH agonist (e.g., bPTH(1-84)) and the antagonist ((Tyr34)-PTH (7-34) amide) in a suitable vehicle (e.g., saline with 0.1% bovine serum albumin).

  • A common protocol involves starting the antagonist infusion 1-2 hours prior to the co-infusion with the agonist to allow the antagonist to reach target receptors.

  • Infuse the antagonist at a rate calculated to achieve the desired molar excess (e.g., 200-fold) over the agonist.[2]

4. Sample Collection and Analysis:

  • Collect blood samples at baseline and at regular intervals during the infusion via a separate catheter or from the tail vein.

  • Collect urine using metabolic cages throughout the experimental period.

  • Measure serum ionized calcium using a blood gas analyzer or an ion-selective electrode.[13][14]

  • Measure urinary cAMP levels using a competitive immunoassay kit.[15][16] Normalize cAMP excretion to urinary creatinine (B1669602) levels to account for variations in urine output.

Protocol 2: Measurement of Serum Calcium

1. Sample Collection:

  • Collect whole blood into a serum separator tube.[17]

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge at 1300 g for 10 minutes to separate the serum.[10]

2. Analysis:

  • Serum ionized calcium is the biologically active form and its measurement is preferred.[14][18]

  • Use an automatic biochemical analyzer or an atomic absorption spectrophotometer for total calcium measurement if an ion-selective electrode for ionized calcium is not available.[13][19]

  • Ensure the analyzer is calibrated according to the manufacturer's instructions.

Protocol 3: Measurement of Urinary cAMP

1. Sample Collection:

  • House rats in metabolic cages to allow for the separate collection of urine, free from fecal contamination.

  • Collect urine over a defined period (e.g., 4 or 24 hours).[18]

  • Store urine samples at -20°C or lower until analysis to prevent degradation of cAMP.

2. Analysis:

  • Use a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA) kit for quantification.[15][16]

  • Thaw urine samples and centrifuge to remove any particulate matter.

  • Follow the kit manufacturer's protocol for the assay.

  • Measure urinary creatinine concentration to normalize the cAMP values. The results are typically expressed as nmol of cAMP per mg of creatinine or nmol/dL of glomerular filtrate.[17][20]

Visualizations

PTH1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH_PTHrP PTH / PTHrP (Agonist) PTH1R PTH1R PTH_PTHrP->PTH1R Binds & Activates Antagonist (Tyr34)-PTH (7-34) amide (Antagonist) Antagonist->PTH1R Binds & Blocks G_Protein Gs Protein PTH1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., ↑ Serum Ca²⁺) PKA->Response Phosphorylation Cascade

Caption: PTH1R signaling pathway and point of antagonist action.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Animal Model Selection (e.g., TPTX Rat) B Surgical Preparation (TPTX & Catheterization) A->B C Post-op Recovery & Acclimatization B->C D Baseline Sample Collection (Blood, Urine) C->D E Antagonist Infusion D->E F Agonist Co-infusion E->F G Time-course Sample Collection F->G H Measure Serum Calcium G->H I Measure Urinary cAMP & Creatinine G->I J Data Analysis & Interpretation H->J I->J

Caption: General experimental workflow for in vivo antagonist testing.

Troubleshooting_Tree Start Low or No In Vivo Efficacy Observed Q1 Is the antagonist:agonist molar ratio sufficient (>50:1)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is continuous infusion being used? A1_Yes->Q2 Sol1 Increase antagonist dose or decrease agonist dose. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Has peptide stability been confirmed? A2_Yes->Q3 Sol2 Switch from bolus injection to continuous infusion. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the animal model appropriate (e.g., TPTX validated)? A3_Yes->Q4 Sol3 Use fresh peptide stocks. Consider plasma stability assay or more stable analogs. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further literature for model-specific issues. A4_Yes->End Sol4 Validate TPTX via serum Ca²⁺. Consider alternative models. A4_No->Sol4

Caption: Troubleshooting decision tree for low in vivo efficacy.

References

storage and handling of lyophilized (Tyr34)-PTH (7-34) amide powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and experimental use of lyophilized (Tyr34)-Parathyroid Hormone (7-34) amide powder.

Frequently Asked Questions (FAQs)

Q1: How should the lyophilized (Tyr34)-PTH (7-34) amide powder be stored upon receipt?

A1: Lyophilized (Tyr34)-PTH (7-34) amide powder should be stored in a freezer at or below -20°C for long-term stability.[1] For short-term storage, some suppliers suggest that the powder can be kept at 0-5°C for up to six months.[2][3] To prevent degradation from moisture, it is crucial to keep the vial tightly sealed and stored in a desiccator, especially for peptides containing hygroscopic amino acids.

Q2: What is the recommended procedure for reconstituting the lyophilized powder?

A2: To reconstitute the peptide, first, allow the vial to warm to room temperature before opening to prevent moisture condensation.[1][2] The peptide is generally soluble in sterile, distilled water.[2][3] For reconstitution, slowly add the desired volume of solvent to the vial. Gentle vortexing or swirling may be used to aid dissolution. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.

Q3: What should I do if the peptide does not fully dissolve in water?

A3: If solubility in water is poor, which can sometimes occur with hydrophobic peptides, several strategies can be employed. First, try gentle warming or sonication. If the peptide is basic (contains a higher proportion of basic amino acids like Lysine and Arginine), adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve solubility.[4][5][6] For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution with your aqueous experimental buffer.[7][8][9] It is important to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: How should the reconstituted (Tyr34)-PTH (7-34) amide solution be stored?

A4: Once reconstituted, the peptide solution should be used immediately for the best results.[2][3] If storage is necessary, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][10] The aliquots can be stored at -20°C for up to three months or at 4°C for up to five days.[2][3]

Q5: What is the mechanism of action of (Tyr34)-PTH (7-34) amide?

A5: (Tyr34)-PTH (7-34) amide is a competitive antagonist of the parathyroid hormone 1 receptor (PTH1R).[11] By binding to the receptor, it prevents the binding of the native agonist, parathyroid hormone (PTH), and the subsequent conformational change required to activate downstream signaling pathways. This inhibition blocks the Gs protein-mediated activation of adenylyl cyclase, thereby preventing the production of the second messenger cyclic AMP (cAMP).[12] It can also inhibit phospholipase C activation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or No Antagonist Activity 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the reconstituted solution. 2. Incorrect Concentration: Errors in reconstitution calculations or incomplete solubilization. 3. Lot-to-Lot Variability: Differences in purity or peptide content between manufacturing batches.[13][14]1. Ensure proper storage conditions are met. Prepare fresh aliquots from a new vial of lyophilized powder. 2. Double-check all calculations. Ensure the peptide is fully dissolved before use. Consider performing a small-scale solubility test first.[15] 3. If possible, test a new lot of the peptide. Qualify each new lot in a functional assay to ensure consistent performance.
Precipitation in Reconstituted Solution 1. Poor Solubility: The peptide may have limited solubility in the chosen solvent, especially at higher concentrations. 2. Lyophilization-Induced Aggregation: The process of freeze-drying can sometimes alter the peptide's conformation, making it more prone to aggregation after reconstitution.[6] 3. Buffer Incompatibility: Components of the buffer (e.g., salts) may reduce peptide solubility.1. Try reconstituting at a lower concentration. If solubility issues persist, refer to the advanced reconstitution methods in the FAQs (Q3). 2. Centrifuge the solution to pellet any aggregates before use. Consider filtering the solution through a 0.22 µm filter. 3. Attempt to dissolve the peptide in sterile water first before diluting it into the final buffer.
Inconsistent Results in Cellular Assays 1. Non-Specific Binding: The peptide may be adhering to plasticware (e.g., pipette tips, microplates), reducing the effective concentration.[16] 2. Cell Health and Passage Number: Variations in cell health or using cells at a high passage number can affect receptor expression and signaling responses. 3. Presence of TFA Salts: Trifluoroacetic acid (TFA) is often a byproduct of peptide synthesis and can be present in the lyophilized powder, potentially affecting cellular assays at high concentrations.[1][17]1. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA). Use low-binding labware. Consider adding a small amount of a non-ionic surfactant to your assay buffer. 2. Ensure consistent cell culture practices. Use cells within a defined low passage number range for all experiments. 3. Be aware of the potential for TFA in your peptide preparation. If high sensitivity is required, consider purchasing TFA-removed peptide.[1][17]

Data Presentation

Storage and Stability Summary
Form Storage Temperature Duration Notes
Lyophilized Powder-20°C or belowUp to 12 months[7]Recommended for long-term storage. Keep desiccated.
0-5°CUp to 6 months[2][3]Suitable for short-term storage.
Reconstituted Solution-20°C or belowUp to 3 months[2][3]Aliquot to avoid freeze-thaw cycles.
4°CUp to 5 days[2][3]For immediate or short-term use.

Experimental Protocols

Protocol: In-Vitro cAMP Inhibition Assay

This protocol describes a method to determine the inhibitory activity of (Tyr34)-PTH (7-34) amide on PTH-stimulated cAMP production in cells expressing the PTH1 receptor (e.g., HEK293 or UMR-106 cells).

Materials:

  • HEK293 cells stably expressing the human PTH1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • PTH (1-34) (agonist)

  • (Tyr34)-PTH (7-34) amide (antagonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Seeding: Seed PTH1R-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Reagent Preparation:

    • Prepare a stock solution of (Tyr34)-PTH (7-34) amide by reconstituting the lyophilized powder in sterile water.

    • Prepare a stock solution of PTH (1-34) in sterile water.

    • Prepare serial dilutions of the antagonist ((Tyr34)-PTH (7-34) amide) in assay buffer.

    • Prepare the agonist (PTH (1-34)) at a concentration that elicits a submaximal response (e.g., EC80) in assay buffer containing the phosphodiesterase inhibitor.

  • Assay Execution:

    • Wash the cell monolayer once with assay buffer.

    • Add the serial dilutions of the antagonist to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add the agonist solution to all wells except the basal control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of (Tyr34)-PTH (7-34) amide.

Visualizations

PTH1 Receptor Signaling Pathway

PTH1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH PTH / PTHrP (Agonist) PTH1R PTH1 Receptor PTH->PTH1R Activates Antagonist (Tyr34)-PTH (7-34) amide (Antagonist) Antagonist->PTH1R Inhibits G_protein Gαs Gβγ PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein:e->AC:w PLC Phospholipase C (PLC) G_protein:e->PLC:w cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Gene Expression, Ion Transport) PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC PKC->Cellular_Response

Caption: PTH1 Receptor signaling pathway and point of inhibition.

Experimental Workflow for cAMP Inhibition Assay

cAMP_Assay_Workflow start Start seed_cells Seed PTH1R-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight wash_cells Wash Cells incubate_overnight->wash_cells prepare_reagents Prepare Reagent Dilutions (Antagonist and Agonist) add_antagonist Add (Tyr34)-PTH (7-34) amide (Antagonist) prepare_reagents->add_antagonist wash_cells->add_antagonist pre_incubate Pre-incubate add_antagonist->pre_incubate add_agonist Add PTH (1-34) (Agonist) pre_incubate->add_agonist incubate Incubate add_agonist->incubate lyse_and_measure Lyse Cells & Measure cAMP incubate->lyse_and_measure analyze Analyze Data (IC50) lyse_and_measure->analyze end End analyze->end

Caption: Workflow for the in-vitro cAMP inhibition assay.

References

Technical Support Center: Synthetic Peptide Antagonists in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic peptide antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my synthetic peptide antagonist?

A1: The solubility of a synthetic peptide is a critical factor for its use in biological assays and is influenced by several key characteristics:

  • Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a primary determinant of its solubility. Peptides with a high percentage of hydrophobic (non-polar) amino acids such as Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe), and Tryptophan (Trp) will likely have lower solubility in aqueous solutions.[1][2] Conversely, a higher proportion of charged (hydrophilic) amino acids like Lysine (Lys), Arginine (Arg), Aspartic Acid (Asp), and Glutamic Acid (Glu) generally improves water solubility.[2]

  • Peptide Length: Longer peptides often exhibit lower solubility compared to shorter ones. This is because longer chains have a greater tendency for intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to aggregation and precipitation.[2]

  • pH and Net Charge: A peptide's solubility is highly dependent on the pH of the solution.[2] Solubility is typically at its minimum at the peptide's isoelectric point (pI), which is the pH at which the peptide has a net zero charge.[2] Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and thereby improving solubility.[2]

  • Secondary Structure and Aggregation: Peptides can form secondary structures like β-sheets, which can promote self-aggregation and lead to insolubility.[2][3] Peptides containing a high percentage of residues such as Aspartic Acid (D), Glutamic Acid (E), Histidine (H), Lysine (K), Asparagine (N), Glutamine (Q), Arginine (R), Serine (S), Threonine (T), or Tyrosine (Y) can form intermolecular hydrogen bonds, potentially leading to the formation of gels.[2]

Q2: My peptide antagonist won't dissolve in aqueous buffer. What should I do?

A2: If your peptide antagonist is difficult to dissolve in aqueous buffers like water or Phosphate-Buffered Saline (PBS), it is likely due to its hydrophobic nature.[1] It is highly recommended to first test the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[1][2] Here is a general workflow for solubilizing a hydrophobic peptide:

  • Start with an Organic Solvent: Begin by dissolving the peptide in a small amount of an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many hydrophobic peptides.[1][2] Other options include dimethylformamide (DMF), especially for peptides containing Cysteine to avoid oxidation, acetonitrile, methanol, or isopropanol.[4]

  • Create a Concentrated Stock Solution: Add a small volume of the 100% organic solvent to the vial to create a concentrated stock solution (e.g., 10 mg/mL).[1]

  • Vortex and Sonicate: Gently vortex the solution for 1-2 minutes.[1] If the peptide is not fully dissolved, sonicate the solution in a room temperature water bath for 5-10 minutes to help break up aggregates.[1][5]

  • Dilute into Aqueous Buffer: While vortexing the desired aqueous buffer, slowly add the concentrated organic solvent stock solution dropwise to achieve the final desired concentration.[1][2] Rapid addition can cause the peptide to precipitate.[1]

  • Final Check: Visually inspect the solution for any precipitates. If the solution is cloudy, sonicate for another 5-10 minutes. If precipitates persist, the solubility limit in that buffer system has likely been exceeded, and you should consider preparing a more dilute solution.[1]

It's important to keep the final concentration of the organic solvent as low as possible, typically less than 0.5% for cell-based assays, to avoid toxicity or interference with the experiment.[1][2]

Q3: How should I store my synthetic peptide antagonist to ensure its stability?

A3: Proper storage is crucial to prevent degradation of your peptide antagonist.[6] Peptides should be stored at -20°C or -80°C and protected from light.[6][7] It is best to store peptides in their lyophilized form until just before use.[6][7] If you must store peptides in solution, use sterile buffers and consider filtering through a 0.2 µm filter to remove potential microbial contamination.[6] Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][6] Peptides containing Cysteine (Cys), Tryptophan (Trp), or Methionine (Met) are particularly susceptible to oxidation and should be stored in tightly sealed vials, possibly flushed with an inert gas like argon.[6]

Q4: What is the acceptable purity level for a synthetic peptide antagonist in a biological assay?

A4: The required purity level depends on the specific application. For most in vitro biological assays, a purity of >95% is generally recommended. For sensitive applications such as cell-based assays or in vivo studies, higher purity (>98%) may be necessary to minimize off-target effects caused by impurities.[8] Impurities, which can include deletion sequences, truncated sequences, or protecting groups from synthesis, can have their own biological activity or interfere with the assay, leading to erroneous results.[9][10]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of the Peptide Antagonist

Symptoms:

  • The lyophilized peptide does not dissolve completely in the chosen solvent.

  • The solution becomes cloudy or forms visible precipitates upon dilution into the assay buffer.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrophobic Nature of the Peptide 1. Use an Organic Solvent: Dissolve the peptide first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[1][4] 2. Stepwise Dilution: Slowly add the concentrated organic stock solution to the aqueous buffer while vortexing.[1]
Peptide is at its Isoelectric Point (pI) 1. Adjust pH: If the peptide has a net positive charge, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid).[4] If it has a net negative charge, try a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate).[4][5]
Aggregation 1. Sonication: Use a bath sonicator to help break up aggregates.[1][5] 2. Gentle Warming: Gently warm the solution to 37°C, but be cautious as excessive heat can degrade the peptide.[1] 3. Chaotropic Agents: For peptides that tend to aggregate, consider using 6 M guanidine (B92328) HCl or 8 M urea (B33335) for initial solubilization, followed by dilution.[4]

Experimental Workflow for Solubility Testing:

G cluster_0 Initial Solubility Test cluster_1 Troubleshooting Path start Start with a small aliquot of lyophilized peptide charge Determine peptide's net charge at neutral pH start->charge water Attempt to dissolve in sterile water charge->water observe Observe for complete dissolution water->observe positive_charge Positive Charge: Try 10% Acetic Acid observe->positive_charge No negative_charge Negative Charge: Try 10% NH4HCO3 observe->negative_charge No neutral_charge Neutral Charge: Use organic solvent (DMSO, DMF) observe->neutral_charge No success Peptide Solubilized observe->success Yes sonicate_warm If still insoluble, sonicate or gently warm positive_charge->sonicate_warm negative_charge->sonicate_warm neutral_charge->sonicate_warm final_dilution Slowly dilute into aqueous buffer sonicate_warm->final_dilution final_dilution->success

Caption: Workflow for troubleshooting peptide solubility.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Loss of antagonist activity over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Degradation 1. Proper Storage: Ensure the peptide is stored at -20°C or -80°C in a desiccated environment.[6] 2. Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] 3. Avoid Oxidation: For peptides with Cys, Met, or Trp, use oxygen-free solvents and store under inert gas.[6]
Peptide Aggregation 1. Fresh Solutions: Prepare fresh peptide solutions for each experiment. 2. Solubility Check: Re-verify the solubility of the peptide in your assay buffer. Aggregates can form over time even in solution.[3]
Inaccurate Peptide Concentration 1. Net Peptide Content: Be aware that the lyophilized powder contains counter-ions (e.g., TFA) and water, so the net peptide content is less than 100%.[6] Use the net peptide content provided by the manufacturer for accurate concentration calculations. 2. Hygroscopicity: Peptides can absorb moisture from the air.[7][11][12] Allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.[1]
TFA Counter-ion Interference 1. TFA Effects: Trifluoroacetic acid (TFA), a common counter-ion from peptide synthesis, can interfere with cellular assays by altering pH or directly affecting cell proliferation.[6] 2. Counter-ion Exchange: If TFA interference is suspected, consider obtaining the peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) through services like TFA exchange via HPLC.[6]

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Antagonism

G cluster_0 Agonist Action (Normal Signaling) cluster_1 Antagonist Action (Blocked Signaling) Agonist Agonist GPCR_active GPCR (Active) Agonist->GPCR_active G_Protein_active G-Protein Activation GPCR_active->G_Protein_active Effector_active Effector Enzyme G_Protein_active->Effector_active Second_Messenger Second Messenger Production Effector_active->Second_Messenger Cellular_Response_active Cellular Response Second_Messenger->Cellular_Response_active Antagonist Peptide Antagonist GPCR_inactive GPCR (Inactive) Antagonist->GPCR_inactive Binds and blocks No_Signal No Signal Transduction GPCR_inactive->No_Signal

References

Technical Support Center: Parathyroid Hormone (PTH) Antagonist Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parathyroid Hormone (PTH) antagonists. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of plasma inactivation on antagonist activity.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my PTH antagonist showing reduced or no activity in vivo or in the presence of plasma, despite high potency in buffer-based assays?

This is a commonly observed phenomenon attributed to the rapid inactivation of peptide-based PTH antagonists by components within plasma.[1] Studies have shown that potent PTH antagonists can be quickly inactivated when incubated with rat or human plasma.[1] This inactivation is not always preventable by common protease inhibitors such as aprotinin, soybean trypsin inhibitor, and leupeptin.[1] Research suggests that a large plasma component (approximately 230,000 daltons) may be responsible for this inactivation, which is not necessarily proteolytic in nature.[1] This discrepancy between in vitro potency and in vivo efficacy is a significant hurdle in the development of therapeutic PTH antagonists.[2][3]

FAQ 2: How can I improve the stability of my PTH antagonist in plasma or serum samples for ex vivo studies?

The stability of PTH and its peptide analogs in biological fluids is a known issue.[4][5] To mitigate degradation, proper sample handling is crucial.

  • Anticoagulant Choice: The use of EDTA as an anticoagulant for plasma collection is recommended, as PTH is generally more stable in EDTA plasma than in serum.[4][6]

  • Protease Inhibitors: While not always completely effective against the primary mode of plasma inactivation, a broad-spectrum protease inhibitor cocktail can help prevent degradation by other proteases present in the sample.[7] Studies have shown that a combination of inhibitors is more effective than single agents.[7]

  • Temperature and Time: Samples should be processed as quickly as possible and kept at low temperatures (4°C or on ice) to minimize enzymatic activity.[4][8] For long-term storage, freezing the plasma is advised.[9]

FAQ 3: What are the key signaling pathways I should be assessing to confirm PTH antagonist activity?

PTH and its related protein (PTHrP) bind to the PTH receptor 1 (PTH1R), a G protein-coupled receptor.[10] Antagonist activity is typically confirmed by its ability to block PTH-induced downstream signaling. The primary and most commonly measured pathway is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11] Therefore, measuring the inhibition of PTH-stimulated cAMP production is a robust method for quantifying antagonist potency.

PTH_Signaling_Pathway cluster_membrane Cell Membrane PTHR1 PTH1R AC Adenylyl Cyclase PTHR1->AC Gsα cAMP cAMP AC->cAMP Converts PTH PTH / PTHrP (Agonist) PTH->PTHR1 Binds & Activates Antagonist PTH Antagonist Antagonist->PTHR1 Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression) PKA->Response Phosphorylates Targets Adenylyl_Cyclase_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis c1 1. Seed PTH1R-expressing cells in multi-well plates c2 2. Culture cells to optimal confluency (e.g., 24-48h) c1->c2 a1 3. Wash cells with serum-free media c2->a1 a2 4. Pre-incubate cells with varying concentrations of PTH antagonist (and vehicle control) a1->a2 a3 5. Add a fixed concentration of PTH agonist (e.g., EC₈₀) to stimulate cells a2->a3 a4 6. Incubate for a defined period to allow cAMP accumulation (e.g., 15-30 min) a3->a4 a5 7. Lyse cells to release intracellular cAMP a4->a5 d1 8. Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA, LANCE) a5->d1 d2 9. Plot cAMP concentration vs. antagonist concentration d1->d2 d3 10. Calculate IC₅₀ value using non-linear regression d2->d3 Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis p1 1. Prepare cell membranes from cells overexpressing PTH1R p2 2. Determine protein concentration of membrane preparation p1->p2 b1 3. In a multi-well plate, combine: - Cell membranes - Radioligand (e.g., ¹²⁵I-PTH(1-34)) - Unlabeled antagonist (serial dilutions) p2->b1 b2 4. Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled ligand) b3 5. Incubate to allow binding to reach equilibrium (e.g., 60-90 min at 30°C) b1->b3 s1 6. Rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters b3->s1 s2 7. Wash filters with ice-cold buffer to remove unbound radioligand s1->s2 s3 8. Measure radioactivity retained on filters using a scintillation or gamma counter s2->s3 a1 9. Plot % specific binding vs. antagonist concentration s3->a1 a2 10. Calculate IC₅₀ and then Kᵢ using the Cheng-Prusoff equation a1->a2

References

Navigating the Solubility of (Tyr34)-PTH (7-34) Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with (Tyr34)-Parathyroid Hormone (7-34) amide, ensuring its proper dissolution is a critical first step for reliable and reproducible experimental outcomes. This guide provides a comprehensive resource for selecting appropriate buffers, troubleshooting common solubility issues, and understanding the key factors governing the behavior of this peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for dissolving (Tyr34)-PTH (7-34) amide?

A1: For initial solubilization, sterile, distilled water is a good starting point, as the peptide is generally water-soluble.[1] However, for optimal and consistent results, using a buffered solution is highly recommended. A common initial approach is to use a dilute acidic buffer, such as 0.1 M acetic acid, particularly if the peptide proves difficult to dissolve in water alone.

Q2: How does the isoelectric point (pI) of (Tyr34)-PTH (7-34) amide influence buffer selection?

A2: The theoretical isoelectric point (pI) of a peptide is the pH at which it has no net electrical charge, leading to minimal solubility and a higher tendency for aggregation. The calculated theoretical pI for (Tyr34)-PTH (7-34) amide is approximately 10.5, indicating it is a basic peptide. To ensure maximum solubility, it is crucial to use a buffer with a pH at least one to two units away from the pI. Therefore, acidic buffers (pH < 9.5) are generally recommended.

Q3: What are some recommended buffers for different applications?

A3: The choice of buffer will depend on your specific experimental needs. Below is a summary of recommended buffers for various applications.

ApplicationRecommended BufferKey ComponentspHNotes
General Stock Solution 0.1 M Acetic AcidAcetic Acid~2.9Useful for initial solubilization and long-term storage at -20°C or -80°C.
In Vitro Cell-Based Assays Phosphate-Buffered Saline (PBS)NaCl, KCl, Na2HPO4, KH2PO47.4Ensure the final concentration of the peptide in the assay medium is compatible with the cells.
Receptor Binding Assays HEPES-based Buffer20mM HEPES, 100mM NaCl, 3mM MgSO4, 20% glycerol, 3 mg/mL BSA7.4Components can be adjusted based on specific receptor requirements. The presence of BSA can help prevent non-specific binding and peptide adsorption to surfaces.
In Vivo Studies Saline with additives0.9% NaCl, 2.5% sucrose, 2% BSA~7.0The peptide should first be dissolved in a small amount of 0.1 M acetic acid and then diluted into the infusion buffer.

Q4: My (Tyr34)-PTH (7-34) amide is difficult to dissolve. What should I do?

A4: If you encounter solubility issues, please refer to the Troubleshooting Guide below. Common reasons for poor solubility include using a buffer with a pH close to the peptide's pI, insufficient mixing, or the presence of strong secondary structures.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peptide does not dissolve in water. The peptide may require a more acidic environment to become fully protonated and soluble.Try dissolving the peptide in a small amount of 0.1 M acetic acid. Once dissolved, you can dilute it with your desired aqueous buffer.
Solution is cloudy or contains visible precipitates. The buffer pH may be too close to the peptide's pI (~10.5), leading to aggregation.Ensure your buffer pH is well below 9.5. You can also try gentle sonication in a water bath to aid dissolution. Avoid vigorous vortexing, which can cause aggregation.
Peptide precipitates after dilution in a neutral buffer (e.g., PBS). The sudden change in pH can cause the peptide to fall out of solution.Add the acidic stock solution of the peptide drop-wise to the gently vortexing neutral buffer. This gradual change in pH can help maintain solubility.
Inconsistent results between experiments. The peptide may be adsorbing to plasticware or undergoing degradation.Prepare fresh solutions for each experiment. Consider using low-retention microcentrifuge tubes. Including a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in your buffer can also minimize non-specific binding.

Experimental Protocols

Standard Reconstitution Protocol
  • Equilibrate the Vial: Before opening, allow the lyophilized peptide vial to come to room temperature for at least 15-20 minutes to prevent condensation.

  • Initial Solubilization: Add the required volume of sterile, distilled water or 0.1 M acetic acid to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Mixing: Gently swirl or pipette the solution up and down to dissolve the peptide. If necessary, sonicate the vial in a cool water bath for short periods (10-20 seconds). Avoid vigorous vortexing.

  • Dilution (if necessary): For your working solution, slowly add the peptide stock solution to your final buffer with gentle mixing.

  • Storage: For short-term storage (up to 5 days), keep the reconstituted peptide at 4°C.[1] For long-term storage, aliquot the stock solution into low-retention tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Visualizing Key Processes

To further aid in your experimental design, the following diagrams illustrate the recommended workflow for peptide solubilization and a simplified overview of the PTH signaling pathway.

G Workflow for Dissolving (Tyr34)-PTH (7-34) amide cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start: Lyophilized Peptide equilibrate Equilibrate vial to Room Temperature start->equilibrate add_solvent Add Sterile Water or 0.1M Acetic Acid equilibrate->add_solvent gentle_mix Gentle Mixing / Sonication add_solvent->gentle_mix check_sol Check for Complete Dissolution gentle_mix->check_sol check_sol->gentle_mix Cloudy/Precipitate stock_sol Stock Solution (1 mg/mL) check_sol->stock_sol Clear Solution aliquot Aliquot into Low-Retention Tubes stock_sol->aliquot working_sol Prepare Working Solution in Final Buffer stock_sol->working_sol store Store at -20°C or -80°C aliquot->store end Ready for Experiment working_sol->end PTH_Signaling Simplified PTH/PTHrP Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTH (Tyr34)-PTH (7-34) amide (Antagonist) PTHR1 PTH/PTHrP Receptor (PTHR1) PTH->PTHR1 Binds to AC Adenylate Cyclase PTHR1->AC Activates PLC Phospholipase C PTHR1->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA response Cellular Response (e.g., Gene Expression, Ion Transport) PKA->response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC Ca->response PKC->response

References

minimizing non-specific binding of PTH antagonists in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) during parathyroid hormone (PTH) antagonist receptor assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is non-specific binding (NSB) and why is it a problem in PTH antagonist receptor assays?

A1: Non-specific binding refers to the binding of a PTH antagonist to components other than the intended PTH receptor (PTHR1), such as lipids, other proteins, and the assay apparatus itself (e.g., filter plates, tubes).[1] This is problematic because high NSB can obscure the specific binding signal, leading to an underestimation of the antagonist's affinity and potency.[1] Ideally, non-specific binding should account for less than 50% of the total binding observed.

Q2: My assay is showing high non-specific binding. What are the common causes and how can I reduce it?

A2: High non-specific binding is a frequent issue. The following table outlines common causes and recommended solutions.

Potential Cause Troubleshooting Steps
Antagonist Properties - Hydrophobicity: Hydrophobic antagonists tend to exhibit higher NSB. If possible, consider using a more hydrophilic analog. - Concentration: High concentrations of the antagonist can lead to increased NSB. Use the lowest possible concentration that still provides a detectable signal. - Purity: Impurities in the antagonist preparation can contribute to NSB. Ensure the purity of your antagonist is high.
Assay Conditions - Incubation Time & Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, ensure that the specific binding reaches equilibrium. - Buffer Composition: Optimize the assay buffer by including blocking agents or adjusting the salt concentration.[2]
Assay Components - Plates and Filters: Antagonists can bind to the plastic of microplates or the filter material. Pre-coating plates and filters with a blocking agent can significantly reduce this type of NSB.[1] - Insufficient Blocking: The blocking agent may not be optimal or used at a sufficient concentration.
Washing Steps - Ineffective Washing: Inadequate washing can leave unbound antagonist behind, contributing to high background. Increase the number and/or volume of washes with ice-cold wash buffer.

Q3: How do I choose the right blocking agent for my PTH antagonist assay?

A3: The choice of blocking agent is critical and may require empirical testing. Here are some common options:

  • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can be added to the assay buffer and used to pre-coat plates and filters.[3] It works by blocking potential non-specific binding sites on surfaces.

  • Polyethyleneimine (PEI): PEI is particularly effective for reducing the binding of radiolabeled ligands to glass fiber filters.[1] It is common practice to pre-soak filters in a dilute PEI solution.[1]

  • Non-fat Dry Milk: While a cost-effective option, it can sometimes interfere with certain assays, especially those involving phosphorylated proteins.

  • Fish Gelatin: This can be a good alternative to BSA, particularly in immunoassays, as it is a non-mammalian protein and can reduce cross-reactivity.[4]

It is recommended to test different blocking agents and concentrations to determine the most effective one for your specific antagonist and assay system.[3]

Q4: Can detergents like Tween-20 or Triton X-100 help reduce non-specific binding?

A4: Yes, non-ionic detergents can be beneficial. Low concentrations of detergents like Tween-20 or Triton X-100 in the assay or wash buffer can help to disrupt non-specific hydrophobic interactions.[5] However, it is important to optimize the concentration, as high levels of detergent can also disrupt specific binding or interfere with cell membranes in whole-cell assays.[6][7]

Q5: What are the key differences in addressing non-specific binding for peptide versus non-peptide PTH antagonists?

A5: While the general principles are the same, there are some specific considerations:

  • Peptide Antagonists: Peptides can be "sticky" and adsorb to surfaces. Using low-binding plastics and including detergents or carrier proteins like BSA in all solutions can help mitigate this. The charge of the peptide can also influence NSB, so optimizing the pH of the buffer can be beneficial.

  • Non-Peptide Antagonists: These are often more hydrophobic than peptide antagonists, making non-specific partitioning into the cell membrane or binding to hydrophobic pockets on proteins a greater concern. The use of detergents and optimizing the concentration of the antagonist are particularly important for these molecules.

Experimental Protocols

Protocol 1: Membrane Preparation from HEK293 Cells Expressing PTH1R

This protocol describes the preparation of cell membranes for use in PTH antagonist binding assays.

Materials:

  • HEK293 cells stably expressing PTH1R[8]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors), ice-cold

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

Procedure:

  • Grow HEK293-PTH1R cells to confluence in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Store the membrane aliquots at -80°C until use.[1]

Protocol 2: Radioligand Binding Assay for a PTH Antagonist

This protocol outlines a typical competition binding assay to determine the affinity of a PTH antagonist.

Materials:

  • PTH1R membrane preparation (from Protocol 1)

  • Radiolabeled PTH agonist (e.g., [125I]-PTH(1-34))

  • Unlabeled PTH antagonist (test compound)

  • Unlabeled PTH agonist (for determining non-specific binding)

  • Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 0.5% BSA)[1]

  • Wash Buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA), ice-cold[1]

  • 96-well filter plates (e.g., GF/C)

  • 0.33% Polyethyleneimine (PEI) solution[1]

  • Scintillation fluid and counter

Procedure:

  • Filter Plate Pre-treatment: Pre-soak the 96-well filter plate with 0.33% PEI for 30 minutes at room temperature.[1] Wash the plate with assay buffer before use.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation + Radiolabeled PTH agonist + Binding Buffer.

    • Non-Specific Binding: Membrane preparation + Radiolabeled PTH agonist + a high concentration of Unlabeled PTH agonist.

    • Competition: Membrane preparation + Radiolabeled PTH agonist + varying concentrations of the PTH antagonist.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of the plate through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from all other counts to obtain specific binding. Plot the specific binding as a function of the antagonist concentration to determine the IC50, which can then be used to calculate the antagonist's affinity (Ki).

Quantitative Data Summary

The following tables provide a summary of typical concentrations and conditions used in PTH receptor binding assays.

Table 1: Typical Reagent Concentrations

Reagent Typical Concentration Range Reference
Radiolabeled PTH AgonistAt or below the Kd value[2]
Membrane Protein100-500 µg per well[1]
Unlabeled Competitor (for NSB)100-1000 fold excess over radioligand[9]
BSA in Binding Buffer0.1% - 1%[1]
PEI for Filter Pre-treatment0.3% - 0.5%[1]
Tween-20 in Wash Buffer0.05% - 0.1%[5]

Table 2: Typical Assay Parameters

Parameter Typical Range/Condition Reference
Incubation Time60 - 120 minutes[1]
Incubation TemperatureRoom Temperature or 37°C[10]
Wash Buffer Temperature4°C (ice-cold)[1]
Number of Washes3 - 5[1]

Visualizations

PTH1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH_Antagonist PTH Antagonist PTH1R PTH1 Receptor (GPCR) PTH_Antagonist->PTH1R PTH PTH / PTHrP PTH->PTH1R G_Protein G Protein (Gs/Gq) PTH1R->G_Protein AC Adenylyl Cyclase G_Protein->AC Gs PLC Phospholipase C G_Protein->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Calcium Homeostasis) PKA->Cellular_Response PKC->Cellular_Response

Caption: PTH1R Signaling Pathway and Antagonist Inhibition.

Experimental_Workflow start Start prep_membranes Prepare PTH1R Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-Specific Binding - Competition prep_membranes->setup_assay pretreat_filters Pre-treat Filter Plates (e.g., with PEI) pretreat_filters->setup_assay incubate Incubate (e.g., 60-120 min at RT) setup_assay->incubate filter_wash Filter and Wash (3-4x with ice-cold buffer) incubate->filter_wash count Dry Filters and Count Radioactivity filter_wash->count analyze Analyze Data: - Subtract NSB - Determine IC50/Ki count->analyze end End analyze->end

Caption: Workflow for a PTH Antagonist Radioligand Binding Assay.

References

Validation & Comparative

Potency Showdown: (Tyr34)-PTH (7-34) Amide vs. [D-Trp12,Tyr34]-pTH (7-34) Amide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of parathyroid hormone (PTH) research, particularly in the development of therapeutic agents for conditions like hypercalcemia, the comparative potency of PTH receptor antagonists is of paramount importance. This guide provides a detailed comparison of two such antagonists: (Tyr34)-PTH (7-34) amide and its analogue, [D-Trp12,Tyr34]-pTH (7-34) amide. The inclusion of a D-Tryptophan at position 12 in the latter has been shown to significantly enhance its antagonistic properties.

Executive Summary

Experimental data robustly demonstrates that [D-Trp12,Tyr34]-pTH (7-34) amide is a significantly more potent antagonist of the PTH receptor compared to (Tyr34)-PTH (7-34) amide. The substitution of Glycine with D-Tryptophan at position 12 results in a substantial increase in receptor binding affinity and a more effective inhibition of PTH-stimulated adenylyl cyclase activity. Specifically, studies have shown the [D-Trp12,Tyr34] analogue to be approximately 12-fold more potent in inhibiting PTH binding to its receptor and 13 to 27-fold more potent in blocking the subsequent intracellular signaling cascade.[1]

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the potency of the two PTH antagonists. The data is primarily derived from competitive binding assays and adenylyl cyclase activation assays performed in bovine renal cortical membranes and rat osteosarcoma (ROS 17/2.8) cells.

Table 1: PTH Receptor Binding Affinity

AntagonistKi (nM) in Bovine Renal Cortical MembranesFold Potency Increase
(Tyr34)-PTH (7-34) amide~828 (estimated)1x
[D-Trp12,Tyr34]-pTH (7-34) amide6912x[1]

Note: The Ki for (Tyr34)-PTH (7-34) amide is estimated based on the 12-fold lower potency reported by Goldman et al. (1988) relative to [D-Trp12,Tyr34]-pTH (7-34) amide.

Table 2: Inhibition of PTH-Stimulated Adenylyl Cyclase Activity

AntagonistFold Potency Increase in Inhibiting Adenylyl Cyclase
(Tyr34)-PTH (7-34) amide1x
[D-Trp12,Tyr34]-pTH (7-34) amide13-27x[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the PTH antagonists for the PTH receptor.

Materials:

  • Bovine kidney cortex plasma membranes

  • Radiolabeled PTH analogue (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH-(1-34)NH₂)

  • Unlabeled PTH antagonists: (Tyr34)-PTH (7-34) amide and [D-Trp12,Tyr34]-pTH (7-34) amide

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Bovine kidney cortex is homogenized, and plasma membranes are isolated by differential centrifugation.

  • A constant concentration of the radiolabeled PTH analogue is incubated with increasing concentrations of the unlabeled PTH antagonists in the assay buffer.

  • The incubation is carried out at a specific temperature (e.g., 22°C) for a set duration to reach binding equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the ability of the PTH antagonists to inhibit PTH-stimulated intracellular cyclic AMP (cAMP) production.

Materials:

  • Rat osteosarcoma (ROS 17/2.8) cells or bovine renal cortical membranes

  • PTH agonist (e.g., bPTH-(1-34))

  • PTH antagonists: (Tyr34)-PTH (7-34) amide and [D-Trp12,Tyr34]-pTH (7-34) amide

  • Assay Buffer (e.g., containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor like IBMX, and Mg²⁺)

  • cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay)

Procedure:

  • ROS 17/2.8 cells are cultured to confluence, or bovine renal cortical membranes are prepared as described above.

  • The cells or membranes are pre-incubated with varying concentrations of the PTH antagonists.

  • A fixed, stimulatory concentration of the PTH agonist is then added to the reaction mixture.

  • The incubation is carried out for a specific time at 37°C.

  • The reaction is terminated, and the amount of cAMP produced is measured using a commercially available cAMP assay kit.

  • The concentration of the antagonist that inhibits 50% of the PTH-stimulated cAMP production (IC50) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a generalized experimental workflow.

PTH_Signaling_Pathway cluster_receptor Cell Membrane PTHR PTHR1 G_protein Gs Protein PTHR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates PTH_Agonist PTH Agonist PTH_Agonist->PTHR Binds and Activates Antagonist PTH Antagonist ((Tyr34)-PTH (7-34) amide or [D-Trp12,Tyr34]-pTH (7-34) amide) Antagonist->PTHR Competitively Inhibits Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: PTH Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion prep_cells Prepare Cells/Membranes (e.g., ROS 17/2.8 or Bovine Renal Membranes) binding_assay Competitive Binding Assay prep_cells->binding_assay ac_assay Adenylyl Cyclase Assay prep_cells->ac_assay prep_reagents Prepare Reagents (Radioligand, Agonist, Antagonists) prep_reagents->binding_assay prep_reagents->ac_assay measure_binding Measure Radioactivity binding_assay->measure_binding measure_cAMP Measure cAMP Levels ac_assay->measure_cAMP calc_ic50 Calculate IC50 measure_binding->calc_ic50 measure_cAMP->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki compare_potency Compare Potency calc_ic50->compare_potency calc_ki->compare_potency

Caption: General experimental workflow for comparing PTH antagonist potency.

Conclusion

The substitution of Glycine at position 12 with a D-Tryptophan residue in the (Tyr34)-PTH (7-34) amide structure confers a significant increase in antagonistic potency. The resulting analogue, [D-Trp12,Tyr34]-pTH (7-34) amide, exhibits enhanced binding to the PTH receptor and a more profound inhibition of PTH-stimulated adenylyl cyclase activity. This makes it a more effective tool for researchers studying PTH receptor signaling and a more promising candidate for the development of therapeutics targeting PTH-mediated pathways.

References

A Comparative Guide to the In-Vivo Efficacy of Parathyroid Hormone (PTH) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vivo efficacy of prominent parathyroid hormone (PTH) antagonists. The information presented is collated from various preclinical studies, offering a valuable resource for researchers in the fields of endocrinology, bone biology, and pharmacology. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental workflows to facilitate a clear understanding of the comparative performance of these compounds.

Introduction to PTH Antagonists

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. Its actions are mediated primarily through the PTH receptor 1 (PTH1R), a G protein-coupled receptor. Dysregulation of PTH signaling is implicated in various disorders, including hyperparathyroidism and humoral hypercalcemia of malignancy. PTH antagonists are compounds that block the action of PTH at its receptor, offering therapeutic potential for these conditions. This guide focuses on the in-vivo efficacy of several peptide and small-molecule PTH antagonists.

Comparative In-Vivo Efficacy of PTH Antagonists

The following tables summarize the in-vivo effects of different PTH antagonists on key physiological parameters. It is important to note that the experimental conditions, including the animal models and dosing regimens, may vary between studies, which should be considered when making direct comparisons.

Table 1: Peptide-Based PTH Antagonists
AntagonistAnimal ModelKey Efficacy EndpointsObservationsCitations
[Tyr34]bPTH-(7-34) amide Vitamin D-deficient thyroparathyroidectomized (TPTX) ratsUrinary phosphate and cAMP excretion, 1α-hydroxylase activityDose-dependent inhibition of PTH-stimulated phosphate and cAMP excretion. Partial inhibition at a 5:1 antagonist-to-PTH molar ratio. Complete inhibition of 1α-hydroxylase activity at a 25:1 molar ratio.[1]
[Nle8,18, D-Trp12, Tyr34]bPTH(7-34)NH2 Thyroparathyroidectomized (TPTX) ratsSerum calcium levelsDose-dependent inhibition of PTH-stimulated calcemic response. A 200-fold molar excess resulted in an 84% decline in serum calcium. A 10:1 antagonist-to-agonist molar ratio led to a 40-50% inhibition.[2][3]
[D-Trp12,Tyr34]bPTH-(7-34)NH2 Hypercalcemic athymic nude mice with human squamous cell carcinomaSerum calcium levelsNo significant effect on serum calcium levels was observed in this model of hypercalcemia of malignancy. Inactivation by plasma has been suggested as a potential reason for the lack of in-vivo efficacy in this context.[4]
Table 2: Small-Molecule PTH Antagonists (Calcilytics)
AntagonistAnimal ModelKey Efficacy EndpointsObservationsCitations
NPS 2143 Ovariectomized (OVX) rats (osteopenic model)Plasma PTH levels, bone turnover, bone mineral density (BMD)Caused a sustained increase in plasma PTH levels and a dramatic increase in bone turnover. No net change in bone mineral density was observed.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following protocol outlines a common in-vivo model used for evaluating PTH antagonists.

Thyroparathyroidectomized (TPTX) Rat Model for Hypercalcemia Induction

This model is widely used to assess the efficacy of PTH antagonists in a controlled environment where endogenous PTH and calcitonin are absent.

1. Animal Model:

  • Male Sprague-Dawley rats, typically weighing 200-250g.

  • Animals are housed in a controlled environment with a standard diet and access to water ad libitum.

2. Surgical Procedure (Thyroparathyroidectomy):

  • Rats are anesthetized.

  • A midline incision is made in the neck to expose the thyroid and parathyroid glands.

  • The thyroid and parathyroid glands are carefully dissected and removed.

  • Successful surgery is often confirmed by a drop in serum calcium levels post-operatively.

3. Post-Operative Care:

  • Animals are allowed to recover for a specified period, often 24-48 hours.

  • To prevent severe hypocalcemia, drinking water may be supplemented with calcium chloride.

4. Experimental Procedure for Antagonist Evaluation:

  • Catheterization: Catheters are implanted in the jugular vein for infusions and in the carotid artery or tail vein for blood sampling.

  • Infusion:

    • A continuous intravenous infusion of a PTH agonist (e.g., PTH(1-34)) is administered to induce a controlled state of hypercalcemia.

    • The PTH antagonist is co-infused or administered as a bolus prior to or during the agonist infusion, depending on the study design. Different dose ratios of antagonist to agonist are typically evaluated.

  • Blood Sampling: Blood samples are collected at regular intervals to measure serum calcium, phosphate, and other relevant biomarkers.

  • Urine Collection: In some studies, urine is collected to measure urinary excretion of phosphate and cyclic AMP (cAMP).

5. Biochemical Analysis:

  • Serum and urine samples are analyzed for calcium, phosphate, and cAMP levels using standard laboratory techniques.

Signaling Pathways and Experimental Workflow

PTH Receptor 1 (PTH1R) Signaling Pathway

The following diagram illustrates the primary signaling cascades activated by the PTH1R upon binding of PTH. PTH antagonists competitively inhibit these pathways.

PTH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_arrestin β-Arrestin Pathway PTH1R PTH1R Gs Gs PTH1R->Gs Gq Gq PTH1R->Gq beta_arrestin β-Arrestin PTH1R->beta_arrestin recruits PTH PTH PTH->PTH1R binds & activates Antagonist PTH Antagonist Antagonist->PTH1R binds & blocks AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Activation PKA->CREB PLC Phospholipase C Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC ERK ERK Activation beta_arrestin->ERK

Caption: PTH1R signaling pathways activated by PTH and inhibited by antagonists.

Experimental Workflow for In-Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the in-vivo efficacy of a PTH antagonist.

Experimental_Workflow start Start animal_prep Animal Preparation (TPTX Rat Model) start->animal_prep grouping Randomization into Treatment Groups (Vehicle, Agonist, Antagonist + Agonist) animal_prep->grouping treatment Drug Administration (Intravenous Infusion) grouping->treatment sampling Serial Blood & Urine Collection treatment->sampling analysis Biochemical Analysis (Serum Ca2+, Urinary Phosphate, cAMP) sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating PTH antagonist efficacy in vivo.

References

Unveiling the Antagonistic Potency: A Comparative Guide to (Tyr34)-PTH (7-34) Amide's Inhibition of cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of parathyroid hormone (PTH) receptor antagonists, this guide provides a comprehensive comparison of (Tyr34)-PTH (7-34) amide and its alternatives in inhibiting cyclic adenosine (B11128) monophosphate (cAMP) production. This analysis is supported by experimental data and detailed protocols to aid in the selection of appropriate research tools.

The peptide (Tyr34)-PTH (7-34) amide is a well-established antagonist of the parathyroid hormone receptor 1 (PTH1R). Its inhibitory effect on PTH-stimulated cAMP signaling has been validated in numerous studies. This guide delves into the quantitative aspects of this inhibition, comparing it with other notable PTH receptor antagonists and outlining the methodologies used to ascertain these effects.

Comparative Inhibitory Potency of PTH Receptor Antagonists

The primary mechanism by which PTH receptor antagonists function is by competitively binding to the PTH1R, thereby preventing the agonist (e.g., PTH(1-34)) from activating the receptor and initiating the downstream signaling cascade that leads to cAMP production. The efficacy of these antagonists is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.

Several studies have characterized the inhibitory properties of (Tyr34)-PTH (7-34) amide and its analogs. For instance, the introduction of a D-Tryptophan at position 12, creating (D-Trp12,Tyr34)bPTH(7-34)NH2, has been shown to be a highly potent antagonist of both PTH and PTH-related protein (PTHrP) effects on cAMP synthesis in renal cells.[1] This analog markedly attenuates the cAMP response to PTH or PTHrP in a concentration-dependent manner.[1]

Below is a summary of the inhibitory potencies of various PTH receptor antagonists on agonist-stimulated cAMP accumulation, compiled from multiple studies.

AntagonistAgonistCell LineIC50 (nM)Reference
[Deg(1,3),Bpa(2),M]PTH(1-21)PTH(1-34)ROS 17/2.8700[2]
[Deg(1,3),Bpa(2),M]PTH(1-15)PTH(1-34)ROS 17/2.82600[2]
PTHrP(5-36)PTH(1-34)ROS 17/2.836[2]
[D-Trp12,Tyr34]bPTH(7-34)PTH(1-34)HEK293Not explicitly stated, but shown to inhibit[3]
[Nle8,18,Tyr34]bPTH(3–34)hPTH(1–34)HEK293Not explicitly stated, but shown to inhibit[3]

It is important to note that the inhibitory potency of these antagonists can vary depending on the agonist used, the cell type, and the specific experimental conditions.

Visualizing the Molecular Interactions and Experimental Process

To better understand the underlying mechanisms and the methods used to evaluate these antagonists, the following diagrams illustrate the PTH signaling pathway and a typical experimental workflow for assessing cAMP inhibition.

PTH_Signaling_Pathway cluster_membrane Cell Membrane PTHR PTH1 Receptor G_Protein Gs Protein PTHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts PTH PTH (Agonist) PTH->PTHR Binds & Activates Antagonist (Tyr34)-PTH (7-34) amide (Antagonist) Antagonist->PTHR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: PTH signaling pathway and antagonist inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture Cells (e.g., HEK293, ROS 17/2.8) Cell_Plating 2. Plate Cells in Assay Plates Cell_Culture->Cell_Plating Pre_incubation 3. Pre-incubate with Phosphodiesterase Inhibitor (optional) Cell_Plating->Pre_incubation Antagonist_Addition 4. Add (Tyr34)-PTH (7-34) amide or other antagonists Pre_incubation->Antagonist_Addition Agonist_Addition 5. Add PTH Agonist (e.g., PTH(1-34)) Antagonist_Addition->Agonist_Addition Incubation 6. Incubate for a defined period (e.g., 30 minutes) Agonist_Addition->Incubation Cell_Lysis 7. Lyse Cells Incubation->Cell_Lysis cAMP_Assay 8. Measure intracellular cAMP levels (e.g., RIA, ELISA) Cell_Lysis->cAMP_Assay Data_Analysis 9. Analyze Data (Calculate IC50 values) cAMP_Assay->Data_Analysis

Caption: Experimental workflow for cAMP inhibition assay.

Detailed Experimental Protocols

A standardized protocol is crucial for the reliable comparison of antagonist potency. The following is a generalized methodology for assessing the inhibitory effect of PTH antagonists on cAMP accumulation, based on common practices in the field.[3][4]

Objective: To determine the IC50 value of (Tyr34)-PTH (7-34) amide and other antagonists in inhibiting PTH-stimulated cAMP production in a specific cell line.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells expressing the PTH1 receptor or Rat Osteosarcoma (ROS 17/2.8) cells with endogenous PTH1R expression.

  • PTH Agonist: Human PTH(1-34) or Bovine PTH(1-34).

  • PTH Antagonist: (Tyr34)-PTH (7-34) amide and other test antagonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Cell Lysis Buffer.

  • cAMP Assay Kit: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for cAMP quantification.

Procedure:

  • Cell Culture and Plating: Culture the chosen cell line under standard conditions. Seed the cells into multi-well plates and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-30 minutes) at 37°C.[3]

  • Antagonist Treatment: Add varying concentrations of the PTH antagonist to the wells.

  • Agonist Stimulation: Immediately after adding the antagonist, add a fixed concentration of the PTH agonist (typically a concentration that elicits a submaximal to maximal cAMP response, e.g., EC80).

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive immunoassay (RIA or ELISA) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

(Tyr34)-PTH (7-34) amide and its derivatives are effective inhibitors of PTH-stimulated cAMP production. The quantitative data presented, alongside the detailed experimental protocols and visual diagrams, provide a solid foundation for researchers to understand, compare, and select the most suitable PTH receptor antagonist for their specific research needs. The choice of antagonist will ultimately depend on the required potency, the experimental system, and the specific scientific question being addressed.

References

Confirming PTH Receptor Blockade: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the effective blockade of the Parathyroid Hormone (PTH) receptor 1 (PTHR1) is a critical step in the development of new therapeutics for disorders like hyperparathyroidism and osteoporosis. This guide provides a comprehensive comparison of key biochemical assays used to quantify the activity of PTHR1 antagonists, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.

The PTHR1, a class B G protein-coupled receptor (GPCR), plays a pivotal role in calcium and phosphate (B84403) homeostasis. Its activation by PTH or PTH-related peptide (PTHrP) triggers a cascade of intracellular signaling events, primarily through the Gs/adenylyl cyclase/cAMP and Gq/phospholipase C/IP3 pathways. Consequently, assays to confirm receptor blockade focus on measuring the inhibition of these downstream signals or the displacement of ligand binding.

Comparative Analysis of PTHR1 Antagonist Potency

The efficacy of PTHR1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in binding assays or their half-maximal effective concentration (EC50) in functional assays. The following table summarizes quantitative data for commonly used PTHR1 antagonists across various biochemical assays.

AntagonistAssay TypeTarget Pathway/MoleculeCell LineIC50 / EC50 (nM)Reference
[Nle8,18,Tyr34]bPTH(3-34)amide Competitive BindingPTHR1 BindingHEK293~36[1]
cAMP AccumulationGs/cAMPHEK293-[2]
PTHrP(7-34) Competitive BindingPTHR1 BindingSaOS-284[3]
cAMP AccumulationGs/cAMP--[3]
ERK1/2 PhosphorylationMAPKHEK293-[4]
[Deg1,3,Bpa2,M]PTH(1-15) Competitive BindingPTHR1 J-DomainHKRK-B7100-700[1]
cAMP AccumulationGs/cAMPROS 17/2.82600[1]
SW106 Competitive BindingPTHR1B28-[5]
cAMP AccumulationGs/cAMPB28~10-fold weaker than against DPC-AJ1951[5]

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including the cell line, radioligand or agonist concentration, and assay format. The data presented here is for comparative purposes.

Key Biochemical Assays for PTHR1 Blockade

The selection of an appropriate assay depends on the specific research question, available resources, and desired throughput. The following sections detail the principles and protocols for the most common biochemical assays.

Competitive Radioligand Binding Assay

Principle: This assay directly measures the ability of a test compound (antagonist) to compete with a radiolabeled ligand for binding to the PTHR1. The amount of radioactivity detected is inversely proportional to the binding affinity of the antagonist.

Experimental Workflow:

prep Prepare Cell Membranes Expressing PTHR1 incubation Incubate Membranes, Radioligand, and Antagonist to Reach Equilibrium prep->incubation radioligand Prepare Radiolabeled PTH Analog (e.g., 125I-PTH(1-34)) radioligand->incubation antagonist Prepare Serial Dilutions of Test Antagonist antagonist->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration detection Quantify Radioactivity of Bound Ligand filtration->detection analysis Calculate IC50 (Inhibitory Concentration 50%) detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells expressing PTHR1 (e.g., HEK293, SaOS-2) to confluency.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[6] Determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled antagonist.

    • Add a fixed concentration of the radiolabeled PTH analog (e.g., ¹²⁵I-PTH(1-34)).[6]

    • Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[6][7]

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[6]

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.[6]

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

cAMP Accumulation Assay

Principle: This functional assay measures the ability of an antagonist to inhibit the PTH-induced production of cyclic AMP (cAMP), a second messenger generated upon Gs protein activation. Common formats for this assay include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen.

PTHR1 Gs Signaling Pathway:

PTH PTH/PTHrP PTHR1 PTHR1 PTH->PTHR1 Binds Gs Gs Protein PTHR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: PTHR1-mediated Gs signaling pathway leading to cAMP production.

Detailed Protocol (TR-FRET format):

  • Cell Preparation:

    • Plate cells expressing PTHR1 in a suitable assay plate and culture overnight.

    • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).[2]

  • Compound Addition:

    • Add increasing concentrations of the antagonist to the wells.

    • Add a fixed, sub-maximal concentration of a PTHR1 agonist (e.g., PTH(1-34)) to all wells except the basal control.

    • Include controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only).

  • Incubation and Lysis:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[2]

    • Lyse the cells by adding a lysis buffer containing the TR-FRET reagents (e.g., a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Detection and Analysis:

    • Incubate the plate in the dark to allow the immunoassay to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader with appropriate filters. The signal is inversely proportional to the amount of cAMP produced.

    • Calculate the percentage of inhibition of the agonist-stimulated response for each antagonist concentration.

    • Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

IP-One Assay for Gq Signaling

Principle: The IP-One assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3), which is produced upon Gq protein activation. This assay is used to assess the blockade of the Gq-coupled signaling pathway of PTHR1.

PTHR1 Gq Signaling Pathway:

PTH PTH/PTHrP PTHR1 PTHR1 PTH->PTHR1 Binds Gq Gq Protein PTHR1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release IP3->Ca Induces PKC Protein Kinase C DAG->PKC Activates

Caption: PTHR1-mediated Gq signaling pathway.

Detailed Protocol (HTRF format):

  • Cell Preparation:

    • Plate cells expressing PTHR1 in an assay plate and culture overnight.

    • Remove the culture medium and add stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[8]

  • Compound Addition:

    • Add increasing concentrations of the antagonist.

    • Add a fixed concentration of a PTHR1 agonist.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for IP1 accumulation.[9]

    • Lyse the cells and add the HTRF detection reagents (an IP1-d2 conjugate and a europium cryptate-labeled anti-IP1 antibody).[9]

  • Detection and Analysis:

    • Incubate the plate at room temperature.

    • Measure the HTRF signal. The signal is inversely proportional to the amount of IP1.[10]

    • Calculate and plot the percentage of inhibition to determine the EC50 value.

ERK1/2 Phosphorylation Assay

Principle: Activation of PTHR1 can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. The blockade of this phosphorylation event can be quantified, typically by Western blotting or cell-based immunoassays.

Experimental Workflow (Western Blot):

cell_prep Culture and Serum-Starve Cells Expressing PTHR1 treatment Treat Cells with Antagonist Followed by Agonist cell_prep->treatment lysis Lyse Cells and Determine Protein Concentration treatment->lysis sds_page Separate Proteins by SDS-PAGE lysis->sds_page transfer Transfer Proteins to a Membrane (e.g., PVDF) sds_page->transfer blocking Block Membrane to Prevent Non-specific Binding transfer->blocking probing Probe with Primary Antibodies (anti-pERK1/2, anti-total ERK1/2) blocking->probing secondary_ab Incubate with Secondary Antibody probing->secondary_ab detection Detect Chemiluminescent Signal secondary_ab->detection analysis Quantify Band Intensities and Normalize pERK to Total ERK detection->analysis

References

A Comparative Analysis of (Tyr34)-PTH (7-34) Amide and PTHrP Antagonists at the PTH1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic parathyroid hormone (PTH) fragment, (Tyr34)-PTH (7-34) amide, and various parathyroid hormone-related protein (PTHrP) antagonists. Both classes of molecules are crucial tools in endocrinology research and hold therapeutic potential for conditions such as hypercalcemia of malignancy. This document outlines their comparative binding affinities, antagonist potencies, and in vivo effects, supported by experimental data and detailed methodologies.

Introduction to PTH1 Receptor Antagonists

The parathyroid hormone 1 receptor (PTH1R), a class B G-protein coupled receptor, is a key regulator of calcium and phosphate (B84403) homeostasis. It is activated by both parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP)[1][2]. N-terminally truncated analogs of PTH and PTHrP, such as (Tyr34)-PTH (7-34) amide and various PTHrP fragments, act as competitive antagonists by binding to the PTH1R without initiating downstream signaling, thereby blocking the effects of the endogenous ligands[3][4]. These antagonists are invaluable for studying the physiological roles of PTH and PTHrP and for developing treatments for diseases characterized by excessive PTH1R activation.

Comparative Quantitative Data

The following tables summarize the binding affinities and antagonist potencies of (Tyr34)-PTH (7-34) amide and selected PTHrP antagonists for the PTH1 receptor. The data has been compiled from various in vitro studies.

Table 1: Comparative Binding Affinity (Ki) at the PTH1 Receptor
CompoundKi (nM)Cell/Tissue TypeCommentsReference
(D-Trp12,Tyr34)-PTH (7-34) amide69Bovine renal cortical membranePotent competitive antagonist.[5][6]
[D-Trp12,Tyr34]bPTH(7-34)45Not SpecifiedHigher affinity than PTHrP(7-34).[7]
PTHrP(7-34)65Not SpecifiedRepresentative of the PTHrP antagonist class.[7]
Mouse TIP(7-39)44Rat PTH1 ReceptorMore potent than PTHrP(7-34) and bPTH(7-34).[8]
Table 2: Comparative Antagonist Potency (cAMP Inhibition)
CompoundpKB / pIC50Cell LineCommentsReference
[D-Trp12,Tyr34]bPTH(7-34)6.5Not SpecifiedSchild analysis consistent with competitive antagonism.[7]
PTHrP(7-34)6.0Not SpecifiedLower potency compared to the modified PTH analog.[7]
Human, Rat, Mouse PTHrP(7-34)7.2Not SpecifiedpIC50 value.[9]
TIP(7-39)7.1Not SpecifiedHigher potency than both PTH and PTHrP derived antagonists.[7]

In Vivo Effects

Both (Tyr34)-PTH (7-34) amide and PTHrP antagonists have been evaluated in various animal models, primarily for their ability to counteract the effects of PTH or PTHrP, such as hypercalcemia.

Table 3: Summary of In Vivo Effects
CompoundAnimal ModelEffectKey FindingsReference
[Tyr34]bPTH-(7-34) amideThyroparathyroidectomized ratsInhibition of PTH-induced phosphaturia and urinary cAMP excretion.Dose-dependent inhibition; partial inhibition at a 5:1 antagonist to PTH molar ratio.[10]
[Tyr34]bPTH-(7-34) amideThyroparathyroidectomized ratsInhibition of PTH-stimulated 1α-hydroxylase activity.Complete inhibition at a 25:1 molar ratio.[10]
PTHrP(7-34)NH2Nude mice with PTHrP-induced hypercalcemiaComplete inhibition of hypercalcemia.Demonstrates in vivo efficacy against PTHrP-driven effects.[3]
Various PTH and PTHrP antagonistsHypercalcemic athymic nude mice with human squamous cell carcinomaNo significant effect on serum calcium.Lack of efficacy attributed to rapid inactivation by plasma.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of these antagonists and the workflows of key experimental assays used for their characterization.

PTH1R_Signaling cluster_agonists Agonist Action cluster_antagonists Antagonist Action PTH PTH / PTHrP PTH1R PTH1 Receptor PTH->PTH1R Binds G_protein Gs Protein PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., increased Ca2+) PKA->Response Phosphorylates targets leading to Antagonist (Tyr34)-PTH (7-34) amide or PTHrP Antagonist PTH1R_blocked PTH1 Receptor Antagonist->PTH1R_blocked Competitively Binds No_Signal No Downstream Signaling PTH1R_blocked->No_Signal Blocks agonist binding Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_functional Adenylyl Cyclase Functional Assay start_binding Prepare cell membranes expressing PTH1R incubate_binding Incubate membranes with radiolabeled ligand (e.g., 125I-PTH(1-34)) and varying concentrations of unlabeled antagonist start_binding->incubate_binding separate_binding Separate bound from free radioligand (e.g., filtration) incubate_binding->separate_binding quantify_binding Quantify radioactivity of bound ligand separate_binding->quantify_binding analyze_binding Determine IC50 and calculate Ki quantify_binding->analyze_binding start_functional Culture cells expressing PTH1R (e.g., ROS 17/2.8) incubate_functional Pre-incubate cells with varying concentrations of antagonist start_functional->incubate_functional stimulate_functional Stimulate with a fixed concentration of agonist (e.g., PTH(1-34)) incubate_functional->stimulate_functional lyse_functional Lyse cells and measure intracellular cAMP levels stimulate_functional->lyse_functional analyze_functional Determine IC50 for cAMP inhibition lyse_functional->analyze_functional

References

Unveiling the Competitive Antagonism of (Tyr34)-PTH (7-34) Amide: A Schild Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of parathyroid hormone (PTH) receptor antagonism is critical for the development of novel therapeutics targeting a range of endocrine and skeletal disorders. This guide provides a detailed comparison of (Tyr34)-PTH (7-34) amide, a well-characterized competitive antagonist of the PTH receptor (PTH1R), with other key antagonists. Through a comprehensive review of experimental data, including Schild analysis, this document aims to be an invaluable resource for evaluating the performance and application of these compounds.

(Tyr34)-PTH (7-34) amide is a C-terminally amidated peptide fragment of bovine parathyroid hormone that acts as a competitive antagonist at the PTH1 receptor. Its mechanism of action involves binding to the receptor without eliciting a downstream signaling response, thereby blocking the effects of the endogenous agonist, PTH. The competitive nature of this antagonism has been rigorously characterized using Schild analysis, a cornerstone of pharmacological receptor theory.

Quantitative Comparison of PTH Receptor Antagonists

The potency and affinity of various PTH receptor antagonists have been determined through radioligand binding assays and functional assays measuring adenylate cyclase activity. The data presented below summarizes key quantitative parameters for (Tyr34)-PTH (7-34) amide and its notable alternatives.

AntagonistAssay TypeCell/Tissue TypeParameterValueReference
[Tyr34]bPTH-(7-34)NH2Adenylate CyclaseRenal and Bone Membranes--[1]
[D-Trp12,Tyr34]bPTH-(7-34)NH2Binding AssayRenal and Bone PTH ReceptorsPotency12-fold > [Tyr34]bPTH-(7-34)NH2[1]
[D-Trp12,Tyr34]bPTH-(7-34)NH2Adenylate CyclaseRenal and Bone MembranesPotency13-27-fold > [Tyr34]bPTH-(7-34)NH2[1]
[Asn10,Leu11,D-Trp12]-PTHrP(7-34)NH2Adenylate CyclaseROS 17/2.8 cellsPotency26-fold > [D-Trp12]PTHrP(7-34)NH2[2]
hHCF-(7-34)NH2Binding AssayROS 17/2.8 cellsPotencyEquipotent to [Tyr34]bPTH-(7-34)NH2[3]
hHCF-(7-34)NH2Adenylate CyclaseROS 17/2.8 cellsPotency8-fold > [Tyr34]bPTH-(7-34)NH2[3]
[Nle8,18, D-Tryp12, Tyr34]bPTH (7–34)Adenylyl CyclaseHuman PTH2 ReceptorpKB6.5 ± 0.1 (320 nM)[4]
[Nle8,18, D-Tryp12, Tyr34]bPTH (7–34)Adenylyl CyclaseRat PTH2 ReceptorpKB6.5 ± 0.2 (310 nM)[4]
[Leu11, D-Trp12]-PTH-RP (7–34)ERK PhosphorylationHEK293 cells (PTH1R)Schild Slope1.1 ± 0.03[5]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for Schild analysis and competitive binding assays as they are typically applied to PTH receptor antagonists.

Schild Analysis for Competitive Antagonism

Schild analysis is a powerful pharmacological method used to determine the dissociation constant (KB) and to characterize the nature of antagonism at a receptor. For a competitive antagonist, the analysis should yield a linear plot with a slope of unity.

Objective: To determine the pA2 value (the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response) and to confirm the competitive nature of (Tyr34)-PTH (7-34) amide.

Materials:

  • Cells or tissues expressing the PTH1 receptor (e.g., UMR 106-01 osteoblast-like cells, renal membranes).

  • PTH(1-34) or another suitable PTH receptor agonist.

  • (Tyr34)-PTH (7-34) amide or other antagonists of interest.

  • Assay buffer and reagents for measuring a functional response (e.g., cAMP accumulation).

Procedure:

  • Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the PTH agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Incubation with Antagonist: In separate experimental series, pre-incubate the cells or tissues with increasing, fixed concentrations of the antagonist (e.g., (Tyr34)-PTH (7-34) amide) for a sufficient time to reach equilibrium.

  • Agonist Challenge: In the continued presence of the antagonist, generate a new agonist concentration-response curve. This should result in a rightward shift of the curve compared to the agonist-alone curve.

  • Data Analysis:

    • Calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

    • Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis. This is the Schild plot.

  • Interpretation: For a simple competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0. The x-intercept provides the pA2 value, which is an estimate of the negative logarithm of the antagonist's dissociation constant (KB).[6]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a labeled ligand for binding to the receptor.

Objective: To determine the Ki of (Tyr34)-PTH (7-34) amide for the PTH1 receptor.

Materials:

  • Cell membranes or whole cells expressing the PTH1 receptor.

  • A radiolabeled PTH receptor ligand (e.g., [125I]-PTH(1-34)).

  • Unlabeled (Tyr34)-PTH (7-34) amide and other competing ligands.

  • Binding buffer.

  • Filtration apparatus to separate bound from free radioligand.

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled antagonist.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration.

  • Quantification: Measure the radioactivity retained on the filters.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the antagonist concentration. This will generate a sigmoidal competition curve.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.

Visualizing the Molecular Interactions and Experimental Logic

To further elucidate the concepts discussed, the following diagrams illustrate the PTH receptor signaling pathway and the logical workflow of a Schild analysis.

PTH_Signaling_Pathway cluster_membrane Cell Membrane PTH1R PTH1 Receptor G_protein G Protein (Gs/Gq) PTH1R->G_protein Activates PTH PTH / PTHrP (Agonist) PTH->PTH1R Binds & Activates Antagonist (Tyr34)-PTH (7-34) amide (Competitive Antagonist) Antagonist->PTH1R Binds & Blocks AC Adenylate Cyclase G_protein->AC Stimulates (Gs) PLC Phospholipase C G_protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Response Cellular Response (e.g., Bone Resorption, Calcium Homeostasis) PKA->Response PKC->Response

Caption: PTH Receptor Signaling Pathway and Competitive Antagonism.

Schild_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation A Generate Agonist Dose-Response Curve (Control) D Calculate EC50 for each curve A->D B Incubate with Fixed Concentrations of Antagonist C Generate Agonist Dose-Response Curves in presence of Antagonist B->C C->D E Calculate Dose Ratio (r) for each Antagonist Concentration D->E F Plot log(r-1) vs -log[Antagonist] E->F G Determine Slope of the line F->G H Determine x-intercept (pA2) F->H I Slope ≈ 1 indicates Competitive Antagonism G->I

Caption: Experimental Workflow for Schild Analysis.

References

Assessing the Specificity of (Tyr34)-PTH (7-34) Amide for the PTH1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Tyr34)-PTH (7-34) amide, a synthetic antagonist of the Parathyroid Hormone 1 Receptor (PTH1R), with a more potent derivative, [D-Trp12,Tyr34]bPTH(7-34)NH2. The specificity of (Tyr34)-PTH (7-34) amide is evaluated based on its binding affinity and functional inhibition of PTH1R-mediated signaling pathways. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to (Tyr34)-PTH (7-34) Amide and the PTH1 Receptor

The Parathyroid Hormone 1 Receptor (PTH1R) is a class B G protein-coupled receptor (GPCR) that plays a critical role in calcium and phosphate (B84403) homeostasis. It is activated by two endogenous ligands: parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[1][2] Activation of PTH1R initiates two primary signaling cascades: the Gαs/adenylyl cyclase/cAMP/PKA pathway and the Gαq/phospholipase C (PLC)/intracellular calcium (iCa)/PKC pathway.[1]

(Tyr34)-PTH (7-34) amide is a truncated analog of bovine PTH (bPTH) that acts as a competitive antagonist at the PTH1R. By lacking the N-terminal amino acids required for receptor activation, it binds to the receptor and blocks the action of endogenous agonists like PTH.[3] Understanding the specificity of this antagonist is crucial for its use as a research tool and for the development of therapeutics targeting PTH1R-mediated diseases.

Comparative Performance Data

The binding affinity and functional potency of (Tyr34)-PTH (7-34) amide are compared with its more potent analog, [D-Trp12,Tyr34]bPTH(7-34)NH2. The D-Tryptophan substitution at position 12 significantly enhances the antagonist's properties.

LigandReceptorAssay TypeParameterValue (nM)Reference
[D-Trp12,Tyr34]bPTH(7-34)NH2 Bovine Renal Cortical PTH ReceptorCompetitive BindingKi69[1][4][5]
(Tyr34)-PTH (7-34) amide Bovine Renal and Bone PTH ReceptorsCompetitive BindingKi (estimated)~828*[6]
[D-Trp12,Tyr34]bPTH(7-34)NH2 Opossum Kidney (OK) CellscAMP Accumulation (Inhibition of PTH-stimulated)IC5013-27 fold more potent than (Tyr34)-PTH (7-34) amide[6]
(Tyr34)-PTH (7-34) amide Renal Epithelial CellscAMP Accumulation (Inhibition of PTH/PTHrP-stimulated)Functional AntagonismAbolished cAMP production[7]
(Tyr34)-PTH (7-34) amide Renal Epithelial CellsSodium-Phosphate Cotransport (NaPiT) InhibitionFunctional AntagonismNo effect on PTH/PTHrP-induced inhibition[7]

*Ki value for (Tyr34)-PTH (7-34) amide is estimated based on the finding that [D-Trp12,Tyr34]bPTH(7-34)NH2 is 12-fold more potent in binding assays.[6]

Note: Direct binding affinity data for (Tyr34)-PTH (7-34) amide at the PTH2 receptor was not available in the reviewed literature. However, studies on other PTH1R antagonists derived from TIP39, a PTH2R-preferring ligand, have shown that N-terminal truncations can increase affinity for PTH1R while decreasing affinity for PTH2R, suggesting a structural basis for selectivity.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the PTH1 receptor signaling pathways and the mechanism of antagonist action.

PTH1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PTH PTH / PTHrP PTH1R PTH1 Receptor PTH->PTH1R Activates Antagonist (Tyr34)-PTH (7-34) amide Antagonist->PTH1R Blocks Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Response_cAMP Cellular Response (cAMP-mediated) PKA->Response_cAMP Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Response_Ca Cellular Response (Ca²⁺-mediated) PKC->Response_Ca

Caption: PTH1 Receptor Signaling Pathways and Antagonist Action.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the antagonist activity of a compound like (Tyr34)-PTH (7-34) amide.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) Cell_Culture Culture cells expressing PTH1 Receptor Membrane_Prep Prepare cell membranes (for binding assay) Cell_Culture->Membrane_Prep Incubate_Cells Pre-incubate cells with antagonist Cell_Culture->Incubate_Cells Incubate_Binding Incubate membranes with radiolabeled agonist and varying concentrations of antagonist Membrane_Prep->Incubate_Binding Separate Separate bound and free radioligand Incubate_Binding->Separate Measure_Binding Measure radioactivity Separate->Measure_Binding Analyze_Binding Analyze data to determine Ki Measure_Binding->Analyze_Binding Stimulate Stimulate cells with PTH agonist Incubate_Cells->Stimulate Lyse Lyse cells and measure cAMP Stimulate->Lyse Analyze_Functional Analyze data to determine IC50 Lyse->Analyze_Functional

Caption: Experimental Workflow for PTH1R Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted from methods used for PTH receptor binding studies.[9]

1. Membrane Preparation: a. Culture cells (e.g., HEK293 or COS-7) stably expressing the human PTH1 receptor. b. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors. c. Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). f. Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Reaction: a. In a 96-well plate, add the following to each well:

  • 50 µL of assay buffer
  • 50 µL of radiolabeled PTH agonist (e.g., [125I]PTH(1-34)) at a concentration near its Kd.
  • 50 µL of varying concentrations of the unlabeled antagonist ((Tyr34)-PTH (7-34) amide or comparator).
  • 100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg). b. For total binding, replace the unlabeled antagonist with assay buffer. c. For non-specific binding, add a high concentration of unlabeled PTH agonist (e.g., 1 µM). d. Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

3. Separation and Measurement: a. Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking solution (e.g., 0.3% polyethyleneimine). b. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the antagonist concentration. c. Determine the IC50 value from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Antagonism)

This protocol is a general guide for measuring the inhibition of agonist-induced cAMP production.[10]

1. Cell Preparation: a. Seed cells expressing the PTH1 receptor (e.g., HEK293 or Saos-2) into a 96-well plate and grow to near confluency. b. On the day of the assay, replace the growth medium with a serum-free assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. c. Incubate the cells for 15-30 minutes at 37°C.

2. Antagonist and Agonist Treatment: a. Add varying concentrations of the antagonist ((Tyr34)-PTH (7-34) amide) to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C. b. Add a fixed concentration of a PTH agonist (e.g., PTH(1-34)) that elicits a submaximal response (e.g., EC80) to all wells except the basal control. c. Incubate for an additional 15-30 minutes at 37°C.

3. cAMP Measurement: a. Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit. b. Measure the intracellular cAMP concentration using a competitive immunoassay format, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, according to the manufacturer's instructions.

4. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Determine the cAMP concentration in each sample from the standard curve. c. Plot the cAMP concentration against the logarithm of the antagonist concentration. d. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Conclusion

The available data indicates that (Tyr34)-PTH (7-34) amide is a competitive antagonist of the PTH1 receptor. Its binding affinity is estimated to be in the sub-micromolar range, though it is significantly less potent than its D-Trp12 substituted counterpart. Functionally, (Tyr34)-PTH (7-34) amide effectively blocks PTH-induced cAMP accumulation, a primary signaling pathway of the PTH1 receptor. Interestingly, at concentrations that abolish the cAMP response, it does not affect PTH-mediated inhibition of sodium-phosphate cotransport, suggesting a degree of pathway specificity that warrants further investigation.[7] While direct evidence of its binding to other PTH receptor subtypes like PTH2R is lacking, the structural modifications that confer antagonism at PTH1R are generally associated with reduced affinity for PTH2R. For researchers requiring a more potent antagonist, [D-Trp12,Tyr34]bPTH(7-34)NH2 offers a clear advantage. However, (Tyr34)-PTH (7-34) amide remains a valuable tool for studying PTH1R signaling, particularly for dissecting the differential regulation of its downstream pathways.

References

Cross-Reactivity Profile of (Tyr34)-PTH (7-34) Amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic peptide (Tyr34)-parathyroid hormone (7-34) amide with receptors other than its primary target, the parathyroid hormone 1 receptor (PTH1R). The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the use of this and similar PTH analogs.

Introduction

(Tyr34)-PTH (7-34) amide is a C-terminally amidated, N-terminally truncated synthetic analog of bovine parathyroid hormone (PTH). It is widely recognized as a competitive antagonist of the PTH1R. Its primary mechanism of action involves binding to the PTH1R without initiating the conformational changes necessary for G-protein activation and subsequent intracellular signaling cascades, thereby inhibiting the effects of endogenous PTH and PTH-related protein (PTHrP). Understanding the selectivity of this antagonist is crucial for its application as a research tool and for the development of therapeutic agents with minimal off-target effects.

Comparative Analysis of Receptor Binding and a Functional Activity

Parathyroid Hormone Receptor 1 (PTH1R)

(Tyr34)-PTH (7-34) amide is a potent antagonist of the PTH1R. It effectively inhibits PTH- and PTHrP-stimulated adenylyl cyclase activity, a key downstream signaling event mediated by this receptor. The binding affinity of PTH(7-34) analogs can vary between species, with reports indicating a significantly higher affinity for the human PTH1R compared to the rat PTH1R[1]. This species-specific affinity has been attributed to differences in the N-terminal extracellular domain of the receptor[1].

A more potent analog, [D-Trp12,Tyr34]bPTH-(7-34)NH2, exhibits a higher affinity for the PTH receptor and is often used in studies requiring robust antagonism of PTH1R-mediated signaling[2].

Parathyroid Hormone Receptor 2 (PTH2R)

Direct quantitative binding data for (Tyr34)-PTH (7-34) amide at the PTH2R is scarce. However, extensive structure-activity relationship studies of PTH receptor ligands provide strong evidence for the high selectivity of N-terminally truncated analogs like (Tyr34)-PTH (7-34) amide for PTH1R over PTH2R.

The activation of PTH2R is critically dependent on the N-terminal amino acids of its ligands. For instance, PTH is a full agonist at PTH1R but only a partial agonist at PTH2R in some species, while PTHrP, which also activates PTH1R, does not activate PTH2R[3]. The selectivity of PTH2R is largely determined by the first few amino acids of the ligand. N-terminally truncated peptides, such as PTH(7-34), lack these critical residues required for PTH2R activation and, likely, for high-affinity binding.

This principle is further supported by studies on the PTH2R-selective ligand, tuberoinfundibular peptide of 39 residues (TIP39). An N-terminally truncated version of this peptide, TIP(7-39), binds poorly to the PTH2R but functions as an effective antagonist at the PTH1R[4]. This reinforces the concept that the N-terminal region of PTH receptor ligands is a key determinant of PTH2R interaction.

Other Receptors

There is a lack of published data from broad cross-reactivity screening of (Tyr34)-PTH (7-34) amide against a wider panel of GPCRs. Such studies are essential for definitively concluding its selectivity.

Data Summary

The following table summarizes the available binding and functional data for (Tyr34)-PTH (7-34) amide and related peptides.

LigandReceptorSpeciesAssay TypeAffinity (Ki/IC50)Functional ActivityReference(s)
(Tyr34)-PTH (7-34) amidePTH1RBovineRadioligand BindingNot specifiedAntagonist of PTH-stimulated adenylyl cyclase.[2]
[D-Trp12,Tyr34]bPTH-(7-34)NH2PTH1RBovineRadioligand Binding~69 nM (Ki)Potent competitive antagonist of PTH-stimulated cAMP formation.
PTH-(7-34)PTH1RHumanRadioligand BindingHighAntagonist. Affinity is ~30-fold higher than for rat PTH1R.[1]
PTH-(7-34)PTH1RRatRadioligand BindingLowerAntagonist.[1]
(Tyr34)-PTH (7-34) amidePTH2R--Not determinedExpected to have very low to no affinity or functional activity based on the requirement of the N-terminus for PTH2R interaction.[3][4]
[Leu11,d-Trp12]PTHrP-(7-34)NH2PTH2R-Competitive Radioligand BindingModerateAntagonist at PTH1R; competes for binding at PTH2R more effectively than PTHrP-(1-34), but direct binding affinity not specified for (Tyr34)-PTH (7-34).[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are representative protocols for key assays used to characterize the activity of PTH analogs.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound, such as (Tyr34)-PTH (7-34) amide, to compete with a radiolabeled ligand for binding to a receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest (e.g., HEK293 cells stably expressing human PTH1R) are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a suitable radioligand (e.g., [125I]PTH(1-34)).

    • A range of concentrations of the unlabeled competitor peptide ((Tyr34)-PTH (7-34) amide).

    • The membrane preparation.

  • Incubate the plate at a specific temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors like the PTH1R.

1. Cell Culture and Plating:

  • Culture cells expressing the receptor of interest (e.g., Saos-2 or HEK293-PTH1R cells) in appropriate media.

  • Seed the cells into 96-well plates and grow to near confluence.

2. Assay Procedure (Antagonist Mode):

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Add varying concentrations of the antagonist ((Tyr34)-PTH (7-34) amide) to the wells.

  • After a brief incubation, add a fixed concentration of an agonist (e.g., PTH(1-34)) that elicits a submaximal response (e.g., EC80).

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

  • The amount of cAMP in the cell lysates is quantified using a commercially available kit, such as those based on:

    • Homogeneous Time-Resolved Fluorescence (HTRF)

    • Enzyme-Linked Immunosorbent Assay (ELISA)

    • Luminescence-based reporter systems (e.g., GloSensor™)

4. Data Analysis:

  • Generate a dose-response curve for the antagonist by plotting the percentage of inhibition of the agonist-stimulated cAMP response against the antagonist concentration.

  • Calculate the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist's effect.

Visualizations

Signaling Pathway of PTH1R and Site of Action of (Tyr34)-PTH (7-34) amide

PTH1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH PTH PTH1R PTH1R PTH->PTH1R Binds & Activates PTHrP PTHrP PTHrP->PTH1R Binds & Activates Tyr34_PTH_7_34 (Tyr34)-PTH (7-34) amide Tyr34_PTH_7_34->PTH1R Binds & Inhibits G_protein Gs Protein PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Calcium Homeostasis, Bone Metabolism) PKA->Cellular_Response Phosphorylates Targets

Caption: PTH1R signaling and antagonism by (Tyr34)-PTH (7-34) amide.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled PTH Ligand Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of (Tyr34)-PTH (7-34) amide Competitor_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity of Bound Ligand Filtration->Counting Plotting Plot % Inhibition vs. Competitor Concentration Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

The Correlation Between In Vitro and In Vivo Activity of PTH Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective antagonists for the parathyroid hormone receptor 1 (PTH1R) is a critical area of research for therapeutic interventions in diseases such as hyperparathyroidism and humoral hypercalcemia of malignancy. A key challenge in this field is ensuring that the activity observed in in vitro assays translates effectively to in vivo physiological responses. This guide provides a comparative analysis of various PTH antagonists, presenting supporting experimental data to elucidate the correlation, and sometimes the disconnect, between their in vitro and in vivo performance.

Comparative Analysis of PTH Antagonist Activity

The efficacy of PTH antagonists is typically assessed through a combination of in vitro and in vivo experimental models. In vitro assays primarily measure the antagonist's ability to inhibit PTH-stimulated signaling pathways, while in vivo studies evaluate its physiological effects on key parameters like serum calcium and urinary markers.

In Vitro Activity of PTH Antagonists

The in vitro antagonist activity is commonly determined by assessing the inhibition of PTH-induced cyclic AMP (cAMP) production in cells expressing the PTH1R, and by measuring the antagonist's binding affinity to the receptor.

AntagonistTypeCell LineIn Vitro AssayIC50Citation
[Tyr34]bPTH-(7-34)amide PeptideNot SpecifiedAdenylyl Cyclase InhibitionNot Specified[1]
[Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 (BIM-44002) PeptideNot SpecifiedAdenylyl Cyclase InhibitionHigh Affinity[1][2]
DS37571084 Non-PeptideNot SpecifiedPTHR1 Antagonism0.17 µM[3][4]
DS08210767 Non-PeptideNot SpecifiedPTHR1 Antagonism90 nM[5]
ANT-6 Non-PeptideCells expressing human, monkey, dog, rat, or mouse PTH1RcAMP Inhibition1.6 - 42 nM[6]
SW-106 Non-PeptideNot SpecifiedPTHR1 AntagonismNot Specified[4]
Mouse TIP(7-39) PeptideNot SpecifiedReceptor Binding (rPTH1)KB = 44 nM[7]
In Vivo Activity of PTH Antagonists

In vivo studies are crucial for determining the physiological relevance of in vitro findings. These studies typically involve animal models where PTH levels are elevated to induce hypercalcemia, and the antagonist's ability to counteract these effects is measured.

AntagonistAnimal ModelKey In Vivo EffectEffective Dose/RatioCitation
[Tyr34]bPTH-(7-34)amide Thyroparathyroidectomized ratsInhibition of PTH-mediated elevation of plasma calcium.Not Specified[8]
[Tyr34]bPTH-(7-34)amide Vitamin D-deficient thyroparathyroidectomized ratsPartial inhibition of PTH-stimulated urinary phosphate (B84403) and cAMP excretion.5:1 (antagonist:PTH)[9]
[Tyr34]bPTH-(7-34)amide Vitamin D-deficient thyroparathyroidectomized ratsComplete inhibition of PTH-stimulated 1α-hydroxylase activity.25:1 (antagonist:PTH)[9]
[Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 (BIM-44002) Thyroparathyroidectomized rats84% decline in serum calcium levels compared with agonist alone.200-fold molar excess[10]
ANT-5 Sprague Dawley rats with PTH-induced hypercalcemiaDose-dependent suppression of blood ionized calcium.10 and 60 mg/kg/day (oral)[11]
ANT-5 Sprague Dawley rats with PTH-induced bone turnoverSuppression of bone resorption.10 and 60 mg/kg/day (oral)[11]
ANT-5 Sprague Dawley rats with PTH-induced urinary cAMP increaseSuppression of urinary cAMP.10 and 60 mg/kg/day (oral)[11]
[Nle-8, Nle-18, Tyr-34]bPTH-(3-34)amide Parathyroidectomized ratsDid not antagonize the actions of PTH in vivo.200-fold molar excess[12]
Pharmacokinetic Properties of Selected PTH Antagonists

The pharmacokinetic profile of an antagonist is a critical determinant of its in vivo efficacy and the correlation with in vitro potency. Peptide antagonists often face challenges with rapid clearance, while non-peptide antagonists may offer improved oral bioavailability.

AntagonistTypeKey Pharmacokinetic FeatureCitation
[Nle8,18,D-Trp12,monoiodinated Tyr34]bPTH(7-34)amide PeptideRapidly cleared from blood plasma (Cmax at 10 min).[13]
Mouse TIP(7-39) PeptideBi-phasic clearance from plasma (t1/2 = 2.9 min and 120 min for radioactivity).[7]
ANT-5 Non-PeptideOrally bioavailable in rats and dogs.[11]
ANT-6 Non-PeptideOrally bioavailable in rats and dogs.[6]
DS37571084 Non-PeptideOrally active.[3][4]
DS08210767 Non-PeptideOrally bioavailable.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro PTH Antagonist Activity: cAMP Inhibition Assay
  • Cell Culture: Cells expressing the PTH1R (e.g., HEK293, Saos-2, or CHO-K1 cells) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Assay Preparation: Cells are seeded into 96-well plates. Prior to the assay, the culture medium is removed, and cells are washed with a suitable buffer.

  • Antagonist Incubation: A range of concentrations of the test antagonist is added to the wells.

  • Agonist Stimulation: A fixed concentration of a PTH agonist (e.g., PTH(1-34)) is added to the wells to stimulate cAMP production.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporters).

  • Data Analysis: The IC50 value, representing the concentration of antagonist required to inhibit 50% of the maximal PTH-stimulated cAMP response, is calculated from the dose-response curve.

In Vivo PTH Antagonist Efficacy: PTH-Induced Hypercalcemia Model in Rats
  • Animal Model: Thyroparathyroidectomized (TPTX) male Sprague Dawley rats are often used to eliminate endogenous PTH influence.

  • Acclimatization: Animals are allowed to acclimatize for a period following surgery.

  • Induction of Hypercalcemia: A continuous subcutaneous infusion of a PTH agonist (e.g., rat PTH(1-34)) is administered using an osmotic minipump to induce a sustained increase in blood ionized calcium.

  • Antagonist Administration: The test antagonist is administered via the desired route (e.g., oral gavage, intravenous infusion). Dosing can be initiated prior to or concurrently with the PTH infusion.

  • Sample Collection: Blood samples are collected at various time points post-antagonist administration to measure ionized calcium levels. Urine samples can also be collected to measure cAMP and phosphate excretion.

  • Data Analysis: The effect of the antagonist on PTH-induced hypercalcemia and other parameters is evaluated by comparing the measurements in antagonist-treated animals to vehicle-treated controls. Dose-response relationships are established to determine the minimum efficacious dose.

Visualizing Key Concepts

Diagrams can aid in understanding the complex biological pathways and experimental processes involved in assessing PTH antagonist activity.

PTH_Signaling_Pathway PTH PTH / PTHrP PTH1R PTH1 Receptor (GPCR) PTH->PTH1R Binds G_alpha_s Gαs PTH1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., RANKL) CREB->Gene Regulates Response Physiological Response (↑ Ca²⁺, ↑ Bone Resorption) Gene->Response Antagonist PTH Antagonist Antagonist->PTH1R Blocks Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation vitro_start PTH Antagonist Compound binding_assay Receptor Binding Assay (Determine Ki) vitro_start->binding_assay camp_assay cAMP Inhibition Assay (Determine IC50) vitro_start->camp_assay animal_model Animal Model (e.g., PTH-infused rat) camp_assay->animal_model Lead Compound Selection antagonist_admin Antagonist Administration (e.g., Oral Gavage) animal_model->antagonist_admin pk_pd Pharmacokinetic/ Pharmacodynamic Analysis antagonist_admin->pk_pd serum_ca Measure Serum Ca²⁺ pk_pd->serum_ca urinary_markers Measure Urinary cAMP & Phosphate pk_pd->urinary_markers IVIVC_Logic cluster_vitro In Vitro Potency cluster_vivo In Vivo Efficacy high_affinity High Receptor Affinity (Low Ki) correlation In Vitro-In Vivo Correlation high_affinity->correlation low_ic50 Potent cAMP Inhibition (Low IC50) low_ic50->correlation pk_props Favorable Pharmacokinetics (e.g., Oral Bioavailability, Half-life) target_engagement Sufficient Target Engagement pk_props->target_engagement disconnect Potential Disconnect: - Poor PK - Off-target effects - Species differences pk_props->disconnect phys_effect Physiological Effect (e.g., Lowering Serum Ca²⁺) target_engagement->phys_effect correlation->pk_props Influenced by

References

A Head-to-Head Comparison of PTH (7-34) Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the functional and signaling properties of key Parathyroid Hormone (7-34) analogs, providing researchers, scientists, and drug development professionals with the data and methodologies needed to make informed decisions.

This guide offers a detailed comparison of various Parathyroid Hormone (PTH) (7-34) analogs, focusing on their performance in key experimental assays. We present quantitative data on their antagonist and partial agonist activities, receptor binding affinities, and their influence on distinct signaling pathways. Detailed experimental protocols are provided to support the reproducibility of the cited findings.

Data Summary: Performance of PTH (7-34) Analogs

The following tables summarize the quantitative data from various studies, offering a clear comparison of the biological activities of different PTH (7-34) analogs.

Table 1: Antagonist and Partial Agonist Activity of PTH (7-34) Analogs

AnalogAssay SystemMeasured ActivityPotency (IC50/EC50)Efficacy (% of PTH(1-34) response)Reference
[Tyr34]bPTH(7-34)NH2In vivo (rats) - PTH-mediated calcemic responseAntagonist-Inhibits PTH-stimulated increase in plasma calcium[1][2]
PTHrP(7-34)NH2In vivo (rats) - PTHrP(1-34)NH2 induced phosphaturia and cAMP responseAntagonist1.6 nmol/h (for 70% inhibition)70% inhibition[3]
PTHrP(7-34)NH2In vivo (rats)Partial Agonist8 nmol/hSignificant agonist activity when infused alone[3]
[Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2In vivo (rats) - PTH-stimulated calcemic responseAntagonist12 nmol/h (for 84% inhibition)84% inhibition at 200-fold molar excess[4]
[D-Trp12,Tyr34]PTH(7-34)NH2In vitro (CHO-K1 cells) - PTH(1-34) stimulated cAMP accumulationAntagonist1 µMComplete antagonism[5]
[Asn10,Leu11,D-Trp12]PTHrP(7-34)NH2In vitro (ROS 17/2.8 cells)Antagonist26-fold more potent than [D-Trp12]PTHrP(7-34)NH2No partial agonism observed[6]
[Leu11,D-Trp12]hPTHrP(7-34)NH2In vitro (constitutively active PTH/PTHrP receptor mutants)Inverse Agonist-Potent inverse agonist activity[7]

Table 2: Receptor Binding Affinity of PTH (7-34) Analogs

AnalogCell/Membrane PreparationBinding Affinity (IC50)Reference
hPTHrP(7-34)NH2Human Renal Cortical Membranes (RCM)2- to 3-fold greater than (Tyr34)bPTH(7-34)NH2[8]
(Tyr34)bPTH(7-34)NH2Human Renal Cortical Membranes (RCM)-[8]
hPTHrP(7-34)NH2Human Osteoblast-like Cells (SaOS-2) - Membranes2- to 3-fold greater than (Tyr34)bPTH(7-34)NH2[8]
(Tyr34)bPTH(7-34)NH2Human Osteoblast-like Cells (SaOS-2) - Membranes-[8]
hPTHrP(7-34)NH2Human Osteoblast-like Cells (SaOS-2) - Intact CellsNearly 3-fold less potent than (Tyr34)bPTH(7-34)NH2[8][9]
(Tyr34)bPTH(7-34)NH2Human Osteoblast-like Cells (SaOS-2) - Intact Cells-[8][9]
[Nle8,18,Tyr34]bPTH(7-34)amideRecombinant human PTH/PTHrP receptor (COS-7 cells)At least 50-fold higher affinity than rat receptor homolog[10]

Signaling Pathways

PTH and its analogs exert their effects by binding to the PTH receptor 1 (PTH1R), a Class B G protein-coupled receptor (GPCR). This interaction can trigger multiple downstream signaling cascades. The N-terminal region of PTH (1-34) is crucial for receptor activation, while the (7-34) fragment primarily acts as an antagonist by occupying the receptor binding site. Some (7-34) analogs, however, can exhibit partial agonism or biased signaling.

PTH1R_Signaling cluster_membrane Plasma Membrane cluster_ligands cluster_cytosol Cytosol PTH1R PTH1R Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates Arrestin β-Arrestin PTH1R->Arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 Arrestin->ERK Activates PTH1_34 PTH (1-34) PTH1_34->PTH1R Agonist PTH7_34 PTH (7-34) Analogs PTH7_34->PTH1R Antagonist/ Partial Agonist PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Expression, Bone Formation) PKA->CellularResponse Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC PKC->CellularResponse ERK->CellularResponse Ca->CellularResponse

Caption: PTH1R signaling pathways activated by PTH agonists and modulated by PTH (7-34) analogs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of PTH (7-34) analogs.

In Vivo Calcemic Response Assay in Rats

This protocol is designed to assess the in vivo antagonist or agonist activity of PTH analogs on plasma calcium levels.

Calcemic_Response_Workflow A Thyroparathyroidectomy (TPTX) of rats B Allow recovery period A->B C Infuse PTH (7-34) analog (Antagonist) or vehicle B->C D Co-infuse with PTH agonist (e.g., PTH(1-34)) C->D E Collect blood samples at various time points D->E F Measure plasma calcium concentration E->F G Analyze data to determine % inhibition of calcemic response F->G

Caption: Workflow for the in vivo calcemic response assay.

Methodology:

  • Animal Model: Thyroparathyroidectomized (TPTX) rats are used to eliminate endogenous PTH influence.[1][3]

  • Antagonist Administration: A continuous infusion of the PTH (7-34) analog is initiated. For example, [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 has been administered at doses up to 12 nmol/h.[4]

  • Agonist Challenge: Following a lead-in period for the antagonist (e.g., 1-2 hours), a PTH agonist such as [Nle8,18,Tyr34]bPTH(1-34)NH2 is co-infused.[4]

  • Blood Sampling: Blood samples are collected at regular intervals to monitor plasma calcium levels.

  • Analysis: The ability of the analog to inhibit the agonist-induced rise in plasma calcium is calculated.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of PTH analogs to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in PTH1R signaling.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human PTH1R are commonly used.[5]

  • Antagonist Pre-incubation: For antagonist assays, cells are pre-incubated with varying concentrations of the PTH (7-34) analog for a specified time (e.g., 15 minutes at 37°C).[5]

  • Agonist Stimulation: A fixed concentration of a PTH agonist, such as PTH(1-34) (e.g., 0.8 nM), is then added, and the cells are incubated for an additional period (e.g., 30 minutes at 37°C).[5]

  • cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as AlphaScreen or ELISA-based assays.

  • Data Analysis: The concentration-response curves are plotted to determine the IC50 (for antagonists) or EC50 (for agonists/partial agonists).

Receptor Binding Affinity Assay

This assay measures the affinity of PTH analogs for the PTH1R.

Binding_Assay_Workflow A Prepare cell membranes expressing PTH1R (e.g., from SaOS-2 or RCM) B Incubate membranes with a radiolabeled PTH analog (e.g., ¹²⁵I-[Tyr³⁶]hPTHrP(1-36)NH₂) A->B C Add increasing concentrations of unlabeled PTH (7-34) analog (competitor) B->C D Separate bound from free radioligand C->D E Quantify bound radioactivity D->E F Generate competition binding curve and calculate IC₅₀ E->F

References

Safety Operating Guide

Proper Disposal of (Tyr34)-pth (7-34) Amide (Bovine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Before handling (Tyr34)-pth (7-34) amide (bovine) for disposal, a thorough hazard assessment is crucial. Although not broadly classified as hazardous, its toxicological properties have not been fully elucidated.[1] Therefore, it is prudent to handle it with caution as a potentially hazardous chemical.[2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[2]

  • Eye Protection: Wear safety goggles or a face shield.[2]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[2]

Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and protocols before proceeding with any disposal.[3][4]

Step-by-Step Disposal Protocol

The proper disposal method for (Tyr34)-pth (7-34) amide (bovine) depends on whether it is in a solid (lyophilized) or liquid (solubilized) form.

Solid Waste Disposal (Lyophilized Powder and Contaminated Materials)

Solid waste includes the original vial of lyophilized peptide, as well as any contaminated materials such as pipette tips, gloves, and empty vials.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "(Tyr34)-pth (7-34) amide (bovine)". Do not use abbreviations.[5]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.[2][5]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2][3]

Liquid Waste Disposal (Solubilized Peptide)

Never dispose of peptide solutions down the drain without prior inactivation and neutralization, and only if permitted by local regulations.[1][3][6]

Inactivation (Chemical Degradation):

Inactivation through hydrolysis is a recommended step to break the peptide bonds and reduce potential biological activity.[1] This should be performed in a chemical fume hood.

Experimental Protocol for Inactivation:

  • Select an Inactivation Reagent: Common reagents for peptide inactivation include 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl). A 10% bleach solution can also be effective.[2]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[2]

  • Allow for Reaction: Let the mixture stand for a minimum of 24 hours to ensure complete degradation of the peptide.[1]

Neutralization (if applicable):

If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[2][7]

  • Monitor pH: Use pH indicator strips or a calibrated pH meter to check the pH of the solution.

  • Neutralize:

    • For acidic solutions (after HCl treatment), slowly add a base such as sodium bicarbonate or a dilute solution of sodium hydroxide.[1][2]

    • For basic solutions (after NaOH treatment), slowly add a weak acid like acetic acid or a dilute solution of hydrochloric acid.[2]

  • Confirm Neutral pH: Continue to add the neutralizing agent until the pH is within the acceptable range (5.5-9.0).[2][7]

Final Disposal of Treated Liquid Waste:

After inactivation and neutralization, consult your institution's EHS guidelines. The treated solution may be permissible for drain disposal with copious amounts of water, but this must be verified.[2] If drain disposal is not permitted, the neutralized solution should be collected in a labeled hazardous waste container for pickup.

Data Presentation

The following table summarizes key parameters for the chemical inactivation of peptide waste.

ParameterRecommendationRationale
Inactivation Reagent 1 M NaOH, 1 M HCl, or 10% Bleach SolutionEffective for peptide bond hydrolysis.[1][2]
Reagent to Waste Ratio 10:1Ensures a sufficient excess of the inactivating agent.[2]
Inactivation Time Minimum 24 hoursAllows for complete degradation of the peptide.[1]
Final pH for Aqueous Waste 5.5 - 9.0Neutral pH is generally required for disposal into institutional waste streams.[2][7]

Mandatory Visualizations

Disposal Workflow for (Tyr34)-pth (7-34) amide (bovine)

Disposal Workflow for (Tyr34)-pth (7-34) amide (bovine) cluster_start Start: Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated: (Tyr34)-pth (7-34) amide (bovine) solid_waste Solid Waste (Lyophilized peptide, contaminated vials, gloves, tips) start->solid_waste liquid_waste Liquid Waste (Solubilized peptide) start->liquid_waste segregate_solid Segregate in Labeled Hazardous Waste Container solid_waste->segregate_solid store_solid Store in Designated Waste Accumulation Area segregate_solid->store_solid dispose_solid Arrange for EHS Pickup store_solid->dispose_solid inactivate Inactivate in Fume Hood (e.g., with 1M NaOH or HCl) liquid_waste->inactivate neutralize Neutralize to pH 5.5-9.0 inactivate->neutralize consult_ehs Consult EHS for Final Disposal neutralize->consult_ehs drain_disposal Drain Disposal (with copious water) consult_ehs->drain_disposal If Permitted collect_liquid Collect as Hazardous Waste consult_ehs->collect_liquid If Not Permitted

Caption: Disposal decision workflow for (Tyr34)-pth (7-34) amide (bovine).

Logical Relationship for Inactivation and Neutralization

Inactivation and Neutralization Process start Liquid Peptide Waste inactivation Add Inactivation Reagent (10:1 ratio, e.g., 1M NaOH) start->inactivation wait Allow to React for Minimum 24 Hours inactivation->wait check_ph Check pH wait->check_ph neutralize Add Neutralizing Agent (e.g., weak acid) check_ph->neutralize pH is not 5.5-9.0 end Proceed to Final Disposal check_ph->end pH is 5.5-9.0 final_check Confirm pH is 5.5-9.0 neutralize->final_check final_check->neutralize No final_check->end Yes

Caption: Process flow for the chemical inactivation and neutralization of liquid peptide waste.

References

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